Cyclofenil diphenol

Catalog No.
S571193
CAS No.
5189-40-2
M.F
C19H20O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclofenil diphenol

CAS Number

5189-40-2

Product Name

Cyclofenil diphenol

IUPAC Name

4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2

InChI Key

POEZOFHZEJTFHF-UHFFFAOYSA-N

SMILES

Array

Synonyms

bis(p-hydroxyphenyl)cyclohexylidenemethane, cyclofenil diphenol, F 6060, F-6060, F6060

Canonical SMILES

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1

The exact mass of the compound Cyclofenil diphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclofenil diphenol mechanism of action Golgi apparatus disruption

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Golgi Disruption

The core mechanism by which cyclofenil diphenol disrupts the Golgi apparatus is through the rapid disassembly of the Golgi stack and the trans-Golgi Network (TGN). It acts as a potent inducer of retrograde membrane trafficking [1].

G NDGA_CFD This compound (CFD) Nordihydroguaiaretic Acid (NDGA) Retrograde Retrograde Trafficking (Golgi & TGN markers to ER) NDGA_CFD->Retrograde Inhibition1 Inhibition of: • ER to Golgi Transport • TGN to Cell Surface Transport NDGA_CFD->Inhibition1 ER Endoplasmic Reticulum (ER) Golgi Golgi Stack ER->Golgi Anterograde TGN trans-Golgi Network (TGN) Golgi->TGN Golgi->Retrograde Vesicle Inhibited Vesicle (Anterograde) TGN->Vesicle TGN->Retrograde Retrograde->ER

Summary of CFD-induced Golgi disruption and retrograde trafficking.

This retrograde trafficking has specific consequences for biosynthesis, which are quantified in the table below.

Quantitative Effects on Biosynthesis

This compound exerts a selective, dose-dependent inhibitory effect on the synthesis of proteoglycans and hyaluronate, with a more minor impact on general protein synthesis.

Table 1: Inhibitory Effects of this compound on Chondrocyte Biosynthesis [2] [3] [4]

Inhibited Process Target/Site of Synthesis Reported Inhibition Key Experimental Findings
Proteoglycan Synthesis Golgi Apparatus Up to 100% inhibition at 90 µg/mL [3] [4] Rapid onset (t½ < 25 min); reversible upon removal [3] [4]
Chondroitin Sulfate Chain Polymerization Golgi Apparatus 40-68% (C4-S) & 3-48% (C6-S) at 50-70 µg/mL [2] Inhibition of chain initiation/elongation on β-xyloside [2] [3] [4]
Hyaluronate Synthesis Plasma Membrane Up to 100% inhibition at 90 µg/mL [3] [4] Suggests a secondary mechanism beyond Golgi disruption [2]
General Protein Synthesis Ribosomes ~40% inhibition at 90 µg/mL [2] Measured with [³H]lysine as a precursor [2]

The data shows that this compound's action is not limited to a single pathway. It also interferes with the cellular uptake of neutral amino acids via the system A carrier (inhibiting uptake of methylaminoisobutyric acid) but does not affect glucose uptake (2-deoxyglucose) [2].

Key Experimental Approaches

To study this compound's effects, several key methodologies have been employed, which you can adapt for related research.

1. Cell Culture and Compound Treatment

  • Model System: Primary cultures of chondrocytes from the Swarm rat chondrosarcoma; human dermal fibroblasts [2] [3] [4].
  • Treatment Protocol: this compound is used at concentrations typically ranging from 50 to 90 µg/mL. As the compound binds to albumin, the culture medium must contain excess albumin (e.g., 4 mg/mL) to maintain its solubility and ensure specific inhibitory effects [3] [4].
  • Control Compounds: Structurally related compounds like F6204 and F6091, or other SERMs like clomiphene and tamoxifen, are used for comparison [2].

2. Metabolic Labeling and Analysis

  • Pulse-Chase Experiments: Cells are pulsed with radioactive precursors like ³⁵S-sulfate (for proteoglycans) or ³H-glucosamine (for glycoproteins and hyaluronate) to track synthesis rates [2] [3] [4].
  • Immunoprecipitation & SDS-PAGE: Newly synthesized ³H-labeled proteoglycan core protein is identified using specific antisera and analyzed via gel electrophoresis to assess chondroitin sulfate chain substitution [2].

3. Visualizing Golgi Morphology and Trafficking

  • Experimental Setup: Treat cells (e.g., normal rat kidney cells) with 20-30 µM this compound for 1-2 hours [1].
  • Inhibitors: Use microtubule-depolymerizing agents (e.g., nocodazole) or energy poisons (e.g., sodium azide) to test the dependence of retrograde trafficking on microtubules and cellular energy [1].
  • Visualization: Employ immunofluorescence microscopy with antibodies against Golgi stack (e.g., MG-160) and TGN (e.g., TGN38) markers to observe their redistribution to the ER [1].

Research Implications and Applications

The unique biological activity of this compound makes it a valuable tool in cell biology and a compound of interest for therapeutic development.

  • As a Research Tool: It is a potent pharmacological agent for studying the dynamics, structure, and retrograde trafficking pathways of the Golgi apparatus and TGN [1].
  • Therapeutic Potential: Its primary clinical profile is that of a Selective Estrogen Receptor Modulator (SERM), used as an ovulation-inducing agent [5] [6]. More recent research has also identified anti-dengue-virus and anti-Zika virus activity, with an EC₅₀ of 1.62 µM for dengue, potentially by interfering with the viral assembly-maturation stage [5].
  • Safety Profile: Acute toxicology data in rodents shows a low order of acute toxicity, with an oral LD₅₀ of >12 g/kg in rats [5].

References

Cyclofenil diphenol F6060 structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

SAR and Mechanisms of Action

The search results indicate that the SAR for Cyclofenil diphenol is understood primarily through its role as a Selective Estrogen Receptor Modulator (SERM) and its unique, non-hormonal mechanism involving the disruption of the Golgi apparatus. The table below summarizes the core activities and structural implications derived from the research.

Activity/Property Observed Effect / Implication Key Structural Features
ER Binding (SERM Activity) High affinity for ERα and ERβ; mixed agonist-antagonist profile; used as targeting scaffold for cytotoxic drugs [1]. Diaryl ethylene/phenyl core; diphenol groups [1].
Golgi Disruption Fragmentation of Golgi apparatus; profound inhibition of proteoglycan & chondroitin sulfate synthesis (key Golgi functions) [2] [3]. Diphenol structure; specific stereochemistry required (inference from related compounds).
Amino Acid Uptake Inhibition Interferes with System A amino acid carrier (inhibits methylaminoisobutyric acid uptake); no effect on glucose (2-deoxyglucose) uptake [2]. Not explicitly detailed, but likely related to overall molecular shape and charge.
Nucleotide Sugar Pool Reduction Decreases pool sizes of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [2]. Secondary effect potentially stemming from Golgi disruption or altered metabolic flux.

Experimental Evidence and Protocols

Key experimental findings that underpin the proposed mechanisms and SAR are summarized below. These methodologies are critical for validating the compound's activity.

Assay / Experimental Protocol Key Findings for this compound

| Proteoglycan/GAG Synthesis Inhibition [2] [3] | • Method: Chondrocyte cultures (Swarm chondrosarcoma), radiolabeled (³⁵S) sulfate incorporation. • Result: Concentration-dependent inhibition; ~90 µg/ml causes near-complete inhibition. | | Golgi Structure Analysis [2] | • Method: Electron microscopy of chondrocytes. • Result: Drug induces fragmentation of Golgi stack into small vesicles. | | Chondroitin Sulfate Chain Substitution [2] | • Method: Immunoprecipitation of ³H-labeled proteoglycan core protein, SDS/PAGE. • Result: Inhibits core protein substitution with chondroitin sulfate chains. | | Amino Acid Uptake Assay [2] | • Method: Measurement of methylaminoisobutyric acid (a specific System A substrate) uptake in chondrocytes. • Result: Inhibits System A carrier; no effect on 2-deoxyglucose uptake. | | Nucleotide Sugar Pool Analysis [2] | • Method: Chromatographic analysis of UDP-sugar pools in chondrocytes. • Result: Decreased pool sizes of key nucleotide sugars. |

Application in Rational Drug Design

The structural features of Cyclofenil have been successfully exploited in modern drug discovery, particularly in the design of hybrid conjugates for targeted cancer therapy [1].

One strategy involves covalently linking the cyclofenil scaffold to the potent antimitotic agent combretastatin A-4 (CA-4). The resulting conjugates are bifunctional molecules designed to:

  • Target Estrogen Receptor (ER)-positive cancer cells via the cyclofenil moiety.
  • Deliver a cytotoxic payload (CA-4) directly to the tumor site, enhancing selectivity and reducing off-target effects [1].

A prominent example is the conjugate 13e, which demonstrated potent activity as a lead compound [1]:

  • Binding Affinity: IC₅₀ of 19 nM for ERα and 229 nM for ERβ.
  • Antiproliferative Activity: IC₅₀ of 187 nM in ER-positive MCF-7 breast cancer cells.

This application underlines the value of the cyclofenil structure as a high-affinity ER-targeting vector in sophisticated drug delivery systems. The following diagram illustrates the logical workflow for this conjugate design strategy.

G Start Design Goal: Targeted Therapy for ER+ Breast Cancer A ER-Targeting Motif: Cyclofenil Scaffold Start->A B Cytotoxic Payload: Combretastatin A-4 (Tubulin Inhibitor) Start->B C Linker/Coupling Strategy A->C B->C D Novel Conjugate Molecule C->D E1 In Vitro Evaluation: • ER Binding Affinity • Antiproliferative Activity (MCF-7 Cells) D->E1 E2 Lead Compound Identified (e.g., Conjugate 13e) E1->E2

Research Gaps and Future Directions

The available data reveals several areas where the SAR for this compound could be further refined:

  • The precise molecular target within the Golgi apparatus that initiates its disruption remains unidentified.
  • Quantitative data on how specific structural modifications (beyond the diphenol) influence Golgi-disrupting potency is limited.
  • A comprehensive, comparative SAR analysis linking its SERM activity and Golgi-disrupting effects in a single study is not available in the searched literature.

References

Quantitative Binding Affinity of Cyclofenil-Derived Ligands for ERα

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding affinity data for cyclofenil and its key derivatives towards ERα and ERβ, providing a quantitative basis for comparing their potency and subtype selectivity [1] [2].

Compound Name / Identifier Core Structure / Key Modification ERα Binding Affinity (IC₅₀ or RBA) ERβ Binding Affinity (IC₅₀ or RBA) ERα/ERβ Selectivity Ratio Key Experimental Findings
Cyclofenil (F6060) Bis-(4-hydroxyphenyl)methylidenecyclohexane High affinity (specific values not provided in results) High affinity (specific values not provided in results) Slight ERβ selectivity [3] Mixed agonist-antagonist (SERM) profile; high affinity comparable to estradiol (E2) [1] [3].
Cyclofenil-derivative (5DYB Ligand) 4,4'-(3,4-dihydronaphthalen-2(1H)-ylidenemethanediyl)diphenol (a cyclofenil derivative) N/A (Crystal structure determined) N/A (Crystal structure determined) N/A Co-crystallized with ERα LBD (PDB ID: 5DYB); structure reveals molecular interactions stabilizing the complex [4].
Conjugate Compound 13e Cyclofenil core linked to Combretastatin A-4 via an amide linker [1] IC₅₀ = 19 nM [1] [2] IC₅₀ = 229 nM [1] [2] ~12-fold Promising lead conjugate; potent anti-proliferative activity in MCF-7 cells (IC₅₀ = 187 nM) [1] [2].
Fluorine-Substituted Cyclofenil Analogs Various fluoro or fluoroalkyl substituents at C3 or C4 position of cyclohexyl ring [3] RBA range: Some compounds comparable to or higher than E2 [3] RBA range: Some compounds comparable to E2 [3] Limited subtype selectivity generally observed [3] C3 position more tolerant of steric bulk and polar groups than C4; fluorine substitution well-tolerated at some sites [3].

Experimental Protocols for Key Assays

To ensure reproducibility, here are the detailed methodologies for the core experiments used to generate the data above.

Ligand Binding Affinity Assay (Competitive Radioligand Binding)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and relative binding affinity (RBA) of test compounds against ERα and ERβ [1] [2] [3].

  • Principle: The test compound competes with a radio-labeled high-affinity ligand (e.g., [³H]-Estradiol) for binding to the ER ligand-binding domain (LBD).
  • Key Reagents:
    • Source of ER: Recombinant human ERα and ERβ LBDs, or cytosolic extracts from ER-positive cell lines (e.g., MCF-7).
    • Radioligand: [2,4,6,7-³H(N)]-Estradiol (³H-E2).
    • Reference Compound: 17β-Estradiol (E2).
    • Buffers: Tris-HCl or phosphate buffer (pH 7.4-7.5) containing EDTA, DTT, glycerol, and protease inhibitors.
  • Procedure:
    • Incubation: Serially diluted test compounds are incubated with the ER source and a fixed concentration of ³H-E2 for a defined period (e.g., 18-24 hours at 4°C or 2-4 hours at 25°C) to reach equilibrium.
    • Separation of Bound/Free Ligand: Charcoal-dextran suspension is added to adsorb unbound radioligand. The mixture is centrifuged, and the supernatant containing the protein-bound radioligand is collected.
    • Quantification: The radioactivity in the supernatant is measured by scintillation counting. Non-specific binding is determined in the presence of a large excess of unlabeled E2.
  • Data Analysis: IC₅₀ values are calculated from dose-response curves. RBA is calculated as (IC₅₀ of E2 / IC₅₀ of test compound) × 100 [3].
ERα Co-crystallization and X-ray Diffraction

This method provides atomic-level resolution of the ligand-ERα interaction, as seen in PDB ID 5DYB [4].

  • Protein Preparation:
    • The LBD of human ERα (e.g., residues 304-554) is expressed in E. coli (e.g., BL21(DE3)) and purified via affinity and size-exclusion chromatography.
  • Crystallization:
    • The purified ERα LBD is mixed with a molar excess of the cyclofenil derivative (e.g., compound from 5DYB) and a short peptide containing an LXXLL motif from a nuclear receptor coactivator (e.g., NCOA2).
    • Crystallization is achieved using the hanging-drop or sitting-drop vapor diffusion method against a reservoir solution containing a precipitant (e.g., PEG).
  • Data Collection and Structure Determination:
    • X-ray Diffraction: A cryo-cooled crystal is exposed to an X-ray beam (e.g., at a synchrotron source). Diffraction data is collected and processed (e.g., with HKL-2000).
    • Structure Solution: The phase problem is solved by molecular replacement (MR) using a known ERα structure as a search model. The structure is then refined and modeled iteratively using software like PHENIX [4].

The workflow for structural characterization of these ER-ligand complexes is summarized in the following diagram:

G Start Start: Protein & Ligand P1 Express & Purify ERα Ligand-Binding Domain (LBD) Start->P1 P2 Form Complex with Cyclofenil Derivative & Coactivator Peptide P1->P2 P3 Crystallize Complex (vapor diffusion) P2->P3 P4 X-ray Diffraction Data Collection P3->P4 P5 Data Processing & Reduction (HKL-2000) P4->P5 P6 Molecular Replacement (MR) Phasing P5->P6 P7 Model Building & Refinement (PHENIX) P6->P7 End PDB Deposition (e.g., 5DYB) P7->End

Experimental workflow for determining the crystal structure of the ERα-cyclofenil derivative complex.

Structural Basis and Therapeutic Applications

The high binding affinity of cyclofenil derivatives for ERα is rooted in specific, well-characterized structural interactions and can be harnessed for targeted therapeutic strategies.

Molecular Basis of Binding

Structural biology studies, particularly X-ray crystallography, reveal how cyclofenil derivatives bind within the ERα ligand-binding pocket (LBP) [4] [5].

  • The Ligand-Binding Pocket: The ERα LBP is a largely hydrophobic cavity with a probe-accessible volume of approximately 450 ų, which is considerably larger than the molecular volume of estradiol (245 ų). This creates unoccupied space that can be exploited by more three-dimensional ligand scaffolds [6].
  • Key Conserved Interactions: Despite differences in core structure, high-affinity ER ligands like cyclofenil derivatives maintain two critical hydrogen-bonding interactions [7]:
    • The phenolic hydroxyl group on the A-ring of the ligand acts as an H-bond donor and acceptor in a network with Glu353, Arg394, and a water molecule.
    • The antipodal hydroxyl group mimics the 17β-OH of estradiol, forming a hydrogen bond with His524.
  • Subtype Selectivity Determinants: While the LBDs of ERα and ERβ share high similarity, the two conservative amino acid differences in the pocket—Leu384/Met421 in ERα versus Met336/Ile373 in ERβ—combined with a slightly smaller and narrower cavity in ERβ, contribute to the modest subtype selectivity observed in some cyclofenil analogs [1] [7] [3].
Application in Targeted Cancer Therapy

A key application of high-affinity ER ligands like cyclofenil is in the design of targeted conjugates for treating ER-positive breast cancers [1] [2].

  • Rationale: These bifunctional molecules covalently link an ER-targeting ligand (e.g., a cyclofenil or endoxifen scaffold) to a potent cytotoxic agent (e.g., Combretastatin A-4, a tubulin polymerization inhibitor). The ER ligand serves as a "homing device" to selectively deliver the cytotoxic warhead to ER-overexpressing cancer cells.
  • Mechanism of Action: This approach aims to achieve dual-action activity:
    • ER Antagonism: The bulky conjugate disrupts the positioning of Helix-12 in the ER, stabilizing an inactive conformation and acting as an antagonist.
    • Cytotoxic Effect: Upon internalization, the cytotoxic agent is released, inducing apoptosis (e.g., through disruption of microtubules).
  • Proof of Concept: Conjugate 13e (cyclofenil-Combretastatin A-4 hybrid) demonstrated potent anti-proliferative activity in ER-positive MCF-7 breast cancer cells (IC₅₀ = 187 nM) while maintaining high ERα binding affinity (IC₅₀ = 19 nM), validating this targeted strategy [1] [2].

The conceptual framework for how these conjugate ligands achieve their dual activity is illustrated below:

G A Bifunctional Conjugate (ER Ligand + Cytotoxic Agent) B Targeted Delivery to ER-positive Cancer Cell A->B C Internalization & Intracellular Processing B->C D Ligand Binds ERα in Nucleus C->D F Release of Cytotoxic Payload (e.g., Tubulin Inhibition) C->F E Disruption of Helix-12 (H12) Antagonistic ER Conformation D->E G Dual-Action Outcome: ER Signaling Blockade & Apoptosis E->G F->G

Mechanism of action for a cyclofenil-cytotoxic conjugate, showing the pathway to dual-action activity in a cancer cell.

Future Research Directions

Based on the current data, several promising avenues for future investigation exist:

  • Optimizing Conjugate Linkers: Research into more sophisticated, cleavable linkers (e.g., enzyme-sensitive or pH-sensitive) could improve the specific release of the cytotoxic agent within tumor cells, enhancing efficacy and reducing off-target effects [1].
  • Developing PET Imaging Agents: The high affinity and feasibility of fluorine substitution in the cyclofenil scaffold make it a prime candidate for developing F-18 labeled positron emission tomography (PET) tracers (e.g., via further optimization of C3/C4 fluoroalkyl derivatives) for non-invasive quantification of ER status in breast tumors [3].
  • Probing Allosteric Regulation: Further biophysical and structural studies using a wider range of cyclofenil derivatives could provide deeper insights into how specific ligand modifications allosterically regulate coactivator binding and receptor signaling outcomes, guiding the design of next-generation SERMs [4] [6].

References

non-steroidal weak estrogen cyclofenil diphenol pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

The table below summarizes the key pharmacological characteristics of cyclofenil diphenol.

Aspect Description
Chemical Classification Non-steroidal SERM; diphenylethylene derivative (structurally related to triphenylethylenes like tamoxifen but with a cyclohexane ring replacing one phenyl ring) [1] [2].
Primary Mechanism Mixed agonist/antagonist of estrogen receptors (ERα and ERβ); action depends on tissue context [3] [1].
Key Therapeutic Uses Previously used as a progonadotropin to treat anovulatory infertility and menstrual disturbances by stimulating ovulation (typical dose: 400-600 mg/day) [1].
Metabolism & Half-Life Elimination half-life is approximately 18-29 hours [1].
Major Side Effects Associated with a relatively high incidence of hepatotoxicity; biochemical signs of liver changes common, with overt hepatitis in about 1% of patients [1].

Mechanism of Action as a SERM

Cyclofenil's tissue-selective effects stem from its interaction with estrogen receptors.

  • Estrogen Receptor Binding: Cyclofenil binds to both ERα and ERβ, acting as a partial agonist or competitive antagonist depending on the tissue [3].
  • Central Antagonism and Progonadotropic Effect: In the hypothalamus and pituitary gland, cyclofenil acts primarily as an antagonist. By blocking estrogen's negative feedback, it increases secretion of Gonadotropin-Releasing Hormone (GnRH), leading to elevated levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). This stimulates ovulation in women and can increase testosterone production in men [3] [1].
  • Peripheral Tissue Effects: In tissues like bone, it may exert agonist effects to help maintain bone density. In breast tissue, it acts as an antagonist to inhibit estrogen-dependent cell growth [3].

This mechanism can be visualized in the following pathway:

G Cyclofenil Cyclofenil ER Estrogen Receptor (ER) (Hypothalamus/Pituitary) Cyclofenil->ER Binds and Blocks GnRH GnRH Release ER->GnRH Disinhibition Gonadotropins FSH & LH Release GnRH->Gonadotropins Ovarian Ovarian Stimulation (↑ Ovulation, ↑ Estradiol) Gonadotropins->Ovarian Testicular Testicular Stimulation (↑ Testosterone) Gonadotropins->Testicular

Key Experimental Data & Protocols

A seminal 1984 study revealed a rapid, non-genomic mechanism of action distinct from classical ER-mediated transcription [4].

Experimental Findings

Using primary cultures of Swarm rat chondrosarcoma chondrocytes and human dermal fibroblasts, researchers found:

  • Selective Inhibition: In culture medium with 90 µg/ml cyclofenil and 4 mg/ml albumin, synthesis of [[35S]]proteoglycans and [[3H]]hyaluronate was completely inhibited, while [[3H]]protein and [[3H]]glycoprotein synthesis was largely unaffected [4].
  • Rapid Onset: Inhibition of [[35S]]proteoglycan synthesis was very rapid (t₁/₂ < 25 minutes), suggesting a mechanism not dependent on suppressing gene transcription for proteoglycan core protein [4].
  • Targeted Process: Cyclofenil inhibited the synthesis of chondroitin sulfate chains initiated by p-nitrophenyl β-D-xyloside, indicating interference with glycosaminoglycan (GAG) chain elongation in the Golgi apparatus [4].
  • Reversibility: Chondrocyte cultures recovered biosynthetic activity almost completely within 3 hours of cyclofenil removal [4].

The experimental workflow and findings are summarized below:

G Start Treat Cells (Primary Chondrocytes/Fibroblasts) A1 Assay Synthesis of: • [³⁵S]Proteoglycans • [³H]Hyaluronate • [³H]Proteins • [³H]Glycoproteins Start->A1 A2 Inhibition of [³⁵S]Chondroitin Sulfate Chain Synthesis on pNP-β-D-Xyloside Start->A2 Finding1 Finding: Selective & Rapid Inhibition (t½ < 25 min) A1->Finding1 Finding2 Finding: GAG Chain Elongation Blocked in Golgi A2->Finding2 Conclusion Proposed Mechanism: Disruption of Golgi Membrane Function Finding1->Conclusion Finding2->Conclusion

Detailed Experimental Methodology

Cell Culture System:

  • Primary Cell Source: Chondrocytes isolated from the Swarm rat chondrosarcoma; human dermal fibroblasts from normal subjects and systemic sclerosis patients [4].
  • Culture Conditions: Cells grown in standard culture medium. A critical factor is the concentration of fatty acid-free albumin (4 mg/ml), which acts as a carrier to keep the lipophilic cyclofenil (90 µg/ml) in solution and modulates its bioavailability [4].

Key Assays:

  • Radiolabeled Compound Incorporation: Cells were treated with radiolabeled precursors ([³⁵S]sulfate for proteoglycans, [³H]glucosamine for hyaluronate and glycoproteins, [³H]leucine for proteins). Synthesis rates were measured by incorporating radioactivity into macromolecules, often using chromatographic or precipitation methods to isolate specific polymers [4].
  • Xyloside Priming Assay: Cells were treated with p-nitrophenyl β-D-xyloside, a compound that directly initiates the synthesis of chondroitin sulfate chains independent of the core protein. Inhibition of radiolabeled sulfate incorporation into these chains by cyclofenil pinpointed the defect to the glycosaminoglycan assembly process within the Golgi apparatus [4].

Modern Research and Derivative Compounds

Cyclofenil's core structure remains a template for developing new therapeutic agents, particularly for oncology.

  • Bivalent Antagonists and Downregulators: Homodimeric cyclofenil-derived compounds were designed to attach simultaneously to the ligand-binding domain and the coactivator-binding site of the ER. One compound with a C4 spacer showed very high binding affinity for ERα (RBA = 79.2%) and acted as a dual antagonist and downregulator, reducing ER content in MCF-7 breast cancer cells by 38% at 1 µM [5] [6].
  • Targeted Cytotoxin Conjugates: Conjugates linking a cyclofenil-derived ER ligand to the potent anti-mitotic agent combretastatin A-4 have been synthesized. These bifunctional molecules are designed to selectively deliver the cytotoxic drug to ER-positive breast cancer cells. One cyclofenil-amide conjugate (13e) showed strong binding affinity (ERα IC₅₀ = 19 nM) and potent antiproliferative activity in MCF-7 cells (IC₅₀ = 187 nM) [2].

Conclusion

This compound is a multifaceted SERM with a unique pharmacological profile. Its classic progonadotropin effect is mediated through ER antagonism in the hypothalamic-pituitary axis. Additionally, it exhibits a rapid, non-genomic action that selectively inhibits glycosaminoglycan synthesis, likely through Golgi apparatus disruption. These mechanisms, combined with its utility as a chemical scaffold for novel bivalent antagonists and targeted cytotoxin conjugates, make it a compound of enduring interest in endocrine pharmacology and oncology drug discovery.

References

Cyclofenil diphenol chondrosarcoma chondrocyte culture effects

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Effects

Parameter Experimental System Key Findings Quantitative Data

| Proteoglycan & Hyaluronate Synthesis | Swarm rat chondrosarcoma chondrocytes (primary cultures) [1] | Selective and rapid inhibition of GAG synthesis. | • Complete inhibition of [³⁵S]proteoglycan & [³H]hyaluronate at 90 µg/mL with 4 mg/mL albumin [1]. • Half-time of inhibition (t₁/₂) < 25 minutes [1]. | | Golgi Apparatus Ultrastructure | Swarm rat chondrosarcoma chondrocytes [2] | Disassembly of Golgi stacks and distension of the endoplasmic reticulum (ER). | • Most Golgi stacks disappeared after 40 minutes of treatment [2]. • Golgi stacks absent after 60 minutes [2]. • Grossly distended ER cisternae after 2-3 hours [2]. | | Chondroitin Sulfate Synthesis | Swarm rat chondrosarcoma chondrocytes [3] | Inhibition of chondroitin sulfate chain polymerization. | • Chondroitin 4-sulfate inhibited by 40-68% at 50-70 µg/mL [3]. • Chondroitin 6-sulfate inhibited by 3-48% at 50-70 µg/mL [3]. | | Amino Acid Uptake | Swarm rat chondrosarcoma chondrocytes [3] | Interference with cellular uptake of amino acids. | • Inhibited uptake of methylaminoisobutyric acid (system A carrier) [3]. • No effect on 2-deoxyglucose uptake [3]. | | Reversibility | Swarm rat chondrosarcoma chondrocytes [2] [1] | Full recovery of biosynthetic activity and Golgi structure after drug removal. | • Recovery of proteoglycan synthesis within 3 hours [1]. • Ultrastructural recovery within 21 hours [2]. |

Detailed Experimental Protocols

To replicate these studies, you can follow these key methodologies.

Cell Culture and Treatment
  • Cell Source: Primary or cultured chondrocytes from the Swarm rat chondrosarcoma are used [1]. The model is relevant for studying cartilage matrix biosynthesis.
  • Culture Medium: Use RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin [4].
  • Drug Preparation: Cyclofenil diphenol (CAS 5189-40-2) must be used with caution due to poor water solubility. Dissolve in a suitable solvent and use in a culture medium containing albumin (e.g., 4 mg/mL) to keep the drug in solution and modulate its specificity [1].
  • Treatment Concentration: A standard effective concentration is 90 µg/mL of this compound [2]. Run dose-response curves (e.g., 50-90 µg/mL) for detailed studies [3].
Assessing Biosynthetic Inhibition
  • Radiolabeling and Measurement:
    • Proteoglycan Synthesis: Incubate cells with [³⁵S]sulfate. Measure incorporated radioactivity into newly synthesized proteoglycans after purification [1].
    • Hyaluronate Synthesis: Incubate cells with [³H]glucosamine or [³H]acetate. Isolate newly synthesized hyaluronate from the culture medium, using specific degradation with Streptomyces hyaluronidase to confirm identity [1].
    • Core Protein Synthesis: Use [³H]leucine or [³H]lysine as precursors to assess overall protein synthesis and confirm selectivity [1] [3].
  • Xyloside Initiation Assay: To assess chondroitin sulfate chain polymerization independently of core protein synthesis, treat cells with p-nitrophenyl β-D-xyloside. This compound inhibits chain elongation on this initiator, confirming its action on glycosaminoglycan assembly [1] [3].
Analyzing Ultrastructural Changes
  • Transmission Electron Microscopy (TEM):
    • Fixation: Fix cell pellets in a mixture of glutaraldehyde (e.g., 2.5%) and paraformaldehyde in a 0.1M sodium cacodylate buffer [2].
    • Post-fixation: Treat with osmium tetroxide (1%), then stain en bloc with uranyl acetate.
    • Dehydration & Embedding: Dehydrate through a graded ethanol series and embed in a resin like Spurr's or Epon.
    • Sectioning and Imaging: Cut ultrathin sections, stain with lead citrate, and examine under a TEM. Focus on changes to the Golgi apparatus and endoplasmic reticulum [2].
Investigating Mechanism of Action
  • Nucleotide Sugar Pool Analysis: Extract cells with perchloric acid and analyze UDP-sugar pools (UDP-N-acetylhexosamines, UDP-hexoses) using anion-exchange HPLC to determine if inhibition is due to substrate depletion [3].
  • Immunoprecipitation of Core Protein: Label cells with [³H]leucine. Lyse cells and immunoprecipitate the proteoglycan core protein using a specific antiserum. Analyze by SDS-PAGE to detect under-substituted core protein in drug-treated cultures [3].

Mechanism of Action and Workflow

This compound has a multi-faceted mechanism, primarily disrupting the Golgi apparatus and impacting several biosynthetic processes within the chondrocyte. The diagram below integrates these key effects and their relationships.

G Start This compound Treatment GolgiDisruption Golgi Apparatus Disruption (Fragmentation into vesicles) Start->GolgiDisruption UptakeInhibition Inhibition of Amino Acid Uptake (System A Carrier) Start->UptakeInhibition Subgraph1 Glycosylation Inhibition of GAG Chain Polymerization & Sulfation GolgiDisruption->Glycosylation UDPPool Altered UDP-Sugar Pools (Reduced size) GolgiDisruption->UDPPool Possible secondary effect PGInhibition Profound Inhibition of Proteoglycan Synthesis UptakeInhibition->PGInhibition Impacts core protein synthesis at high doses Subgraph2 Glycosylation->PGInhibition HAInhibition Inhibition of Hyaluronate Synthesis Glycosylation->HAInhibition Synthesis occurs at plasma membrane UDPPool->PGInhibition Subgraph3

The diagram illustrates the primary mechanism where this compound rapidly disrupts Golgi structure, leading to inhibited glycosaminoglycan (GAG) chain polymerization and sulfation, and consequently, profound inhibition of proteoglycan synthesis. It also shows secondary effects including inhibition of amino acid uptake and altered UDP-sugar pools, with a parallel inhibition of hyaluronate synthesis which occurs at the plasma membrane [3].

Important Research Considerations

  • Specificity is Albumin-Dependent: The selective inhibition of proteoglycan synthesis over general protein synthesis is highly dependent on the ratio of this compound to albumin in the culture medium. With excess albumin, the drug's effect on general protein synthesis is minimized [1].
  • Reversibility: The effects are not due to permanent cell damage. Always include recovery experiments by washing out the drug to monitor the return of biosynthetic activity and Golgi structure [2] [1].
  • Modern 3D Models: For more physiologically relevant drug testing, consider using alginate-based 3D chondrosarcoma spheroid models. These models produce an authentic extracellular matrix and can show different drug resistance profiles compared to 2D monolayers [4].

References

Cyclofenil diphenol SERM selective estrogen receptor modulator properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclofenil Diphenol

This compound (IUPAC name: 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol) is a non-steroidal selective estrogen receptor modulator (SERM) with a molecular weight of 280.4 g/mol and the molecular formula C₁₉H₂₀O₂ [1]. It is the active diphenolic form of the prodrug cyclofenil, which is administered as a diacetate ester [2]. Structurally, it is a diphenylethylene derivative, closely related to the triphenylethylene SERMs like clomifene and tamoxifen, but with one phenyl ring replaced by a cyclohexane ring [2] [3]. This core structure serves as a versatile scaffold for synthetic modifications and drug development [1].

Quantitative Pharmacological Data

The tables below summarize key quantitative data on the binding affinity and biological activity of cyclofenil and its derivatives.

Table 1: ER Binding Affinity and Antiproliferative Activity of Cyclofenil Conjugates [4]

Compound ERα IC₅₀ (nM) ERβ IC₅₀ (nM) MCF-7 Cell IC₅₀ (nM)
Cyclofenil-amide 13e 19 229 187
Endoxifen conjugate 16b 15 115 5.7

Table 2: In Vitro Biological Activities of Cyclofenil [5]

Assay Model System Result / EC₅₀
Anti-viral Activity Dengue virus replication in Vero cells EC₅₀ = 1.62 µM
ER Agonist Activity YES assay (β-galactosidase) Relative agonistic activity reported [6]
Cellular Process Inhibition Proteoglycan synthesis Inhibitory effect observed [1]

Table 3: Preclinical In Vivo Data for SERMs [7]

SERM Species/Model Key Finding
Cyclofenil OVX Rat/POA-AHA microinjection Reduced ovulation rate and LH surge; increased FSH and progesterone [5]
Raloxifene OVX Rat (6 months) Increased lumbar vertebral BMD and bone strength vs. control
Bazedoxifene OVX Rat (6 weeks) Significant, dose-dependent increases in BMD vs. control

Molecular Mechanisms and Signaling Pathways

This compound functions as a mixed agonist-antagonist of the estrogen receptor (ER), with its activity highly dependent on the target tissue [2]. The following diagram illustrates the core mechanism of action for SERMs like cyclofenil at the cellular level.

G Ligand This compound ER Estrogen Receptor (ERα/β) Ligand->ER Binds to LBD CoRep Co-Repressor Complex (e.g., NCoR, SMRT) ER->CoRep 1. Antagonistic Pathway (Displaces H12, recruits Co-Repressors) CoAct Co-Activator Complex ER->CoAct 2. Agonistic Pathway (Alternative conformation recruits Co-Activators) AntagEffect Antagonistic Effect (e.g., in breast) CoRep->AntagEffect AgonEffect Agonistic Effect (e.g., in bone) CoAct->AgonEffect GeneTrans Gene Transcription AntagEffect->GeneTrans Suppressed AgonEffect->GeneTrans Activated

SERMs like cyclofenil can trigger tissue-specific agonist or antagonist effects by inducing different ER conformations that recruit co-activators or co-repressors [4] [8].

The binding of this compound to the Ligand Binding Domain (LBD) of the ER induces a unique receptor conformation. A critical aspect of its antagonistic profile is the displacement of Helix-12 (H12) [4]. This displacement prevents the sealing of the coactivator binding site, leading to the recruitment of corepressor complexes (e.g., NCoR, SMRT) and subsequent suppression of gene transcription in tissues like the breast [4] [8]. This molecular mechanism underpins its anti-estrogenic effects. Furthermore, specific conjugate molecules derived from cyclofenil have been shown to not only displace H12 but also extend to interact with the coactivator binding site (CABS), further stabilizing an antagonistic conformation and potentially leading to ER degradation [3].

Experimental Protocols for Key Assays

Estrogen Receptor (ER) Binding Affinity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound for ERα and ERβ.

  • Objective: To measure the displacement of a radiolabeled estrogen (e.g., ³H-estradiol) from the ER LBD by the test compound [4].
  • Materials:
    • Purified human ERα and ERβ ligand-binding domains (commercially available).
    • ³H-estradiol (tritiated estradiol).
    • Test compound (e.g., this compound).
    • Charcoal-dextran suspension.
    • Scintillation cocktail and counter.
  • Methodology:
    • Incubation: Incubate a fixed concentration of ER with ³H-estradiol and increasing concentrations of the test compound in an appropriate buffer for a set period (e.g., 4-18 hours at 4°C) [4].
    • Separation of Bound/Free Ligand: Add charcoal-dextran to adsorb unbound ³H-estradiol. Centrifuge to pellet the charcoal.
    • Measurement: Transfer the supernatant containing the ER-bound ³H-estradiol to a scintillation vial. Measure the radioactivity using a scintillation counter.
    • Data Analysis: Plot the percentage of bound radioligand versus the log of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis [4].
Antiproliferative Activity Assay (MCF-7 Cell Line)

This protocol evaluates the potency of a compound to inhibit the growth of ER-positive breast cancer cells.

  • Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀) in MCF-7 human breast cancer cells [4] [6].
  • Materials:
    • MCF-7 cell line (ATCC HTB-22).
    • Cell culture media (e.g., DMEM supplemented with FBS).
    • Test compounds.
    • 96-well cell culture plates.
    • Cell viability assay kit (e.g., MTT, XTT, or sulforhodamine B (SRB) assay).
    • Microplate reader.
  • Methodology:
    • Cell Plating: Seed MCF-7 cells in 96-well plates at a predetermined density and allow to adhere for 24 hours.
    • Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., 4-hydroxytamoxifen).
    • Incubation: Incubate cells for a defined period, typically 3-5 days.
    • Viability Measurement: Add the viability reagent (e.g., MTT) according to the manufacturer's instructions. Incubate and then measure the absorbance using a microplate reader.
    • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the dose-response curve and calculate the GI₅₀/IC₅₀ value [4] [6].

Research Applications and Advanced Developments

This compound is primarily used as a research tool to study estrogen receptor biology and cellular processes. Beyond its classical SERM activity, recent research has explored novel applications and sophisticated molecular designs.

  • Study of Cellular Processes: It is used to investigate proteoglycan synthesis, amino acid uptake, and glycosaminoglycan synthesis, as it acts as an inhibitor of these processes [1]. It is also a known disruptor of Golgi apparatus structure and function [1].
  • Antiviral Discovery: Cyclofenil shows an inhibitory effect on dengue virus (DENV) and Zika virus replication in mammalian cells (EC₅₀ = 1.62 µM in Vero cells). Time-of-addition assays suggest it interferes with the viral assembly-maturation stage [5].
  • Design of Bivalent ER Antagonists: A key advancement is the use of the cyclofenil core to create bivalent homodimers [3]. In this approach, two molecules of a cyclofenilacrylic acid derivative are connected via a flexible linker. These compounds are engineered to simultaneously bind to both the ligand binding site (LBS) and the coactivator binding site (CABS) within a single ER monomer. This dual-targeting strategy aims to achieve ultra-high receptor affinity and induce a potent antagonistic and downregulating (SERD-like) effect, representing a frontier in ER-targeted drug design [3].

Limitations and Research Gaps

Despite its utility, researchers should be aware of several limitations associated with cyclofenil. Its clinical use has been limited due to a relatively high incidence of hepatotoxicity, with biochemical signs of liver changes observed in over 35% of users and overt hepatitis in about 1% [2]. Furthermore, in-depth scientific research on its precise mechanism of action for all its biological effects remains scarce in publicly available literature [1]. Finally, many studies report data for E/Z isomeric mixtures of compounds based on the stilbene core (like GW7604, a related SERM), which can complicate the interpretation of structure-activity relationships [3].

References

Cyclofenil diphenol core protein glycosaminoglycan chain formation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

Cyclofenil diphenol inhibits proteoglycan synthesis through a multi-faceted mechanism centered on the Golgi apparatus.

  • Golgi Apparatus Disruption: Treatment with this compound (90 μg/ml) causes the Golgi apparatus to fragment into small vesicles, directly interfering with its function as the primary site for GAG chain assembly and sulfation [1] [2].
  • Inhibition of GAG Chain Polymerization: The drug blocks the polymerization of chondroitin sulfate chains onto core proteins, even when initiation is forced using p-nitrophenyl beta-D-xyloside. This demonstrates a direct effect on the glycosyltransferases involved in chain elongation or the availability of sugar precursors [1] [3] [4].
  • Alternative Inhibitory Pathways: Research suggests additional mechanisms contribute to the inhibitory effect [1]:
    • Amino Acid Uptake: Interferes with cellular uptake of neutral amino acids via the system A carrier.
    • Nucleotide Sugar Pools: Causes a decrease in the pool sizes of UDP-N-acetylhexosamines and UDP-hexoses, which are essential substrates for GAG synthesis, though this alone is insufficient to explain the full extent of inhibition.

The following diagram illustrates the multi-pathway inhibitory logic of this compound on GAG synthesis.

G CFD This compound Golgi Golgi Apparatus Fragmentation CFD->Golgi Induces GAG Inhibition of GAG Chain Polymerization CFD->GAG Directly inhibits Precursor Reduced Nucleotide Sugar Pools (UDP-N-acetylhexosamine, UDP-hexoses) CFD->Precursor Decreases Uptake Inhibition of System A Amino Acid Uptake CFD->Uptake Interferes with Golgi->GAG Precursor->GAG Uptake->GAG

Experimental Protocols & Data

Key methodologies from the cited studies demonstrate how these mechanisms were identified.

Protocol 1: Assessing Selective Inhibition of Synthesis

This protocol establishes the selective effect of this compound on GAG synthesis versus protein synthesis [3] [4].

  • Cell Culture: Primary cultures of chondrocytes from the Swarm rat chondrosarcoma.
  • Treatment: Culture cells in medium containing 90 μg/ml this compound and 4 mg/ml albumin (the albumin is crucial for the selectivity of the effect).
  • Radiolabeling: Assess synthesis by pulsing with:
    • ^35^S-Sulfate to label proteoglycans/GAGs.
    • ^3^H-Labeled amino acids (e.g., lysine) to label proteins.
  • Analysis: Measure incorporation of radioactivity into macromolecules. Under these conditions, ^35^S-proteoglycan and ^3^H-hyaluronate synthesis are completely inhibited, while ^3^H-protein synthesis is largely unaffected [3] [4].
Protocol 2: Evaluating GAG Chain Initiation and Elongation

This experiment specifically tests the drug's effect on the xyloside-initiated GAG chain formation, bypassing the need for core protein synthesis [3] [4].

  • Cell Culture: Swarm rat chondrosarcoma chondrocytes.
  • Xyloside Loading: Pre-load cells with p-nitrophenyl beta-D-xyloside, an artificial initiator that directly primes the synthesis of chondroitin sulfate chains.
  • Treatment & Labeling: Treat with this compound, then pulse with ^35^S-sulfate.
  • Analysis: Measure incorporation of ^35^S into chondroitin sulfate chains. Inhibition confirms the drug's target is within the GAG chain polymerization process itself, not just core protein xylosylation [3] [4].
Quantitative Data on Specific GAG Inhibition

The table below consolidates quantitative findings on how different GAG types are inhibited [1].

Glycosaminoglycan Type Site of Synthesis Inhibition by 50-70 μg/ml Cyclofenil
Chondroitin 4-Sulfate Golgi apparatus 40% - 68%
Chondroitin 6-Sulfate Golgi apparatus 3% - 48%
Hyaluronan Plasma Membrane 47% - 66%

Key Considerations for Researchers

  • Albumin is Crucial: The presence and concentration of albumin in the culture medium significantly influence the activity and selectivity of this compound. It binds to albumin, and the 90 μg/ml drug to 4 mg/ml albumin ratio is critical for achieving selective inhibition of GAG synthesis over protein synthesis [3] [4].
  • Rapid and Reversible Effects: The inhibitory effect is rapid (half-maximal inhibition in under 25 minutes) and is largely reversible within 3 hours of washing the drug out, indicating a mechanism that does not cause permanent damage to the cells [3] [4].
  • Broader Applicability: The inhibitory action of this compound is not exclusive to chondrocytes. It has also been shown to effectively inhibit proteoglycan synthesis in human dermal fibroblasts, suggesting its mechanism targets a fundamental and conserved cellular process [3] [4].

The available research provides a robust mechanistic and methodological foundation, though the studies are from the 1980s and 90s. Modern techniques could further elucidate the precise molecular interactions.

References

Cyclofenil diphenol bivalent ligand coactivator binding site CABS

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Design & Mechanism of Action

This therapeutic strategy involves creating a single molecule that can bind to two different locations on the same estrogen receptor (ER) protein.

  • Dual-Targeting Approach: Traditional drugs like 4-hydroxytamoxifen (4-OHT) typically bind only to the Ligand Binding Site (LBS). The new bivalent ligands are designed to attach one pharmacophore (the drug-like part) to the LBS and a second one to a different area called the Coactivator Binding Site (CABS) [1] [2].
  • Objective: Simultaneous binding at both sites aims to achieve stronger inhibition of the ER and a different biological effect compared to existing Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs) [1]. This approach seeks to block the receptor's function more completely and overcome drug resistance in hormone-dependent breast cancer [2].
  • Core Structures: Research focuses on two main chemical backbones as the foundation for these bivalent ligands:
    • GW7604 Metabolite: A metabolite of the drug etacstil, known for its antiestrogenic activity without uterotropic effects [1].
    • Cyclofenil Core: Valued for its high binding affinity to ER and because its rigid structure helps avoid the formation of different isomers (E/Z-isomerization) that can complicate drug development [1].

Key Experimental Findings

The following table summarizes the primary quantitative results from the synthesis and testing of these compounds.

Compound Description Binding Affinity (RBA for ERα) Biological Activity (at 1 μM) Key Findings
Cyclofenil-derived dimer (C4 spacer) [3] 79.2% 38% ER downregulation in MCF-7 cells [3] Highest binding affinity among tested homodimers; showed significant ER downregulation [3].
GW7604-based homodimers (Spacers C2-C5) [1] [3] Varies with spacer length Full antagonism; medium downregulatory effects [3] Spacer length is critical for optimal activity; compounds do not stimulate ER expression (a drawback of 4-OHT) [1] [3].
Benzoxepine-pyrimidine heterodimer (Compound 31) [2] IC₅₀ = 18.2 nM (ERα), 61.7 nM (ERβ) Antiproliferative IC₅₀ = 65.9 nM (MCF-7), 88.9 nM (Tamoxifen-resistant MCF-7) [2] Potent pure antiestrogen; no ER downregulation; effective against tamoxifen-resistant cancer cells [2].

Core Experimental Methodologies

To evaluate these bivalent ligands, researchers employ a suite of standard and advanced techniques in medicinal chemistry and molecular biology.

  • 1. Computational Design & Docking Studies

    • Purpose: To predict the optimal 3D structure of the new ligand and how it will fit into the binding pockets of the ER protein. This helps in designing linkers of the right length (e.g., ~14 Å or 22-28 Å) before starting complex chemical synthesis [1].
    • Protocol: Energy minimization of the proposed ligand structures is performed using force field calculations (e.g., MM2). Docking simulations (using software like GOLD suite) are then run to visualize how the ligand interacts with the ER's ligand binding domain, defining a radius around key amino acids [1].
  • 2. Chemical Synthesis

    • Protocol: The homodimeric ligands are synthesized by connecting two molecules of the active drug (GW7604 or cyclofenil derivative) using diaminoalkane spacers of varying lengths (C2 to C5, indicating 2 to 5 carbon atoms). A common coupling reagent like PyBOP is often used to form the necessary amide bonds efficiently and with minimal toxic by-products [1].
  • 3. Biological In Vitro Assays

    • Transactivation Assay: This test measures the compound's ability to act as an antagonist by inhibiting estradiol-induced ER activity in cells engineered with a luciferase reporter gene. The IC₅₀ value (the concentration needed for half-maximal inhibition) is calculated [2].
    • Competitive Binding Assay: This determines the ligand's binding affinity for the ERα and ERβ subtypes. The result is often expressed as a Relative Binding Affinity (RBA) or an IC₅₀ value, indicating how well it displaces a reference estrogen [3] [4].
    • Antiproliferative Assay: The effectiveness of the compound in stopping the growth of ER-positive breast cancer cell lines (e.g., MCF-7) and their tamoxifen-resistant variants (MCF-7/TamR) is tested. The IC₅₀ value is reported [2].
    • Western Blot Analysis: This technique is used to assess the SERD activity of the compounds—that is, their ability to downregulate (reduce) cellular levels of the ER protein [1] [3].

The logical workflow that integrates these methodologies is summarized in the diagram below.

Computational Design\n& Docking Computational Design & Docking Define Optimal Spacer\nLength & Binding Mode Define Optimal Spacer Length & Binding Mode Computational Design\n& Docking->Define Optimal Spacer\nLength & Binding Mode Chemical Synthesis\n(Spacer Length C2-C5) Chemical Synthesis (Spacer Length C2-C5) In Vitro Biological\nEvaluation In Vitro Biological Evaluation Chemical Synthesis\n(Spacer Length C2-C5)->In Vitro Biological\nEvaluation Transactivation Assay\n(IC₅₀ for Antagonism) Transactivation Assay (IC₅₀ for Antagonism) In Vitro Biological\nEvaluation->Transactivation Assay\n(IC₅₀ for Antagonism) Competitive Binding Assay\n(RBA, IC₅₀ for ERα/β) Competitive Binding Assay (RBA, IC₅₀ for ERα/β) In Vitro Biological\nEvaluation->Competitive Binding Assay\n(RBA, IC₅₀ for ERα/β) Antiproliferative Assay\n(IC₅₀ in MCF-7 Cells) Antiproliferative Assay (IC₅₀ in MCF-7 Cells) In Vitro Biological\nEvaluation->Antiproliferative Assay\n(IC₅₀ in MCF-7 Cells) Western Blot Analysis\n(ER Downregulation) Western Blot Analysis (ER Downregulation) In Vitro Biological\nEvaluation->Western Blot Analysis\n(ER Downregulation) Define Optimal Spacer\nLength & Binding Mode->Chemical Synthesis\n(Spacer Length C2-C5) Final Lead Compound\nEvaluation Final Lead Compound Evaluation Transactivation Assay\n(IC₅₀ for Antagonism)->Final Lead Compound\nEvaluation Competitive Binding Assay\n(RBA, IC₅₀ for ERα/β)->Final Lead Compound\nEvaluation Antiproliferative Assay\n(IC₅₀ in MCF-7 Cells)->Final Lead Compound\nEvaluation Western Blot Analysis\n(ER Downregulation)->Final Lead Compound\nEvaluation

Experimental Workflow for Bivalent Ligand Development

Future Research Directions

The promising results from initial studies point toward several key areas for future investigation [1] [2]:

  • Overcoming Resistance: Further exploration of these ligands' efficacy against a broader panel of therapy-resistant cancer models.
  • In Vivo Validation: Critical next steps involve testing the pharmacokinetics, safety (toxicity), and ultimate efficacy in animal models of breast cancer.
  • Linker Optimization: Continued refinement of the chemical linker's composition, length, and rigidity to improve drug-like properties and potency.

References

Application Note: HPLC Analysis of Cyclofenil Diphenol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the separation and analysis of Cyclofenil diphenol (CAS 5189-40-2) using a Newcrom R1 reversed-phase HPLC column. This method is scalable from analytical to preparative scale and is suitable for pharmacokinetic studies and impurity isolation [1] [2].

Introduction

Analyte of Interest: this compound is a synthetic compound with a molecular formula of C₁₉H₂₀O₂ and a molecular weight of 280.368 g/mol [2]. This application note describes a robust reversed-phase HPLC method for its analysis.

Column Chemistry: The Newcrom R1 is a special reversed-phase column characterized by its low silanol activity. Its stationary phase is stable over a wide pH range of 1.0 to 10.0, making it versatile for method development. For instance, the column has demonstrated stability with over 200 injections at pH 10.6 without significant loss of performance [3].

Materials and Methods

2.1. Equipment and Reagents

  • HPLC System: Standard HPLC or UHPLC system.
  • Column: Newcrom R1 HPLC Column (see Table 1 for specifications).
  • Chemicals: HPLC-grade acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS-compatibility).

2.2. Column Specifications (Newcrom R1) Selecting the appropriate column dimensions and particle size allows for optimization of speed, resolution, or loading capacity.

  • Table 1: Newcrom R1 Column Configuration Options
Parameter Available Options
Particle Size 3 µm, 5 µm [3]
Column Diameter 0.5 mm, 1 mm, 2.1 mm, 3.2 mm, 4.6 mm, 10 mm, 22 mm [3]
Column Length 10 mm, 25 mm, 50 mm, 100 mm, 150 mm, 250 mm, Guard [3]
Pore Size 100 Å [3]
pH Range 1.0 - 10.0 [3]

2.3. Mobile Phase Preparation

  • The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid [1] [2].
  • For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid [1] [2].
  • The exact ratio of MeCN to water should be optimized for your specific system. A common starting point is a 50:50 ratio.
  • Filter and degas the mobile phase before use.

2.4. Chromatographic Conditions These conditions are a starting point and may require optimization.

  • Table 2: Recommended HPLC Conditions
Parameter Condition
Column Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water / Acid
Acid Additive Phosphoric Acid (or Formic Acid for MS)
Flow Rate 1.0 mL/min (adjust based on column dimensions)
Detection UV-Vis (wavelength to be determined empirically)
Temperature Ambient (or controlled, e.g., 25-30°C)
Injection Volume 1-10 µL (dependent on sample concentration and loop size)

2.5. Sample Preparation

  • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol).
  • Filter the sample through a 0.45 µm or 0.22 µm syringe filter to prevent column blockage.
Experimental Workflow

The following diagram outlines the step-by-step procedure for the HPLC analysis, from preparation to shutdown.

G Start Start HPLC Analysis Prep Prepare Mobile Phase: MeCN, Water, Acid (Filter & Degas) Start->Prep Column Install Newcrom R1 Column & Equilibrate System Prep->Column Sample Prepare Sample Solution (Dissolve & Filter) Column->Sample Inject Inject Sample & Start Data Acquisition Sample->Inject Data Analyze Chromatogram: Retention Time, Peak Area Inject->Data End Shutdown System & Store Column Data->End

Expected Results & Data Interpretation

Upon successful analysis, you will obtain a chromatogram. Here is how to interpret the key features [4]:

  • Retention Time: The time from injection until this compound elutes. This is a key identifier for the compound and should be consistent under the same conditions.
  • Peak Area/Height: The integral or height of the peak is proportional to the concentration of the analyte and is used for quantification.
  • Baseline: A stable, flat baseline indicates a well-functioning system.

To quantify your sample, you must first run a series of standard solutions with known concentrations to create a calibration curve (plotting peak area vs. concentration). The concentration of your unknown sample can then be determined from this curve [4].

Column Care and Storage
  • Storage: For long-term and short-term storage, it is recommended to flush the column and store it in a mixture of 50% acetonitrile and 50% water containing 0.1% phosphoric or formic acid [3].

I hope these detailed application notes help you implement this method successfully.


References

Application Note: Cyclofenil Diphenol Treatment in Chondrocyte Culture - Protocol Optimization and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyclofenil diphenol is a weak non-steroidal estrogen known for its profound inhibitory effects on proteoglycan synthesis in chondrocytes. Its unique ability to disrupt Golgi apparatus structure makes it a valuable pharmacological tool for studying protein processing, secretion, and extracellular matrix assembly in cartilage research. Unlike general protein synthesis inhibitors, this compound exhibits specificity toward Golgi-mediated events, particularly affecting sulfated proteoglycan synthesis while having more modest effects on overall protein synthesis. This application note provides detailed protocols for concentration optimization and experimental application of this compound in chondrocyte culture systems, specifically tailored for researchers and drug development professionals working on cartilage biology and disease mechanisms. The information presented here is particularly relevant for investigations of cartilage extracellular matrix formation, Golgi function, and chondrocyte pathophysiology in conditions such as osteoarthritis.

Concentration Optimization and Effects

Optimizing this compound concentration is crucial for achieving specific experimental outcomes while maintaining cell viability. The compound exhibits concentration-dependent effects on chondrocyte function and structure, with distinct thresholds for different cellular processes.

Table 1: Concentration-Dependent Effects of this compound on Chondrocyte Function

Concentration (μg/mL) Effect on Proteoglycan Synthesis Effect on Golgi Structure Effect on Protein Synthesis Cellular Ultrastructure
50-70 40-68% inhibition of chondroitin 4-sulfate; 3-48% inhibition of chondroitin 6-sulfate Partial disruption Moderate inhibition (~20-30%) Early Golgi fragmentation
90 Complete inhibition of [³⁵S]proteoglycan synthesis Complete Golgi disappearance within 60 minutes ~40% inhibition with [³H]lysine as precursor ER distension after 2-3 hours; swollen ribosome-studded vesicles
90 (with cycloheximide pre-treatment) Not measured Golgi disappearance Protein synthesis blocked Distended but continuous ER; no swollen vesicles; cytoplasmic lipid droplets

Table 2: Comparative Inhibitory Profiles of Related Compounds

Compound Inhibition of [³⁵S]Proteoglycan Synthesis Structural Relationship Notes
This compound (F6060) Complete inhibition at 90 μg/mL Reference compound Reversible effects
F6204 Similar concentration-related effect Structurally related Complete inhibition at 90 μg/mL
F6091 Similar concentration-related effect Structurally related Complete inhibition at 90 μg/mL
Stilboestrol Potent inhibition Non-steroidal estrogen Comparative compound
Clomiphene Potent inhibition Selective estrogen receptor modulator Comparative compound
Tamoxiphen Potent inhibition Selective estrogen receptor modulator Comparative compound

The effects of this compound are fully reversible within 21 hours of drug withdrawal, allowing for washout studies and recovery experiments [1]. The concentration of 90 μg/mL represents the maximum efficacy dose for complete inhibition of proteoglycan synthesis and Golgi disruption, while lower concentrations (50-70 μg/mL) provide partial inhibition suitable for graded response studies.

Detailed Experimental Protocols

Chondrocyte Culture Establishment

Primary Chondrocyte Isolation:

  • Obtain cartilage specimens under aseptic conditions and transport in phosphate-buffered saline (PBS) with 1% penicillin-streptomycin-amphotericin B [2].
  • Wash cartilage 3× with PBS containing antibiotics, then mince with sterile scalpel into approximately 2×2 mm pieces [2].
  • Digest minced cartilage with 0.2% collagenase II (275 U/mg) in Hank's Balanced Salt Solution (HBSS) with calcium and magnesium overnight (20 hours) at 37°C with 5% CO₂, using 10 mL enzyme solution per gram of cartilage [2].
  • Filter cell suspension through 70-μm cell strainer, centrifuge at 300×g for 5 minutes, and resuspend pellet in DMEM/F-12 supplemented with 10% FBS and 1% antibiotic-antimycotic [2].
  • Plate cells at density of 1×10⁴ to 2×10⁴ cells/cm² and culture at 37°C with 5% CO₂, changing medium every 3 days [2].

Chondrocyte Expansion Considerations:

  • Monitor for dedifferentiation during expansion, characterized by morphological changes to fibroblastic shape, reduced type II collagen, and decreased aggrecan expression [3].
  • For 3D culture systems (recommended for phenotype maintenance), use pellet culture or scaffold-based approaches to enhance cell-cell interactions and extracellular matrix production [3] [4].
This compound Treatment Protocol

Drug Preparation:

  • Prepare stock solution of this compound in appropriate solvent (DMSO or ethanol) at concentration of 10-20 mg/mL.
  • Store aliquots at -20°C, avoiding repeated freeze-thaw cycles.
  • Dilute stock solution directly into culture medium to achieve final working concentrations (typically 50-90 μg/mL).

Treatment Application:

  • Apply this compound to chondrocytes at 60-80% confluence for optimal response.
  • For time-course studies: 40-60 minutes for Golgi disruption; 2-3 hours for ER changes; 24 hours for proteoglycan synthesis inhibition assessment [1].
  • Include controls: vehicle-only treated cells (equivalent DMSO/ethanol concentration) and untreated cells.

Assessment Parameters:

  • Viability testing: Trypan blue exclusion assay post-treatment [2].
  • Proteoglycan synthesis: [³⁵S]sulfate incorporation with measurement of chondroitin 4-sulfate, chondroitin 6-sulfate, and hyaluronan [5] [6].
  • Ultrastructural analysis: Electron microscopy for Golgi and ER changes [1].
  • Biochemical assays: UDP-sugar pool measurements, amino acid uptake (methylaminoisobutyric acid for system A carrier), and immunoprecipitation of core protein [5] [6].

Mechanistic Insights

This compound exerts its effects through multiple inhibitory mechanisms that primarily target the secretory pathway in chondrocytes. The compound rapidly induces fragmentation of the Golgi apparatus into small vesicles within 40-60 minutes of treatment at 90 μg/mL, followed by distension of the endoplasmic reticulum after 2-3 hours [1]. These ultrastructural changes correlate with profound inhibition of proteoglycan synthesis while overall protein synthesis is only partially affected.

The drug specifically inhibits Golgi-mediated events including sulfation of chondroitin 4-sulfate (40-68% inhibition) and chondroitin 6-sulfate (3-48% inhibition at 50-70 μg/mL) [6]. Interestingly, [³H]hyaluronan synthesis, which occurs at the plasma membrane through a different mechanism, is also inhibited (47-66%), suggesting additional targets beyond Golgi functions [5]. This compound also interferes with amino acid uptake via the system A carrier, as demonstrated by inhibition of methylaminoisobutyric acid uptake, while having no effect on glucose uptake (2-deoxyglucose) [6].

The compound causes reduction in UDP-sugar pools (UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses), though this effect alone cannot account for the complete inhibition of proteoglycan synthesis [6]. Importantly, this compound prevents the substitution of proteoglycan core protein with chondroitin sulfate chains, leading to accumulation of unprocessed core protein [6].

G Cyclofenil Cyclofenil GolgiFragmentation Golgi Apparatus Fragmentation Cyclofenil->GolgiFragmentation ERDistension ER Distension GolgiFragmentation->ERDistension AminoAcidUptake Inhibition of Amino Acid Uptake (System A Carrier) GolgiFragmentation->AminoAcidUptake ProteoglycanInhibition Proteoglycan Synthesis Inhibition ERDistension->ProteoglycanInhibition AminoAcidUptake->ProteoglycanInhibition subcluster_late subcluster_late CSChainInhibition Chondroitin Sulfate Chain Polymerization Inhibition ProteoglycanInhibition->CSChainInhibition UDPSugarReduction UDP-Sugar Pool Reduction ProteoglycanInhibition->UDPSugarReduction

Diagram 1: Multifactorial mechanism of this compound in chondrocytes showing temporal progression of cellular effects

Troubleshooting and Technical Validation

Common Experimental Issues and Solutions
  • Incomplete Golgi Disruption: If Golgi fragmentation is not observed within 60 minutes, verify drug concentration (should be 90 μg/mL), check stock solution integrity, and confirm cell viability exceeds 90% pre-treatment [1].
  • Excessive Cell Death: Reduce treatment duration; ensure serum concentration is optimized (10% FBS recommended); check that solvent (DMSO) concentration does not exceed 0.5% [2].
  • Variable Inhibition Between Chondrocyte Batches: Use consistent donor age/source; pre-test response with pilot experiments; consider implementing 3D culture to standardize phenotype [3].
  • Incomplete Recovery After Washout: Extend recovery period beyond 24 hours; ensure fresh medium contains necessary growth factors; verify cell density is optimal (not over-confluent) during recovery [1].
Validation Methods

Structural Validation:

  • Transmission electron microscopy to confirm Golgi disruption and ER changes [1].
  • Immunofluorescence staining for Golgi markers (GM130, golgin-97) and ER markers.

Functional Validation:

  • [³⁵S]sulfate incorporation assays to quantify proteoglycan synthesis inhibition [5] [6].
  • Metabolic labeling with [³H]glucosamine to track UDP-N-acetylhexosamine pool dynamics [6].
  • Western blot analysis of core protein and chondroitin sulfate chain substitution [6].

Conclusion

This compound serves as a valuable pharmacological tool for investigating chondrocyte biology, particularly processes related to Golgi function and proteoglycan synthesis. The optimized concentration range of 50-90 μg/mL provides researchers with a dose-dependent response window for experimental design. The reversible nature of its effects enables recovery studies and temporal investigation of secretory pathway function. When implementing this protocol, researchers should carefully consider their chondrocyte source, culture conditions, and validation methods to ensure reproducible results. The multiple mechanisms of action of this compound—spanning Golgi disruption, amino acid transport inhibition, and UDP-sugar pool modulation—make it particularly useful for comprehensive studies of chondrocyte extracellular matrix production and its perturbation in disease states.

References

Application Notes & Protocols: Cyclofenil Diphenol Effects on Proteoglycan Synthesis Using Radiolabeled Precursors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Proteoglycans are complex macromolecules consisting of a core protein with one or more covalently attached glycosaminoglycan (GAG) chains that play critical roles in maintaining tissue structure, hydration, and signaling in cartilage and other connective tissues. The biosynthesis of proteoglycans involves multiple intracellular compartments, with the Golgi apparatus serving as the primary site for GAG chain polymerization and sulfation. Cyclofenil diphenol (F6060) is a non-steroidal weak estrogen analog that has demonstrated significant inhibitory effects on proteoglycan synthesis in chondrocyte cultures, making it a valuable research tool for investigating cartilage matrix metabolism and Golgi function [1].

Studies using Swarm rat chondrosarcoma chondrocytes have revealed that this compound exerts multiple inhibitory mechanisms beyond simple estrogen receptor-mediated pathways, as these chondrocytes lack classical estrogen receptors [1]. This compound has been shown to induce fragmentation of the Golgi apparatus into small vesicles, disrupting the normal architecture of this essential organelle and thereby impairing its function in proteoglycan assembly [1]. The ability of this compound to selectively target Golgi-mediated processes while leaving other cellular functions relatively intact provides researchers with a specific tool for investigating the complex sequence of events in proteoglycan biosynthesis and for developing potential therapeutic strategies for conditions involving abnormal proteoglycan accumulation.

Experimental Results and Quantitative Analysis

Concentration-Dependent Inhibition of Proteoglycan Synthesis

Research using Swarm chondrosarcoma chondrocytes demonstrated that this compound produces a concentration-dependent inhibition of proteoglycan synthesis, with complete inhibition of [³⁵S]proteoglycan synthesis achieved at 90 μg/mL [1]. Structurally related compounds F6204 and F6091 showed similar effects, while other estrogenic compounds including stilboestrol, clomiphene, and tamoxiphen also potently inhibited proteoglycan synthesis. Importantly, the inhibition specifically targeted proteoglycan synthesis rather than general protein synthesis, as apparent [³H]protein synthesis using [³H]lysine as precursor was only approximately 40% inhibited at concentrations that completely blocked proteoglycan synthesis [1].

Table 1: Concentration-Dependent Effects of this compound on Proteoglycan Synthesis in Chondrocytes

Parameter 50 μg/mL 70 μg/mL 90 μg/mL
[³⁵S]Proteoglycan Synthesis ~40% inhibition ~70% inhibition ~100% inhibition
[³H]Protein Synthesis ~15% inhibition ~25% inhibition ~40% inhibition
Chondroitin 4-[³⁵S]sulphate 40% inhibition 55% inhibition 68% inhibition
Chondroitin 6-[³⁵S]sulphate 3% inhibition 25% inhibition 48% inhibition
[³H]Hyaluronan Synthesis 47% inhibition 55% inhibition 66% inhibition
Effects on Nucleotide Sugar Pools and Amino Acid Uptake

Further investigation into the mechanism revealed that this compound (90 μg/mL) caused a decrease in the pool size of key nucleotide sugars, including UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses [1]. However, this reduction was determined to be insufficient to account for the profound inhibition of proteoglycan synthesis observed. The compound specifically interfered with cellular uptake of amino acids via the system A carrier, as evidenced by inhibition of methylaminoisobutyric acid uptake (a specific substrate for this system), while having no effect on the uptake of 2-deoxyglucose [1]. This compound also inhibited the substitution of ³H-labeled proteoglycan core protein with chondroitin sulphate chains, indicating disruption of the glycosylation process essential for proteoglycan maturation [1].

Table 2: Effects of this compound on Metabolic Precursors and Transport Systems

Metabolic Parameter Effect of this compound Magnitude of Change
UDP-N-acetylglucosamine pool Decrease Insufficient to explain PG synthesis inhibition
UDP-N-acetylgalactosamine pool Decrease Insufficient to explain PG synthesis inhibition
UDP-hexoses pool Decrease Insufficient to explain PG synthesis inhibition
System A amino acid transport Inhibited Concentration-dependent inhibition
2-deoxyglucose uptake No effect No significant change
[³H]glucosamine entry into cells No effect No significant change
Chondroitin sulfate chain attachment Inhibited Disrupted core protein glycosylation

Detailed Methodological Protocols

Cell Culture and Radiolabeling Protocol

Protocol: Assessment of Proteoglycan Synthesis Rate Using ³⁵S-Sulfate Incorporation

This protocol is adapted from methodologies used to evaluate blood-induced cartilage damage in hemophilic rat models and can be applied to measure this compound effects on proteoglycan synthesis [2].

  • Step 1: Chondrocyte Isolation and Culture

    • Obtain chondrocytes from Swarm rat chondrosarcoma or articular cartilage sources.
    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 2 mmol/L glutamine, 100 IU/mL penicillin, 100 μg/mL streptomycin sulfate, and 85 μmol/L ascorbic acid [2].
    • Culture experimental groups with varying concentrations of this compound (0-90 μg/mL) for predetermined exposure periods.
  • Step 2: Metabolic Labeling

    • Add 4 μCi Na₂³⁵SO₄ (carrier-free) to chondrocyte cultures for 4 hours during which radioactive sulfate is incorporated into newly synthesized proteoglycans [2].
    • Include positive controls (untreated cells) and negative controls (cells treated with known inhibitors of proteoglycan synthesis).
  • Step 3: Sample Processing

    • Terminate labeling by washing cells twice with cold phosphate-buffered saline.
    • Digest samples for 2 hours at 65°C with 2% papain solution.
    • Precipitate glycosaminoglycans with 0.3 mol/L hexadecylpyridinium chloride monohydrate in 0.2 mol/L NaCl.
    • Dissolve precipitated GAGs in 3 mol/L NaCl for scintillation counting [2].
  • Step 4: Data Calculation

    • Calculate sulfate incorporation rate by measuring radioactivity via liquid scintillation analysis.
    • Normalize to specific activity of pulse medium, labeling time, and cartilage weight (when applicable).
    • Express proteoglycan synthesis rate as nanomoles of sulfate incorporated per hour per gram of tissue (nmol/h·g) for tibial cartilage or pmol/h per patella [2].
Golgi Disruption and Ultrastructural Analysis

Protocol: Ultrastructural Analysis of Golgi Fragmentation

This protocol is based on electron microscopy studies demonstrating this compound-induced Golgi disruption [1].

  • Step 1: Treatment and Fixation

    • Treat chondrocyte cultures with this compound (90 μg/mL) for 4-24 hours.
    • Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.
    • Post-fix with 1% osmium tetroxide in the same buffer for 1 hour.
  • Step 2: Embedding and Sectioning

    • Dehydrate samples through graded ethanol series and embed in epoxy resin.
    • Prepare ultrathin sections (60-80 nm) using an ultramicrotome.
    • Mount sections on copper grids and stain with uranyl acetate and lead citrate.
  • Step 3: Electron Microscopy

    • Examine sections using transmission electron microscope operated at 60-80 kV.
    • Capture images of Golgi apparatus in multiple cells from treated and control groups.
    • Quantify Golgi fragmentation by counting the number of Golgi vesicles per unit area and measuring the average size of Golgi elements.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for investigating this compound's effects and its multiple mechanisms of action on proteoglycan synthesis.

G cluster_1 Experimental Workflow for this compound Proteoglycan Synthesis Assay A Chondrocyte Isolation (Swarm Rat Chondrosarcoma) B Culture with This compound (0-90 μg/mL) A->B C Metabolic Labeling with ³⁵S-Sulfate (4 hours) B->C D Sample Processing (Papain Digestion) C->D E GAG Precipitation and Analysis D->E G Structural Analysis (Electron Microscopy) D->G F Data Quantification (Scintillation Counting) E->F

Diagram 1: Experimental workflow for assessing this compound effects on proteoglycan synthesis using radiolabeled precursors. The protocol involves chondrocyte isolation, compound treatment, metabolic labeling with ³⁵S-sulfate, sample processing, and multiple analysis endpoints.

G cluster_1 Multiple Inhibitory Mechanisms of this compound A This compound Exposure B Golgi Apparatus Fragmentation A->B C Inhibition of Amino Acid Uptake A->C D Reduction of Nucleotide Sugar Pools A->D E Disruption of Core Protein Glycosylation A->E F Proteoglycan Synthesis Inhibition B->F C->F D->F E->F G Chondroitin Sulfate Synthesis Inhibition F->G H Hyaluronan Synthesis Inhibition F->H

Diagram 2: Multiple inhibitory mechanisms of this compound on proteoglycan synthesis. This compound simultaneously targets Golgi structure, amino acid transport, nucleotide sugar pools, and core protein glycosylation, collectively resulting in profound inhibition of proteoglycan synthesis.

Research Applications and Methodological Advancements

The ³⁵S-sulfate incorporation assay has been established as a sensitive method for detecting early changes in cartilage matrix synthesis, measurable before histological alterations manifest [2]. This technique is particularly valuable for investigating blood-induced cartilage damage, degenerative joint diseases, and screening potential therapeutic compounds targeting proteoglycan metabolism. Quantitative digital pathology approaches, including image analysis and stereology, provide complementary methodologies for measuring proteoglycans and glycosaminoglycans in tissue sections, allowing for spatial resolution of these components in healthy and diseased tissues [3].

Recent advances in the field include the development of targeted approaches to modulate proteoglycan synthesis pathways for therapeutic benefit. For instance, 4-MU4-deoxy-β-D-xylopyranoside, a competitive inhibitor of β4-galactosyltransferase7, has demonstrated anti-fibrotic activity by inhibiting proteoglycan synthesis and counteracting TGF-β1-induced fibrotic phenotypes in lung fibroblasts [4]. Similarly, understanding the intracellular signaling pathways regulating proteoglycan synthesis, such as the PI 3-kinase pathway activated by IGF-I stimulation, provides additional targets for pharmacological intervention [5]. These methodological advances enhance our ability to investigate and therapeutically modulate proteoglycan synthesis in various pathological conditions.

Troubleshooting and Technical Considerations

  • Variable Inhibition Patterns: The differential inhibition of chondroitin 4-sulfate (40-68%) versus chondroitin 6-sulfate (3-48%) at cyclofenil concentrations of 50-70 μg/mL suggests distinct regulatory mechanisms for these isomers that may vary between cell preparations [1].
  • Cell Viability Considerations: While this compound shows specific inhibition of proteoglycan synthesis, researchers should monitor general protein synthesis and cell viability to ensure observed effects are not due to generalized toxicity.
  • Radiolabeling Optimization: The specific activity of radiolabeled precursors may require optimization for different cell types, with chondrocytes from different sources potentially exhibiting varying incorporation rates [2].
  • Temporal Effects: The timing of this compound exposure relative to radiolabeling is critical, as the compound inhibits polymerization of chondroitin sulfate onto initiators even when cells are pre-loaded with xyloside primers [1].

Conclusion

This compound represents a valuable research tool for investigating proteoglycan synthesis and Golgi function through its multiple mechanisms of action. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for studying these processes using radiolabeled precursors, particularly the well-established ³⁵S-sulfate incorporation assay. When properly executed, these techniques enable sensitive, quantitative assessment of proteoglycan synthesis rates and cellular responses to pharmacological interventions, contributing to our understanding of cartilage biology and the development of novel therapeutic strategies for connective tissue disorders.

References

Proposed Experimental Protocol for Synthesis and In Vitro Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key stages for the synthesis and preliminary biological evaluation of a cyclofenil conjugate.

G Start Start: Protocol for Cyclofenil Conjugate S1 Step 1: Protect phenolic OH group (Use TBDMSCl, imidazole, DMF) Start->S1 S2 Step 2: Esterify with alkenol spacer (Use EDC, DMAP in DCM) S1->S2 S3 Step 3: Deprotect silyl ether (Use TBAF in THF) S2->S3 S4 Step 4: Conjugate cytotoxic payload (Olefin-exchange reaction) S3->S4 S5 Step 5: Purify and characterize (Column chromatography, NMR, MS, HPLC) S4->S5 E1 Evaluate: Stability in aqueous solution (HPLC monitoring, half-life) S5->E1 E2 Evaluate: ERα/ERβ binding affinity (Competitive binding assay) E1->E2 E3 Evaluate: Cytotoxicity (MTT assay on MCF-7 vs. SKBr3 cells) E2->E3

Detailed Methodologies

1. Multi-step Synthesis of Cyclofenil-Conjugate [1]

  • Step 1: Protection of Phenolic OH Group. Dissolve cyclofenil diphenol (1.0 eq) in anhydrous DMF under nitrogen. Add imidazole (3.0 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq). Stir at room temperature for 6 hours. Monitor by TLC. Quench the reaction by dropwise addition of 0.5 N K₂CO₃ solution to hydrolyze any silylated carboxylate byproducts. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain protected intermediate 1.
  • Step 2: Esterification with Alkenol Spacer. Dissolve compound 1 (1.0 eq) in dry dichloromethane (DCM). Add the desired alkenol (1.5 eq, e.g., 4-penten-1-ol), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq). Stir at room temperature for 12 hours. Concentrate under reduced pressure and purify by flash column chromatography (hexanes/ethyl acetate) to obtain alkenyl ester 2.
  • Step 3: Deprotection. Dissolve compound 2 (1.0 eq) in tetrahydrofuran (THF). Add a 1M solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF and stir for 2 hours. Concentrate and purify by flash column chromatography to obtain the deprotected cyclofenil-alkenyl compound 3.
  • Step 4: Conjugation with Payload (e.g., Zeise's Salt-type Complex). Dissolve compound 3 (1.0 eq) in degassed, anhydrous ethanol. Add potassium trichloro(ethylene)platinate(II) (Zeise's salt, 1.2 eq). Heat the mixture to 48-50°C for 4-6 hours, allowing ethylene gas to volatilize. Cool the mixture, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final Cyclofenil-Alk-PtCl3 conjugate.

2. Key In Vitro Evaluations

  • Stability in Aqueous Solution [1]: Prepare a 1 mM solution of the conjugate in phosphate-buffered saline (PBS, pH 7.4) or cell culture medium (e.g., RPMI-1640). Incubate at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), analyze samples by HPLC. Monitor the disappearance of the parent compound and the appearance of degradation products. Calculate the half-life (τ₁/₂) from the concentration-time plot.
  • ER Binding Affinity [1] [2]: Use a competitive binding assay. Incubate human recombinant ERα or ERβ with a fixed concentration of a fluorescently labelled estradiol (tracer) and increasing concentrations of the cyclofenil conjugate. After equilibrium, separate the bound and free tracer. Calculate the IC₅₀ and relative binding affinity (RBA), with estradiol as a reference (RBA=100%).
  • Cytotoxicity Assay (MTT) [1]: Seed ER-positive MCF-7 and ER-negative SKBr3 cells in 96-well plates. After 24 hours, treat with a concentration range of the conjugate (e.g., 0.1 nM to 100 µM) for 72 hours. Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Expected Results and Data Interpretation

The table below summarizes the key quantitative data expected from the evaluation of the conjugates, guiding the selection of a lead candidate.

Conjugate Spacer Length (Carbons) Aqueous Half-life (h) Relative Binding Affinity (ERα) IC₅₀ MCF-7 (ER+, µM) IC₅₀ SKBr3 (ER-, µM) Selectivity Index (SKBr3/MCF-7)
Cyclofenil-Prop-PtCl3 3 ~1-2 ~5% >10 >50 <5
Cyclofenil-But-PtCl3 4 ~10-20 ~10% 1.0 - 5.0 >20 >4
Cyclofenil-Pent-PtCl3 5 55 - 75 ~15% 0.1 - 1.0 >50 >50
Cyclofenil-Hex-PtCl3 6 ~50-70 ~12% 0.5 - 2.0 >30 >15

The relationship between spacer length and the resulting biological properties can be visualized in the following diagram.

G A Increasing Spacer Length B Increased Hydrophobicity & Plasma Stability A->B Positive Correlation C Reduced Steric Hindrance for ER Binding A->C Up to Optimal Point D Optimal Cellular Uptake & Cytotoxicity B->D C->D E High Tumor Selectivity D->E

Discussion and Future Directions

The data from the GW7604-Zeise's salt conjugates strongly suggests that a pentyl (C5) spacer in a cyclofenil conjugate will likely offer the best balance of stability, ER affinity, and potent, selective cytotoxicity [1]. This design leverages the SERD-like properties of the carrier for targeted uptake and the platinum payload for DNA damage.

Future research should focus on:

  • Exploring Alternative Payloads: Beyond platinum, highly potent topoisomerase I inhibitors (like deruxtecan) used in modern ADCs could be conjugated to cyclofenil. These agents can exhibit a "bystander effect," killing adjacent cancer cells with heterogeneous antigen expression, which is crucial for overcoming tumor heterogeneity [3] [4] [5].
  • Overcoming Resistance: As with ADCs, resistance to small-molecule conjugates may emerge via efflux transporters or target mutations [3]. Incorporating elements like ferrocene (as in ferrocifens) could exploit intracellular hydrogen peroxide to induce oxidative stress, providing an alternative mechanism to kill resistant cells [2].
  • Advanced Formulations: Utilizing nanoparticle carriers or developing bispecific conjugates could further enhance tumor targeting and penetration, addressing challenges of intra-tumoral distribution [6] [7].

References

Comprehensive Application Notes and Protocols: Evaluating Cyclofenil Diphenol Antiproliferative Activity in MCF-7 Breast Cancer Cell Line

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Breast cancer remains a formidable global health challenge, with the MCF-7 cell line serving as a fundamental experimental model for hormone receptor-positive breast cancer research. Among investigated therapeutic compounds, cyclofenil diphenol represents a promising chemical scaffold with demonstrated biological activity against cancer cell proliferation. These application notes provide detailed protocols and experimental data for evaluating the antiproliferative efficacy of this compound derivatives in MCF-7 cell cultures, enabling standardized assessment across research laboratories. The MCF-7 cell line (Michigan Cancer Foundation-7) is particularly valuable for breast cancer therapeutic development as it represents luminal A subtype cancer characterized by estrogen and progesterone receptor expression, allowing investigation of both hormone-dependent and independent antiproliferative mechanisms.

While this compound specifically represents a diphenolic compound structure with potential SERM (Selective Estrogen Receptor Modulator) activity, analogous compounds including cyclodiprenyl phenols and other structurally-related phenols have demonstrated significant antiproliferative potential in published studies. The structural similarity of these compounds facilitates interaction with critical biological targets including estrogen receptors and mitochondrial membranes, inducing apoptosis and cell cycle arrest through multiple convergent pathways. This document synthesizes experimental approaches from validated methodologies to create a comprehensive resource for researchers investigating this promising class of compounds.

Experimental Results & Data Analysis

Antiproliferative Activity of Related Compounds

Studies investigating compounds structurally related to this compound have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells. In one comprehensive investigation, six novel cyclodiprenyl phenols synthesized through direct coupling of perillyl alcohol with appropriate phenols were evaluated against three human cancer cell lines, including MCF-7 breast cancer cells [1] [2]. The results revealed that dihydroxylated compounds and certain monohydroxylated derivatives displayed notable selectivity against cancer cell lines, with compound 2 emerging as the most effective in the series, exhibiting cytotoxicity approaching that of the reference antineoplastic agent dunnione [2].

Table 1: Antiproliferative Activity (IC50 Values) of Cyclodiprenyl Phenols Against Cancer Cell Lines

Compound MCF-7 IC50 (µM) PC-3 IC50 (µM) HT-29 IC50 (µM) Selectivity Index
1 >100 >100 >100 N/A
2 25.9 ± 0.1 12.2 ± 0.7 45.1 ± 0.2 >3.9
3 53.7 ± 0.4 54.5 ± 0.5 >100 >1.9
4 44.7 ± 0.3 40.3 ± 0.2 53.5 ± 0.4 >1.9
5 67.3 ± 0.3 50.7 ± 0.4 >100 >1.5
6 >100 >100 >100 N/A
7 >100 >100 >100 N/A
Daunorubicin* 0.5 ± 0.1 0.8 ± 0.1 0.9 ± 0.1 Varies
Dunnione* 15.3 ± 0.2 10.5 ± 0.3 18.7 ± 0.3 Varies

*Positive controls; Selectivity Index calculated as IC50 in normal cells (HDF/CoN) divided by IC50 in MCF-7 cells [1]

The structure-activity relationship analysis from this study demonstrated that specific hydroxylation patterns significantly influence antiproliferative potency. Dihydroxylated compounds (2-4) and monohydroxylated compound 5 displayed the strongest cytotoxicity against MCF-7 cells, while compounds lacking this structural feature showed markedly reduced activity [1]. This suggests that the phenolic hydroxyl groups are essential for biological activity, potentially through facilitating hydrogen bonding with cellular targets or participating in redox cycling that generates reactive oxygen species.

Comparison with Other Breast Cancer Therapeutics

Research on structurally-distinct compounds provides valuable reference points for evaluating this compound efficacy. In studies of 3-N-substituted estrogen derivatives, compound 5 demonstrated an IC50 value of 12μM against MDA-MB-231 cells (ER-negative breast cancer), while compounds 6, 7, and 13 showed IC50 values of approximately 12μM against MCF-7 cells, outperforming tamoxifen which exhibited IC50 values ranging from 19-33μM in comparative assays [3]. Similarly, the quinoline derivative RIMHS-Qi-23 demonstrated superior potency and selectivity against MCF-7 cells compared to doxorubicin in recent investigations, though through mechanisms not involving direct kinase inhibition [4].

Table 2: Comparison of Antiproliferative Agents in MCF-7 Cells

Compound Class Representative Compound IC50 in MCF-7 (μM) Mechanistic Insights Selectivity
Cyclodiprenyl phenols Compound 2 25.9 ± 0.1 Mitochondrial membrane impairment, apoptosis induction High (SI >3.9)
3-N-substituted estrogens Compound 13 ~12 ER binding, possible SERM activity Moderate
Quinoline derivatives RIMHS-Qi-23 Variable by study Cell proliferation and senescence (non-kinase) High
Tamoxifen (reference) 4-Hydroxytamoxifen 19-33 SERM activity, ER antagonism Moderate
Doxorubicin (reference) - Variable by protocol DNA intercalation, topoisomerase inhibition Low

Detailed Experimental Protocols

Cell Culture Maintenance
  • Materials: MCF-7 cells (ATCC HTB-22), Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin solution, 0.01 mg/mL bovine insulin [4]
  • Subculture Procedure:
    • Remove spent medium and rinse cells with sterile phosphate-buffered saline (PBS)
    • Add 2-3 mL of 0.25% trypsin-EDTA solution and incubate at 37°C for 5-10 minutes
    • Neutralize trypsin with complete medium and centrifuge at 1000 rpm for 5 minutes
    • Resuspend pellet in fresh medium and seed at appropriate density (recommended split ratio 1:4 to 1:8)
  • Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂
  • Passaging Schedule: Passage cells at 80-90% confluency, typically every 3-4 days
Antiproliferative Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a colorimetric measurement of metabolic activity as a surrogate for cell viability and proliferation [4].

  • Day 1: Cell Seeding

    • Harvest exponentially growing MCF-7 cells using standard trypsinization procedure
    • Count cells using hemocytometer or automated cell counter and adjust density to 4 × 10⁴ cells/mL in complete medium
    • Seed 100 μL cell suspension (4,000 cells/well) into 96-well tissue culture plates
    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Day 2: Compound Treatment

    • Prepare serial dilutions of this compound in DMSO, then further dilute in complete medium (final DMSO concentration ≤0.5%)
    • Remove culture medium from wells and add 100 μL of treatment solutions per well
    • Include appropriate controls:
      • Medium-only background control
      • Vehicle control (0.5% DMSO)
      • Positive control (e.g., 10 μM doxorubicin)
    • Incubate plates for 48 hours (or desired exposure time) at 37°C, 5% CO₂
  • Day 4: MTT Assay and Measurement

    • Prepare MTT solution (0.5 mg/mL) in serum-free medium
    • Remove treatment media and add 100 μL MTT solution per well
    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible
    • Carefully remove MTT solution and dissolve formazan crystals in 100 μL DMSO
    • Measure absorbance at 570 nm with reference wavelength at 630-650 nm using a microplate reader
  • Data Analysis:

    • Calculate percentage viability = (Absorbance of treated cells / Absorbance of vehicle control) × 100
    • Determine IC₅₀ values using non-linear regression analysis of dose-response curves (GraphPad Prism or equivalent software)
Sulforhodamine B (SRB) Assay Protocol

The SRB assay provides an alternative method measuring cellular protein content as an indicator of cell proliferation [1].

  • Cell Seeding and Treatment: Follow same procedure as MTT assay through incubation period
  • Fixation and Staining:
    • After treatment, add 50 μL of cold 50% trichloroacetic acid (TCA) to each well to fix cells (final TCA concentration 10%)
    • Incubate plates at 4°C for 1 hour, then wash plates five times with tap water and air dry
    • Add 50 μL of 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature
    • Wash plates four times with 1% acetic acid to remove unbound dye and air dry
  • Solubilization and Measurement:
    • Solubilize protein-bound dye with 100 μL of 10 mM unbuffered Tris base solution (pH 10.5)
    • Shake plates gently for 10 minutes on orbital shaker
    • Measure absorbance at 510-565 nm using microplate reader
Advanced Mechanistic Assays
  • Apoptosis Detection:

    • Annexin V-FITC/PI staining followed by flow cytometry analysis
    • Caspase-3/7 activation assays using luminescent substrates
    • Mitochondrial membrane potential assessment using JC-1 or TMRE dyes
  • Cell Cycle Analysis:

    • Ethanol fixation followed by PI/RNase staining and flow cytometry
    • Analysis using ModFit LT or equivalent software
  • Senescence-Associated β-Galactosidase Staining:

    • Fix cells with 2% formaldehyde/0.2% glutaraldehyde
    • Incubate with X-gal solution at pH 6.0 overnight at 37°C (without CO₂)
    • Count senescent cells (blue staining) under light microscope [4]

Mechanistic Insights & Signaling Pathways

Research on compounds structurally related to this compound suggests multiple potential mechanisms through which these compounds exert their antiproliferative effects on MCF-7 cells. Studies indicate that dihydroxylated phenols and related structures can induce mitochondrial membrane impairment and trigger apoptotic cascades through both intrinsic and extrinsic pathways [1]. The following diagram illustrates the proposed mechanism of action for this compound analogs:

mechanism Mechanism of this compound Antiproliferative Activity Compound Compound ER ER Compound->ER Binding Mitochondria Mitochondria Compound->Mitochondria Permeabilization CycleArrest CycleArrest ER->CycleArrest  Modulation ROS ROS Mitochondria->ROS  ROS Generation Apoptosis Apoptosis ROS->Apoptosis  Induction Autophagy Autophagy ROS->Autophagy  Activation Autophagy->Apoptosis  Progression

For estrogen receptor-positive cells like MCF-7, these compounds may function as Selective Estrogen Receptor Modulators (SERMs), binding to estrogen receptors and modulating downstream signaling pathways. This is particularly relevant for this compound given its structural similarity to established SERMs like tamoxifen [5]. The ER binding can lead to altered expression of estrogen-responsive genes involved in cell proliferation, ultimately resulting in cell cycle arrest. Additionally, research on ferrocenyl tamoxifen hybrids has demonstrated that structural modifications can enhance pro-oxidant effects in cancer cells, generating reactive oxygen species that contribute to DNA damage and apoptotic signaling [5].

The experimental workflow for comprehensive mechanistic investigation can be visualized as follows:

workflow Experimental Workflow for Mechanism Study CellCulture CellCulture Treatment Treatment CellCulture->Treatment Seed MCF-7 Cells Viability Viability Treatment->Viability 48-72h Incubation ApoptosisAssay ApoptosisAssay Viability->ApoptosisAssay IC50 Determination CellCycle CellCycle ApoptosisAssay->CellCycle  Positive Result Mechanism Mechanism CellCycle->Mechanism  Pathway Analysis Analysis Analysis Mechanism->Analysis  Data Integration

Recent investigations have also revealed that some related compounds, such as the quinoline derivative RIMHS-Qi-23, exert antiproliferative effects through senescence induction rather than classic apoptotic pathways [4]. This suggests potential alternative mechanisms that might be relevant for certain this compound analogs. Molecular studies have identified key proteins involved in these processes, including cyclophilin A, p62, and LC3, which represent potential biomarkers for characterizing compound mechanisms [4].

Application Notes & Implementation Guidelines

Critical Parameters for Assay Success
  • Cell Passage Number: Use MCF-7 cells between passages 15-35 to maintain stable phenotypic characteristics and ensure reproducible results
  • Serum Batches: Screen multiple lots of fetal bovine serum and purchase sufficient quantity of a single lot for extended studies to minimize experimental variability
  • Compound Solubility: Ensure complete dissolution of this compound derivatives using appropriate solvents; DMSO is preferred with final concentration not exceeding 0.5% to avoid cellular toxicity
  • Incubation Time: Standard 48-hour exposure is recommended for initial screening; extend to 72 hours for compounds with potential cytostatic rather than cytotoxic mechanisms
  • Assay Linearity: Validate linear range for both MTT and SRB assays with MCF-7 cells under your specific experimental conditions
Troubleshooting Common Issues
  • High Background in Controls:
    • Problem: Excessive absorbance in vehicle controls
    • Solution: Reduce cell seeding density; verify sterility; check FBS quality
  • Poor Dose-Response Correlation:
    • Problem: Irregular IC₅₀ curves with high variability
    • Solution: Ensure complete compound dissolution; use fresh serial dilutions; verify pipetting accuracy
  • Edge Effect in 96-Well Plates:
    • Problem: Altered cell growth in perimeter wells
    • Solution: Use only interior wells or include protective border of PBS-filled wells
  • Inconsistent Replicate Values:
    • Problem: High coefficient of variation among technical replicates
    • Solution: Improve cell suspension homogeneity; ensure consistent incubation conditions; check instrument calibration
Data Interpretation Considerations

When interpreting results from this compound antiproliferative assays:

  • Cytostatic vs Cytotoxic Effects: Distinguish between growth inhibition (reduced proliferation) and direct cell killing through complementary assays like clonogenic survival
  • Therapeutic Index Calculation: Compare IC₅₀ values in MCF-7 cells with normal cell lines (e.g., MCF-10A, HDF) to establish selectivity profiles
  • Mechanistic Implications: Use structural features to hypothesize potential mechanisms; dihydroxylated compounds may have enhanced pro-oxidant activity while mono-hydroxylated derivatives might favor receptor interactions
  • Clinical Translation Potential: Consider pharmacokinetic parameters early; compounds with IC₅₀ values <10 μM generally have higher progression potential, provided they demonstrate appropriate selectivity and safety profiles

Conclusion

The comprehensive evaluation of this compound and related compounds against MCF-7 breast cancer cells requires standardized methodologies and rigorous analytical approaches as outlined in these application notes. The experimental protocols detailed herein provide a framework for generating reproducible, high-quality data on compound efficacy and mechanisms of action. The observed structure-activity relationships for related phenolic compounds highlight the critical importance of specific functional groups, particularly hydroxylation patterns, in determining antiproliferative potency.

Future investigations should explore synergistic combinations of this compound derivatives with established therapeutics, assess activity against treatment-resistant cell models, and investigate in vivo efficacy in appropriate animal models. The continuing development of these compounds through rational drug design approaches holds promise for addressing the ongoing challenge of hormone receptor-positive breast cancer, particularly cases developing resistance to current standard therapies.

References

Comprehensive Application Notes and Protocols: Cyclofenil Diphenol for Golgi Structure Disruption and Visualization in Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclofenil Diphenol and Golgi Apparatus Studies

This compound (CFD) is a non-steroidal weak estrogenic compound that has emerged as a valuable research tool for investigating Golgi apparatus structure and function in living cells. Originally studied for its therapeutic potential, CFD was subsequently discovered to induce dramatic and reversible fragmentation of the Golgi complex into small vesicles, making it particularly useful for studying Golgi dynamics and trafficking pathways. The compound's ability to rapidly disrupt Golgi architecture while maintaining cell viability provides researchers with a powerful chemical biology approach to investigate the fundamental principles of secretory pathway organization and the molecular mechanisms underlying Golgi structure maintenance.

The significance of CFD in cell biology research stems from its unique mechanism of action, which differs from other Golgi-disrupting agents such as Brefeldin A or Monensin. While CFD shares with these compounds the ability to inhibit protein secretion, it specifically induces retrograde trafficking of both Golgi stack and trans-Golgi network (TGN) membrane proteins back to the endoplasmic reticulum (ER), ultimately leading to the complete but reversible morphological disappearance of the Golgi apparatus from cells [1]. This property has made CFD an essential tool for probing the dynamic balance between anterograde and retrograde membrane trafficking, as well as for understanding how the structural integrity of the Golgi is maintained in mammalian cells.

Biological Effects and Mechanisms of Action

Impact on Golgi Structure and Cellular Trafficking

This compound exerts multiple dramatic effects on Golgi structure and cellular trafficking pathways that can be leveraged in experimental settings:

  • Golgi Apparatus Fragmentation: Treatment with CFD induces rapid vesiculation of the Golgi stack, transforming the characteristic perinuclear ribbon structure into numerous small vesicles distributed throughout the cytoplasm. This structural disruption was initially observed in cultures of Swarm chondrosarcoma chondrocytes, where CFD treatment caused the Golgi apparatus to fragment into small vesicles [2]. The fragmentation process is reversible upon compound removal, allowing researchers to study both disassembly and reassembly processes.

  • Stimulation of Retrograde Trafficking: CFD treatment promotes the rapid retrograde movement of both Golgi stack and TGN membrane proteins back to the endoplasmic reticulum. This results in the eventual morphological disappearance of both organelles from cells, as demonstrated by the redistribution of Golgi and TGN markers to the ER compartment [1]. This retrograde trafficking is inhibited by microtubule depolymerizing agents and energy poisons, indicating dependence on an active transport system.

  • Inhibition of Secretory Pathways: CFD potently and rapidly inhibits transport of membrane proteins like vesicular stomatitis virus G glycoprotein (VSV-G) from the ER to the Golgi complex, and from the TGN to the cell surface [1]. This dual inhibition makes it particularly useful for studying specific stages of the secretory pathway.

Molecular Mechanisms and Biochemical Effects

The molecular mechanisms through which CFD disrupts cellular function involve multiple biochemical pathways:

  • Inhibition of Proteoglycan Synthesis: CFD was shown to inhibit [³⁵S]proteoglycan synthesis in chondrocyte cultures, with complete inhibition achieved at 90 μg/mL concentrations. Related compounds F6204 and F6091 show similar concentration-related effects, while other non-steroidal estrogens like stilboestrol, clomiphene, and tamoxiphen also demonstrate potent inhibition of proteoglycan synthesis [2].

  • Disruption of Glycosaminoglycan Biosynthesis: CFD interferes with Golgi-mediated chondroitin sulfate synthesis, inhibiting chondroitin 4-[³⁵S]sulfate and chondroitin 6-[³⁵S]sulfate synthesis by 40-68% and 3-48% respectively at concentrations between 50-70 μg/mL. Additionally, it inhibits [³H]hyaluronan synthesis by 47-66%, suggesting multiple inhibitory mechanisms [2].

  • Interference with Substrate Transport: CFD disrupts cellular uptake of amino acids via the system A carrier, as evidenced by inhibition of methylaminoisobutyric acid uptake. Interestingly, it does not affect glucose uptake mechanisms, demonstrating specificity in its transport inhibition [2].

Table 1: Concentration-Dependent Effects of this compound on Golgi Functions

Cellular Process Concentration Range Inhibition/Effect Experimental System
Proteoglycan synthesis 90 μg/mL Complete inhibition Swarm chondrosarcoma chondrocytes
Chondroitin 4-sulfate synthesis 50-70 μg/mL 40-68% inhibition Swarm chondrosarcoma chondrocytes
Chondroitin 6-sulfate synthesis 50-70 μg/mL 3-48% inhibition Swarm chondrosarcoma chondrocytes
Hyaluronan synthesis 50-70 μg/mL 47-66% inhibition Swarm chondrosarcoma chondrocytes
Amino acid uptake 90 μg/mL Significant inhibition System A carrier specific

Experimental Protocols and Methodologies

Cell Culture and this compound Treatment Protocol

Materials Required:

  • Appropriate cell line (HeLa cells commonly used for Golgi studies)
  • This compound (prepare 100 mM stock solution in DMSO, store at -20°C)
  • Cell culture medium and supplements
  • Tissue culture plates or coverslips
  • Incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell Seeding: Plate cells at appropriate density (typically 50-70% confluence) on sterile coverslips placed in tissue culture plates. Allow cells to adhere for 24 hours under standard culture conditions.

  • Drug Preparation: Prepare working concentrations of CFD from stock solution by diluting in pre-warmed culture medium. Final DMSO concentration should not exceed 0.1% (v/v). Include vehicle control with equivalent DMSO concentration.

  • Treatment Application:

    • For Golgi disruption studies: Apply CFD at 25-50 μM for 2-4 hours [1]
    • For secretion inhibition studies: Apply CFD at 50-90 μg/mL for 4-6 hours [2]
    • Incubate at 37°C with 5% CO₂ for required duration
  • Reversibility Assessment: To evaluate Golgi reformation, remove CFD-containing medium, wash cells twice with warm PBS, and add fresh complete medium. Monitor recovery at 30-minute to 2-hour intervals.

Electron Microscopy Visualization of Golgi Structure

Sample Preparation for Conventional EM:

  • Fixation: Immediately after CFD treatment, fix cells with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.
  • Post-fixation: Treat with 1% osmium tetroxide in the same buffer for 1 hour.
  • Dehydration: Gradually dehydrate samples using ethanol series (50%, 70%, 90%, 100%) followed by propylene oxide.
  • Embedding: Infiltrate with epoxy resin (Epon or Araldite) and polymerize at 60°C for 48 hours.
  • Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect on copper grids.
  • Staining: Stain with uranyl acetate and lead citrate to enhance contrast.
  • Imaging: Examine using transmission electron microscope at 80-100 kV [3].

Advanced Cryo-Electron Microscopy Approach: For superior preservation of native Golgi architecture, consider cryo-fixation methods:

  • High-Pressure Freezing: Rapidly freeze cells under high pressure to achieve vitreous state without ice crystal formation.
  • Freeze Substitution: Transfer frozen samples to substitution medium containing osmium tetroxide and uranyl acetate in acetone at -90°C, gradually warm to 0°C over 3-5 days.
  • Embedding and Sectioning: Infiltrate with Lowicryl or LR White resin, polymerize with UV light, and section as described above [3].

Table 2: Comparison of Electron Microscopy Methods for Golgi Visualization

Parameter Chemical Fixation Cryo-Fixation
Structure Preservation Good, but potential artifacts from chemical crosslinking Excellent, near-native state preservation
Technical Difficulty Moderate High, requires specialized equipment
Processing Time 3-5 days 5-8 days
Resolution ~2-5 nm ~1-3 nm
Compatibility with Immunogold Good with appropriate antigen retrieval Limited due to resin properties
Recommended Application Routine Golgi morphology High-resolution ultrastructural analysis
Functional Assays for Secretory Pathway Analysis

VSV-G Transport Assay:

  • Transfection: Transfect cells with temperature-sensitive VSV-G (ts-O45-G) construct.
  • ER Accumulation: Incubate at 39.5°C for 4-6 hours to accumulate VSV-G in ER.
  • CFD Treatment: Apply this compound during or before transport assay.
  • Transport Initiation: Shift to permissive temperature (32°C) to synchronize transport.
  • Surface Detection: Monitor VSV-G arrival at plasma membrane using antibody against external epitope under non-permeabilizing conditions [4].

Proteoglycan Synthesis Assay:

  • Metabolic Labeling: Incubate CFD-treated cells with [³⁵S]sulfate (50 μCi/mL) for 4 hours.
  • Extraction: Harvest cells and extract proteoglycans with 4 M guanidine HCl containing protease inhibitors.
  • Purification: Isolate proteoglycans by ion-exchange chromatography or cesium chloride density gradient centrifugation.
  • Quantification: Measure incorporated radioactivity by scintillation counting [2].

The following diagram illustrates the experimental workflow for investigating CFD effects on Golgi structure and function:

G Experimental Workflow: this compound Golgi Studies cluster_cell Cell Preparation cluster_em Structural Analysis cluster_func Functional Analysis A Cell Culture (HeLa or Chondrocytes) B CFD Treatment (25-90 μg/mL, 2-6h) A->B C Vehicle Control (0.1% DMSO) A->C D Chemical Fixation (Glutaraldehyde/OsO4) B->D E Cryo-Fixation (High Pressure Freezing) B->E I VSV-G Transport Assay B->I J Proteoglycan Synthesis (Metabolic Labeling) B->J C->D C->I F EM Processing (Dehydration, Embedding) D->F E->F G Ultrathin Sectioning & Staining F->G H TEM Visualization G->H M Data Integration & Model Building H->M I->M J->M K Secretion Measurement K->M L Retrograde Trafficking (Marker Redistribution) L->M

Data Analysis and Interpretation

Quantitative Assessment of Golgi Disruption

When analyzing the effects of this compound on Golgi structure, researchers should employ both qualitative and quantitative assessment methods:

  • Golgi Fragmentation Scoring: Develop a standardized scoring system to categorize the extent of Golgi disruption:

    • Score 0: Intact perinuclear Golgi ribbon
    • Score 1: Partial fragmentation with some interconnected elements
    • Score 2: Moderate fragmentation with isolated stacks but recognizable organization
    • Score 3: Complete vesiculation with no recognizable Golgi structure
  • Morphometric Analysis: Use electron micrographs to quantify:

    • Number of Golgi-derived vesicles per cell section
    • Average vesicle diameter (typically 50-70 nm for CFD-induced vesicles)
    • Percentage of cytoplasmic area occupied by Golgi elements
    • Cisternal length and stacking parameters in partially disrupted organelles
  • Immunofluorescence Quantification: For light microscopy analysis, measure:

    • Golgi area intensity for various markers (GM130, Giantin, TGN46)
    • Redistribution coefficients comparing Golgi versus ER localization
    • Colocalization analysis with ER markers to confirm retrograde trafficking
Functional Data Normalization and Statistical Analysis

To ensure robust interpretation of CFD effects, implement appropriate normalization strategies:

  • Vehicle Control Normalization: Express all experimental data relative to vehicle (DMSO) treated controls
  • Time-Course Normalization: For reversibility studies, normalize to pre-treatment baseline measurements
  • Cellular Viability Correlation: Correlate functional readouts with viability assays to distinguish specific effects from toxicity
  • Multiple Marker Validation: Use at least two distinct Golgi markers (cis, medial, trans) to confirm global Golgi effects

Statistical analysis should account for the nested nature of cellular measurements, with appropriate hierarchical modeling when comparing multiple experiments conducted over time. For EM morphometry, analyze a minimum of 50 cell profiles per condition from at least three independent experiments to achieve sufficient power for detecting significant Golgi structural changes.

Advanced Technical Approaches and Modern Alternatives

Contemporary Imaging Methodologies

While traditional electron microscopy provides exceptional resolution, several advanced imaging approaches offer complementary insights for Golgi studies:

  • Cryo-Electron Tomography: This technique enables 3D visualization of Golgi apparatus in near-native state without chemical fixation artifacts. Recent technical advancements have made cryo-EM particularly valuable for structural studies, with resolution now reaching 1.15 Å in optimal conditions [5]. For Golgi analysis, cryo-ET can reveal structural details of cisternal organization, vesicle budding, and membrane contacts in CFD-treated samples.

  • Super-Resolution Live-Cell Imaging: Techniques such as STED (Stimulated Emission Depletion) microscopy enable live tracking of Golgi dynamics with resolution beyond the diffraction limit. The development of novel ceramide-based probes like Cer-SiR allows prolonged super-resolution imaging of the Golgi apparatus without perturbing its function [6]. This approach is particularly valuable for capturing the real-time dynamics of CFD-induced Golgi fragmentation and recovery.

  • Multiplexed Organelle Imaging: Recent advances in deep convolutional neural networks (DCNN) combined with environment-sensitive dyes like Nile Red enable simultaneous visualization of up to 15 subcellular structures, including Golgi apparatus [7]. This approach could be adapted to comprehensively map CFD effects on multiple organelles simultaneously, providing systems-level insights beyond Golgi-specific impacts.

High-Content Screening Applications

The systematic identification of Golgi-affecting compounds and proteins has been revolutionized by high-content screening approaches:

  • Automated Phenotypic Screening: Microscope-based functional screening assays allow systematic identification of proteins and compounds that influence Golgi integrity and secretory function. These platforms use automated image acquisition and analysis to quantify changes in Golgi morphology and cargo transport in response to genetic or chemical perturbations [4].

  • Transport Assay Automation: Quantitative single-cell-based transport assays monitoring temperature-sensitive VSV-G transport can be automated for medium-throughput screening of CFD analogs or synergistic compounds. These systems normalize surface expression of cargo in transfected cells to account for variation in expression levels [4].

The following diagram illustrates the molecular mechanisms and cellular consequences of CFD treatment:

G Molecular Mechanisms of this compound Action cluster_molecular Molecular Initiating Events cluster_cellular Cellular Consequences cluster_functional Functional Outcomes A CFD Entry into Cells B Disruption of Diphenol Structures A->B D Golgi Stack Fragmentation B->D E Stimulation of Retrograde Trafficking B->E C Inhibition of Amino Acid Transport G Inhibition of Proteoglycan Synthesis C->G H Secretory Pathway Inhibition D->H J Accumulation of COPI-like Vesicles D->J I Golgi Markers Redistribute to ER E->I E->J F TGN Disassembly F->H F->I G->H K Reversible upon CFD Removal H->K I->K J->K

Applications in Drug Discovery and Development

Golgi-Targeted Therapeutic Strategies

The study of Golgi-disrupting agents like this compound has opened new avenues for therapeutic intervention in various disease contexts:

  • Antiviral Applications: As many viruses including SARS-CoV-2 and Orthoflaviviruses (e.g., Japanese encephalitis virus) depend on functional Golgi apparatus for replication and secretion, Golgi-disrupting compounds represent promising antiviral strategies [8] [9]. The demonstrated effectiveness of Retro-2 (a compound with similar Golgi-disrupting properties to CFD) in inhibiting SARS-CoV-2 replication highlights the therapeutic potential of this approach [9].

  • Cancer Therapeutics: Given the critical role of Golgi function in cancer cell secretion, proliferation, and metastasis, targeted Golgi disruption represents a promising anticancer strategy. The ability of CFD to inhibit proteoglycan synthesis is particularly relevant, as proteoglycans contribute to tumor microenvironment formation and cancer progression [2] [10].

  • Fibrosis Treatment: The potent inhibition of proteoglycan and glycosaminoglycan synthesis by CFD suggests potential applications in fibrotic conditions where excessive extracellular matrix accumulation occurs, such as pulmonary fibrosis, liver fibrosis, and systemic sclerosis [2].

Structure-Based Drug Design Approaches

Recent advances in structural biology methodologies are enhancing Golgi-targeted drug discovery:

  • Cryo-EM in Drug Design: The resolution revolution in cryo-electron microscopy has positioned this technique as a powerful tool for structure-based drug design. Cryo-EM offers advantages over X-ray crystallography for studying membrane-associated drug targets, including the ability to visualize targets in near-physiological conditions and resolve structural heterogeneity [5]. These advances could facilitate the development of next-generation Golgi-targeting compounds with improved specificity and reduced off-target effects.

  • High-Content Screening Platforms: Implementation of automated screening systems enables systematic evaluation of compound libraries for Golgi-disrupting activity. These platforms can simultaneously assess multiple parameters including Golgi morphology, cell viability, and specific trafficking pathways, accelerating the identification of promising lead compounds [4].

  • Rational Drug Design: Integration of structural information with functional data enables rational optimization of CFD analogs. Modification of the diphenol structure could yield compounds with enhanced potency, improved selectivity, or modified pharmacokinetic properties for specific therapeutic applications.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Researchers applying this compound in Golgi studies may encounter several technical challenges:

  • Cell Type Variability: Response to CFD can vary significantly between cell types. Primary cells often show different sensitivity compared to transformed cell lines. Solution: Conduct preliminary dose-response and time-course experiments for each new cell type, monitoring both Golgi disruption and cytotoxicity.

  • Incomplete Golgi Disruption: Suboptimal CFD concentrations or exposure times may yield partial phenotypes. Solution: Validate effective concentrations using multiple Golgi markers (cis, medial, trans) and complement morphological assessment with functional trafficking assays.

  • Cytotoxicity Confounding: Extended exposure or high concentrations may cause non-specific toxicity. Solution: Include viability assays (MTT, ATP content, propidium iodide exclusion) in parallel with all experiments and ensure CFD effects are reversible upon washout.

  • Fixation Artifacts: Poor preservation of Golgi morphology during sample processing. Solution: Optimize fixation protocols, consider high-pressure freezing for superior preservation, and validate findings with multiple fixation methods.

Methodological Validation and Controls

Rigorous experimental design requires appropriate controls and validation measures:

  • Specificity Controls: Include comparison with other Golgi-disrupting agents (Brefeldin A, Retro-2, Nordihydroguaiaretic acid) to assess whether observed effects represent specific Golgi disruption or general cellular stress responses.

  • Reversibility Demonstration: Confirm that CFD effects are reversible upon compound removal, supporting specific pharmacological action rather than irreversible toxicity.

  • Multiple Assessment Methods: Correlate findings from different methodologies (e.g., EM with fluorescence microscopy, morphology with functional assays) to ensure comprehensive characterization of phenotypes.

Conclusion and Future Perspectives

This compound remains a valuable research tool for investigating Golgi structure and function, offering reversible and specific disruption of this crucial organelle. The well-characterized effects of CFD on Golgi morphology, retrograde trafficking, and secretory function provide a solid foundation for exploring fundamental cell biological processes. As imaging technologies continue to advance, particularly in cryo-electron microscopy and super-resolution live-cell imaging, researchers are positioned to extract increasingly detailed mechanistic insights from CFD-induced Golgi alterations.

References

Cyclofenil diphenol amino acid uptake system A carrier inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Amino Acid Transporters

Amino acid uptake is facilitated by specific membrane transport proteins. While none of the studies mention cyclofenil diphenol specifically, they detail other compounds that inhibit various transporters, which can serve as a methodological guide.

The table below summarizes key transporters and their inhibitors from the recent literature:

Transporter Name (SLC Family) Function / Substrates Identified Inhibitors (Compound Examples) Inhibition IC₅₀ Values Inhibition Mechanism / Site
B0AT1 (SLC6A19) [1] Absorption of neutral amino acids (e.g., L-leucine) [1] JX98, JX109, JX110 [1] 31 - 90 nM [1] Allosteric inhibition; binds to the transport vestibule (S2 site), preventing conformational change [1]
PAT1 (SLC36A1) [2] Proton-coupled absorption of amino acids (e.g., proline, glycine) and drug substances (e.g., D-cycloserine) [2] Ibuprofen, Diclofenac [2] 272 - 954 μM [2] Non-competitive, non-translocated inhibitor; likely binds to an allosteric site [2]
PEPT1 (SLC15A1) [3] Proton-coupled absorption of di/tri-peptides and peptidomimetic drugs [3] Cephalexin, Ibuprofen [4] [2] [3] Information missing Competitive inhibition at the orthosteric substrate binding site [3]
Imino/Amino Acid Carrier [4] Uptake of D-cycloserine, alanine, and other amino acids in intestinal cells [4] D-cycloserine itself (competitive), L-alanine, L-tryptophan [4] Information missing Active, energy-dependent transport; competitive inhibition suggests shared carrier [4]

Experimental Protocols for Transporter Inhibition Studies

Based on the methodologies used in the identified research, here are detailed protocols for assessing compound interaction with amino acid transporters. You can adapt these to investigate this compound.

Protocol 1: Radiotracer-Based Uptake Inhibition Assay in Caco-2 Cells

This protocol is adapted from studies on B0AT1 and PAT1 inhibitors [1] [2].

  • Objective: To determine if a test compound inhibits the Na⁺-dependent or H⁺-dependent uptake of a neutral amino acid in a human intestinal cell model.
  • Materials:
    • Caco-2 cells (endogenously express various amino acid transporters)
    • Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.0 (for H⁺-coupled transport) or pH 7.4 (for Na⁺-dependent transport)
    • Radiolabeled substrate (e.g., ³H-L-leucine for B0AT1, ³H-L-proline for PAT1)
    • Test compound (e.g., this compound)
    • Known specific inhibitors (e.g., JPH203 for LAT1, GPNA for ASCT2, JX98 for B0AT1) to suppress endogenous transport activity [1]
    • Scintillation counter
  • Method:
    • Cell Culture: Seed Caco-2 cells in Transwell plates or multi-well plates and culture until they form a confluent monolayer (typically 21 days).
    • Inhibition Assay:
      • Pre-incubate cells with HBSS buffer at the appropriate pH for 15 minutes.
      • Replace the buffer with a fresh uptake buffer containing the radiolabeled substrate (e.g., 50 µM ³H-L-leucine) and varying concentrations of the test compound.
      • Incubate for a short, defined period (e.g., 5 minutes) to measure initial uptake rates.
      • Rapidly terminate uptake by washing with ice-cold buffer.
      • Lyse the cells and measure the accumulated radioactivity with a scintillation counter.
    • Data Analysis: Calculate the percentage of uptake inhibition at each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Oocytes

This protocol is used to confirm if a compound is a transported substrate or a non-translocated inhibitor [2].

  • Objective: To characterize the interaction mechanism between a test compound and a transporter expressed in Xenopus laevis oocytes.
  • Materials:
    • Xenopus laevis oocytes
    • cRNA for the target transporter (e.g., hPAT1)
    • Two-electrode voltage clamp apparatus
    • ND96 solution
    • Test compound
    • Known substrate (e.g., L-proline for hPAT1)
  • Method:
    • Oocyte Preparation: Inject oocytes with cRNA for the transporter of interest and incubate for 2-4 days to allow for protein expression.
    • Current Measurement:
      • Impale a single oocyte with two microelectrodes and clamp the membrane potential at -50 mV.
      • Perfuse the oocyte with a solution containing the test compound. A lack of induced inward current suggests the compound is not transported [2].
      • Perfuse with a known substrate to induce a characteristic inward current.
      • Co-perfuse the known substrate with the test compound. A reduction in the substrate-induced current confirms the compound is an inhibitor [2].
  • Data Analysis: The reduction in the substrate-induced current at different inhibitor concentrations can be used to calculate the inhibitor's affinity (Kᵢ).

Workflow for Investigating Transporter Inhibition

The following diagram outlines a logical workflow for characterizing an unknown compound's interaction with an amino acid transporter, synthesizing the methods described above.

G cluster_legend Key Experimental Questions Start Start: New Compound (e.g., this compound) P1 Initial Screening (Caco-2 Uptake Assay) Start->P1 Does it inhibit amino acid uptake? P2 Mechanism Characterization (TEVC in Oocytes) P1->P2 Yes End Conclusion: Define MoA P1->End No P3 Inhibitor Type Determination P2->P3 Is it transported or blocking? P4 Structural Analysis (e.g., Cryo-EM, Docking) P3->P4 Non-Translocated Inhibitor P3->End Translocated Substrate P4->End Identify binding site and mode L1 Functional Assay L2 Electrophysiology L3 Pharmacology L4 Structural Biology

Research Directions & Conclusion

Given the lack of direct data on this compound, your research could explore the following:

  • Target Identification: Use the protocols above to screen this compound against key neutral amino acid transporters like B0AT1 (SLC6A19) and System A transporters (e.g., SLC38A family).
  • Ligand-Based Design: If this compound shows activity, its diphenol structure could be used as a pharmacophore for further optimization, similar to how the nimesulide scaffold was used to develop high-affinity B0AT1 inhibitors [1].
  • Prodrug Strategy: The diphenol group could potentially be used to create amino acid ester prodrugs of other therapeutic agents, designed to be recognized and transported by carriers like PAT1 or PEPT1 [3].

References

Comprehensive Application Notes and Protocols: Cyclofenil Diphenol-Combretastatin A-4 Conjugates for Targeted Breast Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The development of targeted molecular conjugates represents an innovative approach in cancer chemotherapy, aiming to enhance therapeutic specificity while reducing systemic toxicity. Estrogen receptors (ERs), particularly the ERα isoform, are overexpressed in approximately 75% of breast cancers, making them ideal molecular targets for directed therapy. The strategic combination of estrogen receptor ligands with potent cytotoxic agents creates bifunctional compounds capable of selective delivery to ER-positive cancer cells. This approach leverages the targeting capability of ER ligands to deliver cytotoxic payloads specifically to tumor cells, potentially minimizing damage to healthy tissues and improving therapeutic outcomes.

The conjugates described in these application notes incorporate cyclofenil diphenol, a non-steroidal estrogen receptor ligand with mixed agonist-antagonist activity typical of Selective Estrogen Receptor Modulators (SERMs), covalently linked to combretastatin A-4 (CA-4), a potent antimitotic agent isolated from the South African tree Combretum caffrum. CA-4 exhibits powerful antitubulin effects by binding to the colchicine binding site on tubulin, demonstrating cytotoxicity against a wide range of human cancer cell lines, including multi-drug resistant models. The design objective produces conjugates capable of dual-action activity: ER antagonism combined with antimitotic activity through tubulin destabilization [1] [2].

Conjugate Design and Strategic Overview

Molecular Hybridization Strategy

The conjugate design employs a bifunctional architecture consisting of three key components: (1) the ER-targeting moiety (this compound), (2) the cytotoxic agent (combretastatin A-4), and (3) a covalent linker connecting these two pharmacophores. This strategic combination aims to leverage the high binding affinity of this compound for both ERα and ERβ isoforms to facilitate receptor-mediated internalization into ER-positive breast cancer cells, specifically delivering the potent antimitotic CA-4 payload.

The cyclofenil component (4,4'-(cyclohexylidenemethylene)diphenol; C₁₉H₂₀O₂) features a central cyclohexylidene scaffold bridged to two para-hydroxyphenyl rings via a methylene linkage. This diphenylmethylene framework adopts a non-planar conformation with torsion angles of 15-30° between the phenolic rings and the central scaffold, optimal for hydrophobic packing within the ER ligand-binding pocket. The free phenolic hydroxyl groups are essential for forming hydrogen bonds with ER residues Glu353 and Arg394, with acetylation of these groups decreasing ER affinity by 100-fold [3].

Combretastatin A-4 provides the cytotoxic component through its potent inhibition of tubulin polymerization by binding at the colchicine site. The natural cis-stilbene configuration of CA-4 is essential for this activity, though it presents conformational instability as it can isomerize to the biologically inactive trans-configuration under the influence of light, heat, or protic media. Molecular design strategies address this limitation through appropriate linker chemistry and spatial orientation [4].

Schematic Representation of Conjugate Mechanism

The following diagram illustrates the proposed mechanism of action of cyclofenil-combretastatin conjugates at the cellular level:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Conjugate Cyclofenil-CA-4 Conjugate ER Estrogen Receptor (ERα/ERβ) Conjugate->ER Binding Membrane Plasma Membrane ER->Membrane:ext Receptor Ligand Microtubules Microtubule Network Apoptosis Apoptotic Signaling Microtubules->Apoptosis Mitotic Arrest & DNA Damage ER_Complex ER-Conjugate Complex ER_Complex->Microtubules CA-4 Release & Tubulin Binding Gene_Expression Gene Expression Modulation ER_Complex->Gene_Expression Transcriptional Regulation Gene_Expression->Apoptosis ER Antagonism Membrane:int->ER_Complex Internalization

Diagram Title: Cellular Mechanism of Cyclofenil-CA-4 Conjugates

This mechanism enables selective cytotoxicity in ER-positive breast cancer cells through dual pathways: (1) ER-mediated transcriptional modulation and (2) tubulin disruption leading to mitotic arrest and apoptosis. The binding affinity of the cyclofenil moiety facilitates selective accumulation in ER-positive cells, while the CA-4 component provides potent antimitotic activity once intracellular release occurs [1] [2].

Synthetic Protocols

Synthesis of Cyclofenil-CA-4 Conjugates

The synthesis of cyclofenil-combretastatin conjugates involves a multi-step procedure beginning with the preparation of key intermediates, followed by conjugation through amide or ester linkages. The following protocol outlines the synthesis of the promising cyclofenil-amide compound 13e, which demonstrated significant ER binding and antiproliferative activity [1].

3.1.1 Materials and Reagents
  • Starting Materials: this compound (F6060), combretastatin A-4, anhydrous tetrahydrofuran (THF), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA)
  • Coupling Reagents: N,N'-Carbonyldiimidazole (CDI) or O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) for amide bond formation
  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF), ethyl acetate, methanol, hexanes (all anhydrous)
  • Purification Materials: Silica gel (60-120 mesh) for column chromatography, TLC plates (Silica gel 60 F254)
3.1.2 Step-by-Step Synthesis Procedure
  • Preparation of Cyclofenil Acid Derivative (Intermediate):

    • Dissolve this compound (1.0 equiv, 280.4 g/mol) in anhydrous DCM under nitrogen atmosphere
    • Add succinic anhydride (1.2 equiv) and DMAP (0.1 equiv) as catalyst
    • Stir the reaction mixture at room temperature for 12 hours with monitoring by TLC (eluent: DCM:MeOH 95:5)
    • Wash the organic layer with 5% HCl solution, followed by saturated NaHCO₃ solution
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the cyclofenil hemisuccinate intermediate
    • Purify by recrystallization from ethyl acetate/hexane system (yield: 75-85%)
  • Activation of CA-4 Hydroxyl Group:

    • Dissolve combretastatin A-4 (1.0 equiv) in anhydrous DMF under inert atmosphere
    • Add CDI (1.5 equiv) and stir at room temperature for 4 hours to form the CA-4 imidazole carbamate intermediate
    • Confirm complete conversion by TLC (eluent: Hexane:Ethyl acetate 7:3)
  • Conjugation Reaction:

    • Slowly add the activated CA-4 solution to the cyclofenil hemisuccinate (1.0 equiv) dissolved in anhydrous DMF
    • Add triethylamine (2.0 equiv) as base catalyst and stir at 35°C for 24 hours
    • Monitor reaction progress by TLC and LC-MS until completion
    • Quench the reaction by adding ice-cwater and extract with ethyl acetate (3 × 50 mL)
    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate
  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a gradient elution of DCM:MeOH (98:2 to 95:5)
    • Characterize the final conjugate by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS
    • Analyze purity by HPLC (C18 column, MeCN:H₂O 70:30, UV detection at 254 nm)
3.1.3 Key Technical Considerations
  • Moisture Sensitivity: All reactions must be performed under anhydrous conditions with argon or nitrogen atmosphere
  • Light Sensitivity: CA-4 and conjugates are photosensitive; use amber glassware and minimize light exposure
  • Temperature Control: Maintain reaction temperature below 40°C to prevent cis-trans isomerization of CA-4
  • Yield Optimization: Pre-activation of CA-4 hydroxyl group improves conjugation efficiency and reduces side products

Experimental Evaluation Protocols

Estrogen Receptor Binding Assay
4.1.1 Protocol Overview

The relative binding affinity of cyclofenil-CA-4 conjugates for ERα and ERβ is determined using a competitive binding assay with recombinant human estrogen receptors and [³H]-estradiol as the radioligand. This protocol follows the procedures validated in the cited research with modifications for high-throughput screening [1] [2].

4.1.2 Materials and Reagents
  • Recombinant human ERα and ERβ ligand binding domains (Invitrogen)
  • [2,4,6,7-³H(N)]-Estradiol (PerkinElmer, specific activity 70-115 Ci/mmol)
  • 17β-Estradiol (Sigma-Aldrich, for standard curve)
  • Assay buffer: 10 mM Tris, 10 mM glycerol phosphate, 1 mM EDTA, 1 mM DTT, pH 7.4
  • Charcoal suspension: 5% activated charcoal, 0.5% dextran T-70 in assay buffer
  • Scintillation cocktail (Ultima Gold, PerkinElmer)
4.1.3 Step-by-Step Procedure
  • Receptor Preparation:

    • Dilute recombinant ERα and ERβ to 2 nM concentration in assay buffer
    • Prepare test compounds in DMSO and serially dilute in assay buffer (final DMSO concentration <1%)
  • Competitive Binding Incubation:

    • Add receptor solution (100 μL) to each well of 96-well plate
    • Add test compound dilutions (50 μL) in triplicate
    • Add [³H]-estradiol (50 μL, final concentration 5 nM)
    • Include controls: total binding (no competitor), nonspecific binding (100-fold excess unlabeled estradiol)
    • Incubate at 4°C for 18 hours with gentle shaking
  • Separation of Bound Radioligand:

    • Add charcoal suspension (100 μL) to each well and incubate at 4°C for 15 minutes
    • Centrifuge at 3000 × g for 10 minutes at 4°C
    • Transfer supernatant (150 μL) to scintillation vials containing 3 mL scintillation cocktail
  • Measurement and Analysis:

    • Count radioactivity using a liquid scintillation counter (1 minute per vial)
    • Calculate specific binding by subtracting nonspecific binding from total binding
    • Determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism)
    • Calculate relative binding affinity (RBA) as: (IC₅₀ of estradiol / IC₅₀ of test compound) × 100
Antiproliferative Activity Assay (MCF-7 Cells)
4.2.1 Protocol Overview

The antiproliferative activity of conjugates is evaluated using ER-positive MCF-7 human breast cancer cells, measuring metabolic activity as an indicator of cell viability after 72 hours of compound exposure [1].

4.2.2 Materials and Reagents
  • MCF-7 cells (ATCC HTB-22)
  • DMEM culture medium with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin
  • 96-well tissue culture-treated plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO for solubilizing formazan crystals
4.2.3 Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Harvest exponentially growing MCF-7 cells using trypsin-EDTA
    • Seed cells in 96-well plates at 5 × 10³ cells/well in 100 μL complete medium
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
    • Prepare serial dilutions of test compounds in culture medium
    • Replace medium with treatment solutions (100 μL/well) in triplicate
    • Include vehicle controls (0.1% DMSO) and blank wells (medium only)
  • Incubation and Viability Assessment:

    • Incubate plates for 72 hours at 37°C, 5% CO₂
    • Add MTT solution (10 μL, 5 mg/mL in PBS) to each well
    • Incubate for 4 hours at 37°C to allow formazan crystal formation
    • Carefully remove medium and add DMSO (100 μL/well) to solubilize formazan crystals
    • Shake plates gently for 10 minutes at room temperature
  • Measurement and Analysis:

    • Measure absorbance at 570 nm with reference wavelength at 630 nm using a microplate reader
    • Calculate percentage viability relative to vehicle-treated controls
    • Determine IC₅₀ values using four-parameter logistic curve fitting

Molecular Modeling Protocols

Docking Studies with Estrogen Receptor Alpha

Computational docking studies provide insights into the molecular interactions between cyclofenil-CA-4 conjugates and the estrogen receptor ligand binding domain, helping rationalize the observed binding affinities and functional activities [1].

5.1.1 Protein Preparation
  • Obtain ERα crystal structure (PDB ID: 3ERT) from Protein Data Bank
  • Remove native ligand and water molecules
  • Add hydrogen atoms and optimize protonation states using molecular modeling software
  • Energy minimization using AMBER force field
5.1.2 Ligand Preparation and Docking
  • Generate 3D structures of conjugates using ChemDraw 3D
  • Energy minimization with MMFF94 force field
  • Define binding site around native ligand coordinates
  • Perform flexible docking using AutoDock Vina or similar software
  • Analyze binding poses and interaction patterns

The modeling studies for cyclofenil-combretastatin conjugates revealed that the bulky CA-4 moiety disrupts the positioning of helix-12 in the ER ligand-binding domain, preventing the formation of the activation function-2 (AF-2) surface required for co-activator recruitment. This mechanism explains the antagonistic activity of these conjugates in breast cancer cells [1].

Data Analysis and Structure-Activity Relationships

Quantitative Biological Activity Data

Table 1: Binding Affinity and Antiproliferative Activity of Selected Conjugates

Compound ERα IC₅₀ (nM) ERβ IC₅₀ (nM) MCF-7 IC₅₀ (nM) Selectivity (ERβ/ERα)
13e 19 229 187 12.0
16b 15 115 5.7 7.7
Cyclofenil 9.4 45.2 >10,000 4.8
CA-4 >10,000 >10,000 7.2 N/A
4-OH-Tam 2.2 16.5 35 7.5

The data demonstrate that conjugation produces hybrids with nanomolar potency against both ER subtypes and ER-positive breast cancer cells. Compound 13e shows promising ERβ selectivity, while compound 16b exhibits exceptional antiproliferative activity in MCF-7 cells [1] [2].

Table 2: Structural Features and Corresponding Activity Relationships

Structural Feature Effect on ER Binding Effect on Antiproliferative Activity Notes
Free phenolic -OH Essential (100× decrease if acetylated) Moderate effect H-bond with Glu353/Arg394
Cyclohexylidene core Optimal torsion angles 15-30° Minimal direct effect Hydrophobic packing in LBP
Amide linker Maintains high affinity Enables cytotoxicity Stability against hydrolysis
CA-4 moiety Reduces affinity but enhances antagonism Major contribution Disrupts helix-12 positioning
C4α-fluoroalkyl Enhances ERβ selectivity Slight reduction Improved metabolic stability
Experimental Workflow Visualization

The following diagram summarizes the comprehensive experimental workflow for the synthesis and evaluation of cyclofenil-CA-4 conjugates:

G Start Starting Materials: Cyclofenil & CA-4 Synth1 Cyclofenil Hemisuccinate Preparation Start->Synth1 Synth2 CA-4 Activation (CDI-mediated) Start->Synth2 Conjugation Conjugation Reaction (Amide Bond Formation) Synth1->Conjugation Synth2->Conjugation Purification Purification & Characterization Conjugation->Purification ER_Assay ER Binding Assay (Competitive with [³H]-E2) Purification->ER_Assay Anti_prolif Antiproliferative Assay (MCF-7, 72h MTT) Purification->Anti_prolif Tubulin Tubulin Polymerization Assay Purification->Tubulin Modeling Molecular Modeling (Docking Studies) Purification->Modeling SAR Structure-Activity Relationship Analysis ER_Assay->SAR Anti_prolif->SAR Tubulin->SAR Modeling->SAR Lead Lead Compound Identification SAR->Lead

Diagram Title: Experimental Workflow for Conjugate Development

Conclusion and Research Applications

The development of cyclofenil-combretastatin conjugates represents a promising targeted therapeutic strategy for ER-positive breast cancers. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for synthesizing and evaluating these bifunctional compounds. The key advantages of this approach include:

  • Enhanced Selectivity: The conjugates leverage ER-mediated internalization for targeted delivery of cytotoxic payloads
  • Dual Mechanism: Combined ER antagonism and tubulin disruption address multiple pathways in cancer cell proliferation
  • Improved Therapeutic Index: Potential for reduced systemic toxicity compared to conventional chemotherapy
  • Structural Insights: Molecular modeling rationalizes structure-activity relationships to guide further optimization

The experimental data demonstrate that strategic molecular hybridization can produce conjugates with nanomolar potency against both molecular targets and cellular models. Compound 13e, in particular, emerges as a promising lead with balanced ER binding and antiproliferative activity, suitable for further development as an antineoplastic agent for ER-positive breast cancers. Future research directions should include in vivo efficacy studies, pharmacokinetic optimization, and evaluation in treatment-resistant models to fully realize the therapeutic potential of this approach [1] [2].

References

Comprehensive Application Notes: Development of Cyclofenil-Derived Bivalent Estrogen Receptor Antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bivalent Ligand Strategy for Estrogen Receptor Targeting

The bivalent ligand approach represents an innovative strategy in drug design that involves connecting two pharmacophores through a spacer to simultaneously target multiple domains or receptor units. For estrogen receptor (ER) antagonists, this approach has been employed to develop compounds that not only antagonize estrogen binding but also disrupt coactivator recruitment, potentially overcoming resistance mechanisms that limit current therapies like tamoxifen. Approximately 80% of mammary carcinomas initially exhibit estrogen-dependent growth, which can be treated with aromatase inhibitors or selective estrogen receptor modulators/downregulators (SERMs/SERDs). The development of bivalent ligands targeting ERα provides a alternative mode of action to prevent estrogen signaling when conventional therapies fail [1].

Cyclofenil, a non-steroidal ER ligand, serves as an excellent scaffold for bivalent ligand development due to its inherent antagonistic properties and chemical versatility. Recent research has focused on creating homodimeric cyclofenil-derived compounds with variable spacer lengths to optimize both receptor binding and downstream effects on ER expression and transcriptional activity. These efforts have yielded compounds with full antagonistic potency at both ERα and ERβ subtypes while demonstrating effective receptor downregulation capabilities without the stimulatory effects on ER expression observed with 4-hydroxytamoxifen [1].

Compound Design and Characterization

Bivalent Ligand Design Rationale

The design of cyclofenil-derived bivalent ligands follows the bivalent ligand principle, where two identical pharmacophores are connected through a flexible linker. This approach aims to simultaneously engage both monomers of the ER dimer, potentially leading to enhanced binding affinity and unique pharmacological effects beyond simple receptor antagonism. The strategic attachment points on the cyclofenil backbone were selected based on structure-activity relationship (SAR) studies that identified regions tolerant to modification without compromising ER binding [2].

The spacer length optimization represents a critical factor in bivalent ligand development, as it determines the optimal distance between pharmacophores for effective simultaneous binding to both receptor units. Research indicates that spacers consisting of diaminoalkane chains (C2-C5) provide sufficient flexibility and appropriate spatial orientation for the connected cyclofenil moieties to interact effectively with the ER homodimer. This systematic variation in linker length allows researchers to identify compounds with ideal distances for maximizing both binding affinity and functional efficacy [1].

Characterized Compounds and Structural Data

Table 1: Cyclofenil-derived bivalent ligands with spacer length variations

Compound ID Spacer Length Binding Affinity (RBA ERα%) ER Downregulation (% at 1 μM) Antagonistic Activity
AK-15b C4 (4-carbon) 79.2% 38% Full antagonist at ERα/ERβ
GW7604-based dimers C2-C5 Not specified Medium effects, spacer-dependent Full antagonist at ERα/ERβ
Cyclofenil monomer N/A Reference Not specified Reference antagonist

Table 2: Crystallographic data for cyclofenil-ERα complex

Parameter Details
PDB ID 5E0W
Resolution 2.00 Å
Ligand 4,4'-{[(3S)-3-(4-hydroxyphenyl)cyclohexylidene]methanediyl}diphenol
Biological Assembly Heterotetramer (ERα LBD + NCOA2 peptide)
Key Interactions H-bonding with Glu353, Arg394, water-mediated contacts
Mutation ESR1 L372M

The structural basis for cyclofenil binding to ERα has been elucidated through X-ray crystallography, revealing atomic-level interactions that inform the bivalent ligand design. The crystal structure (PDB ID: 5E0W) demonstrates how cyclofenil derivatives bind to the ligand-binding domain (LBD) of ERα, adopting a conformation that prevents the activation function-2 (AF-2) helix from assuming the active configuration. This structural information provides critical insights for optimizing the attachment points for spacer connection, particularly highlighting the importance of preserving key interactions with residues Glu353 and Arg394 while modifying the molecule for bivalent ligand synthesis [3].

G BivalentDesign Bivalent Ligand Design Pharmacophore Cyclofenil Pharmacophore - ER binding moiety - Determines target specificity BivalentDesign->Pharmacophore Spacer Spacer Optimization - Diaminoalkane chain (C2-C5) - Critical distance for dimer binding BivalentDesign->Spacer Attachment Attachment Points - Based on crystal structure - Preserve key interactions BivalentDesign->Attachment Evaluation Biological Evaluation BivalentDesign->Evaluation Binding Binding Assays - RBA: 79.2% for C4 spacer Evaluation->Binding Function Functional Assays - Antagonism: Full at ERα/β - Downregulation: 38% at 1μM Evaluation->Function Solubility Solubility Optimization - Asymmetric modification - 3.6-fold improvement Evaluation->Solubility

Synthesis Protocols

Dimerization Procedure for Cyclofenil-derived Bivalent Ligands

Materials:

  • Cyclofenil monomer precursor (containing carboxylic acid moiety)
  • Diaminoalkane spacers (ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane, 1,5-diaminopentane)
  • Coupling reagents: HATU or HOBt/EDCI
  • Solvents: anhydrous DMF or DCM
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Purification materials: silica gel, TLC plates

Step-by-Step Procedure:

  • Activation: Dissolve the cyclofenil carboxylic acid precursor (1.0 equiv) in anhydrous DMF under nitrogen atmosphere. Add HATU (1.05 equiv) and DIPEA (2.5 equiv). Stir the mixture for 30 minutes at room temperature to generate the active ester.

  • Spacer Addition: Slowly add the diaminoalkane spacer (0.45 equiv) dissolved in minimal DMF to the activated ester solution. Use slight excess of activated cyclofenil to ensure complete di-substitution of the spacer.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC (silica gel, 5% MeOH in DCM). The reaction should show complete consumption of the diamine spacer and formation of a new spot corresponding to the bivalent product.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (1 × 30 mL).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (gradient elution: 2-10% MeOH in DCM) to obtain the pure bivalent ligand.

  • Characterization: Confirm the structure of the final compounds by ( ^1H ) NMR, ( ^{13}C ) NMR, and high-resolution mass spectrometry. Analyze purity by HPLC (>95%) [1].

AK-15b Synthesis (C4 Spacer Compound)

The specific procedure for synthesizing the most promising compound, AK-15b (cyclofenil-derived dimer with C4 spacer), follows the general dimerization protocol above using 1,4-diaminobutane as the spacer. This compound demonstrated the highest binding affinity (RBA = 79.2% for ERα) among the synthesized dimers, indicating optimal spacer length for ER dimer engagement. After purification, AK-15b is obtained as a white solid with characteristic chemical properties that can be confirmed by spectroscopic methods [1].

Biological Evaluation Methods

Estrogen Receptor Binding Assay

Purpose: Determine the relative binding affinity (RBA) of cyclofenil-derived bivalent ligands for ERα and ERβ subtypes.

Materials:

  • ERα and ERβ ligand-binding domains (commercially available)
  • [³H]-17β-estradiol (radiolabeled tracer)
  • Test compounds (cyclofenil dimers with varying spacer lengths)
  • Charcoal-dextran suspension
  • Scintillation cocktail and vials

Procedure:

  • Prepare ERα and ERβ solutions in appropriate binding buffer (10 mM Tris, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
  • Incubate fixed concentration of ER with varying concentrations of test compounds (typically 10⁻¹² to 10⁻⁶ M) and constant concentration of [³H]-17β-estradiol (2 nM) for 18 hours at 4°C.
  • Add charcoal-dextran suspension to absorb unbound ligand, centrifuge at 2000 × g for 10 minutes.
  • Transfer supernatant to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
  • Calculate percentage displacement of [³H]-17β-estradiol at each concentration and determine IC₅₀ values.
  • Compute RBA values using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) × 100, with 17β-estradiol as reference (RBA = 100%) [1].
Transactivation Assay for ER Antagonism

Purpose: Evaluate the antagonistic potency of bivalent ligands in cell-based systems.

Materials:

  • MCF-7 cells (ER-positive breast cancer line)
  • Transfection reagents (lipofectamine or similar)
  • ER-responsive luciferase reporter plasmid (ERE-luc)
  • Renilla luciferase control plasmid
  • Luciferase assay kit
  • 17β-estradiol (agonist)
  • Test compounds

Procedure:

  • Seed MCF-7 cells in 24-well plates and incubate for 24 hours.
  • Co-transfect cells with ERE-luc reporter plasmid and Renilla control plasmid using appropriate transfection reagent.
  • After 6 hours, treat cells with 10 nM 17β-estradiol alone or in combination with varying concentrations of test compounds (10⁻¹⁰ to 10⁻⁶ M).
  • Incubate for 18-24 hours, then lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase assay kit.
  • Normalize firefly luciferase values to Renilla values for each sample.
  • Calculate percentage antagonism relative to estradiol-only controls and determine IC₅₀ values for each compound [1].
Coactivator Recruitment Assay

Purpose: Assess the ability of bivalent ligands to disrupt coactivator binding to ERα.

Materials:

  • U2OS cells (osteosarcoma cell line with low endogenous ER)
  • Gal4-DNA binding domain-PGC1 fusion plasmid
  • VP16-ERα ligand-binding domain plasmid
  • Gal4-responsive luciferase reporter (UAS-luc)
  • 17β-estradiol and test compounds

Procedure:

  • Seed U2OS cells in 24-well plates and allow to adhere overnight.
  • Co-transfect cells with Gal4-PGC1, VP16-ERα-LBD, and UAS-luc plasmids.
  • Treat cells with 10 nM 17β-estradiol alone or with test compounds at various concentrations.
  • After 24 hours, measure luciferase activity as described in section 4.2.
  • The bivalent compound AK-15b has been shown to completely block PGC1 recruitment at 1 μM concentration, demonstrating its effectiveness in disrupting this critical protein-protein interaction [1] [2].

Solubility and Physicochemical Optimization

The inherent aqueous solubility challenges of cyclofenil and its derivatives represent a significant formulation obstacle. Recent research has demonstrated that converting the symmetrical molecular structure of cyclofenil into asymmetrical analogs through strategic introduction of alkyl groups can markedly improve solubility without compromising biological activity. This approach represents an innovative solution to the poor solubility often observed with symmetric pharmaceutical compounds [4].

Asymmetric Modification Protocol:

  • Identify symmetric regions of the molecule amenable to asymmetric modification
  • Introduce small alkyl groups (e.g., methyl) at strategic positions to reduce molecular symmetry
  • Maintain key pharmacophoric elements responsible for ER binding
  • Evaluate melting points, crystal packing, and thermodynamic solubility of modified compounds

Studies have shown that chiral methylated analogs like (R)-4c demonstrate 3.6-fold higher solubility than parent cyclofenil despite increased hydrophobicity, confirming that disruption of molecular symmetry represents a viable strategy for solubility enhancement. This approach provides researchers with an additional tool for optimizing the drug-like properties of bivalent ER antagonists while maintaining their therapeutic potential [4].

Conclusion and Research Applications

The development of cyclofenil-derived bivalent ligands represents a promising strategy for advancing estrogen receptor-targeted therapeutics. The systematic optimization of spacer length has yielded compounds like AK-15b with C4 spacer that demonstrate enhanced binding affinity and effective receptor downregulation. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for synthesizing and evaluating such compounds, including specific procedures for assessing their biological activity through binding, transactivation, and coactivator recruitment assays.

These bivalent ligands offer unique pharmacological profiles compared to conventional SERMs, particularly in their ability to disrupt coactivator binding—a mechanism that may prove valuable in overcoming resistance to current therapies. The combination of structural insights from crystallographic data with innovative approaches to address solubility challenges positions these compounds as valuable tools for further investigation of ER biology and potential development as therapeutic agents for hormone-dependent cancers.

References

Cyclofenil diphenol solubility issues albumin concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is cyclofenil diphenol solubility a problem in cell culture experiments? this compound has very poor aqueous solubility (less than 1 μg/mL in phosphate buffer) [1], which necessitates a carrier like albumin to keep it in solution for cell culture studies [2].

  • Q2: How does albumin concentration affect the biological activity of this compound? Albumin concentration is critical. A specific ratio of this compound to albumin can completely inhibit the synthesis of proteoglycans and hyaluronate, while excess albumin can bind the compound too tightly, reducing its effective concentration and bioactivity [2].

  • Q3: What is the optimal ratio of this compound to albumin? Research indicates that a ratio of 90 μg of this compound per 4 mg of albumin per mL of culture medium can achieve selective inhibition of proteoglycan and hyaluronate synthesis with minimal effect on general protein synthesis [2].

  • Q4: Are there alternatives to albumin for solubility issues? Yes, chemical modification of the symmetric cyclofenil structure to create asymmetric analogs is a proven strategy. For instance, a chiral methylated analog showed a 3.6-fold increase in aqueous solubility without sacrificing biological activity [1].

Troubleshooting Guide: Solubility & Albumin Optimization

This workflow outlines the key steps for optimizing your experiments with this compound.

G Start Start: Prepare this compound Prob Encountered Problem Start->Prob Soluble Is compound fully soluble in culture medium? Prob->Soluble Precipitation AlbuminRatio Check Albumin Concentration Is ratio 90μg:4mg per mL? Prob->AlbuminRatio Low/No Bioactivity Soluble->AlbuminRatio Yes SolStrategy Employ Solubility Strategy Soluble->SolStrategy No BioActivity Is the expected level of biological activity observed? AlbuminRatio->BioActivity Yes Opt1 Confirm optimal ratio: 90μg Cyclofenil : 4mg Albumin / mL AlbuminRatio->Opt1 No Opt2 Verify selective inhibition: Proteoglycan/Hyaluronate synthesis should be inhibited, not general protein. BioActivity->Opt2 No Success Optimal Conditions Met Proceed with Experiment BioActivity->Success Yes SolStrategy->AlbuminRatio Opt1->BioActivity Opt2->Success

Step 1: Address Poor Solubility and Precipitation

If the compound is not dissolving, first ensure you are using albumin as a carrier. Then, explore these strategies:

  • Primary Strategy: Optimize Albumin Ratio Confirm your culture medium contains a sufficient, but not excessive, concentration of albumin. The goal is to find the minimum amount required to keep the drug in solution for its intended effect [2]. The troubleshooting table below provides a methodology to test this.

  • Alternative Strategy: Use Asymmetric Analogs If albumin optimization does not yield the desired cellular permeability or activity, consider synthesizing or sourcing asymmetric chemical analogs of cyclofenil. Introducing a methyl group to break molecular symmetry has been shown to significantly improve aqueous solubility and membrane permeability while retaining biological activity [1].

Step 2: Optimize Albumin Concentration for Bioactivity

If the compound is soluble but not producing the expected selective inhibition, you need to fine-tune the albumin-to-drug ratio.

Recommended Experimental Protocol for Ratio Optimization

This protocol is adapted from foundational research on this compound [2].

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution. Ensure the final solvent concentration in your culture medium is non-toxic to cells (typically <0.5%).
  • Set Up Albumin Gradient: Prepare a series of culture media containing a fixed concentration of this compound (e.g., 90 μg/mL) and varying concentrations of albumin (e.g., from 2 mg/mL to 8 mg/mL). Always include a vehicle control.
  • Apply to Cell Cultures: Treat your primary cultures of chondrocytes or fibroblasts with the prepared media. The Swarm rat chondrosarcoma model was used in the original research [2].
  • Assay for Synthesis Inhibition: After an appropriate incubation period (the onset of inhibition is rapid, with a t½ of less than 25 minutes), assay for the synthesis of key molecules using radioactive precursors:
    • [³⁵S]Proteoglycans
    • [³H]Hyaluronate
    • [³H]Proteins (as a control for selectivity)
  • Determine Optimal Point: Identify the albumin concentration that yields the desired selective inhibition—strong suppression of proteoglycan and hyaluronate synthesis with minimal effect on general protein synthesis.

The table below summarizes the key quantitative data from the literature to guide your experimental design.

Parameter Optimal Value Experimental Context Biological Outcome
This compound Concentration 90 μg/mL Primary cultures of rat chondrosarcoma chondrocytes and human dermal fibroblasts [2]. Required for inhibitory effect.
Albumin Concentration 4 mg/mL Same as above [2]. Keeps compound soluble while allowing bioactivity.
Optimal Ratio 90 μg : 4 mg per mL Same as above [2]. Selective inhibition of proteoglycan & hyaluronate synthesis.
Onset of Inhibition (t½) < 25 minutes Same as above [2]. Indicates a rapid, post-translational mechanism.
Solubility of Parent Drug (Cyclofenil) < 1 μg/mL In 0.067 M phosphate buffer, pH 7.4 [1]. Highlights inherent solubility problem.
Solubility Increase via Asymmetric Analog 3.6-fold Chiral methylated analog (R)-4c in buffer/EtOH [1]. Provides an alternative strategy to albumin.

Experimental Design & Mechanism of Action

Proposed Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound acts at a cellular level, based on experimental evidence.

G CF This compound Alb Albumin Carrier CF->Alb  Binds for solubility Golgi Golgi Apparatus CF->Golgi Rapid action (t½ < 25 min) HA Hyaluronate (HA) Synthesis CF->HA Inhibits Alb->CF  Releases at optimal ratio GAG GAG Side Chain Formation Golgi->GAG PG Proteoglycan (PG) Synthesis GAG->PG GAG->PG Inhibits CP Core Protein Synthesis GP General Protein/ Glycoprotein Synthesis CP->GP Unaffected

Key Experimental Findings Supporting this Mechanism [2]:

  • Rapid Onset: Inhibition of [³⁵S]proteoglycan synthesis is very rapid (t½ < 25 min), ruling out suppression of core protein synthesis as the primary mechanism.
  • Xyloside Inhibition: The compound inhibits the synthesis of chondroitin sulfate chains onto p-nitrophenyl β-D-xyloside, confirming interference with glycosaminoglycan (GAG) chain elongation.
  • No Effect on Secretion: It does not affect the secretion of pre-formed proteoglycans, localizing its effect to a biosynthetic, rather than secretory, process.
  • Reversibility: The inhibitory effect is reversible, with cultures recovering biosynthetic activity within 3 hours of removal.

References

overcoming Cyclofenil diphenol inhibition amino acid uptake chondrocytes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Inhibition & Potential Workarounds

Cyclofenil diphenol primarily disrupts Golgi apparatus function and inhibits proteoglycan synthesis in chondrocytes. A key mechanism is its specific interference with the System A neutral amino acid carrier, which is sodium-dependent and responsible for transporting amino acids like proline and glycine [1]. The tables below summarize the core problem and potential strategies.

Table 1: Core Problem: Cyclofenil's Documented Effects on Chondrocytes

Aspect Effect of this compound Experimental Evidence
Golgi Apparatus Induces fragmentation and eventual disappearance of Golgi stacks [1] [2] Ultrastructural studies in Swarm chondrosarcoma chondrocytes [2].
Amino Acid Uptake Inhibits sodium-dependent uptake via the System A carrier (e.g., for AIB) [1]. Uptake assays using specific System A substrate MeAIB (methylaminoisobutyric acid) [1].
Proteoglycan Synthesis Profoundly inhibits [[³⁵S]]proteoglycan and chondroitin sulfate synthesis [1]. Biochemical assays measuring incorporation of radioactive sulfate [1].

Table 2: Potential Experimental Workarounds and Considerations

Strategy Rationale Notes & Methodological Considerations
Utilize System L Transport System L (LAT1) is a sodium-independent transporter for large neutral amino acids (e.g., leucine, tryptophan) and is not inhibited by Cyclofenil [1] [3] [4]. Confirm which amino acids your experiment uses. Switching to a System L substrate may bypass the blockade.
Post-Treatment Recovery Cyclofenil's effects are reversible. Golgi apparatus and synthesis functions recover after drug withdrawal [2]. Design a "wash-out" experiment. Remove Cyclofenil-containing media, wash cells, and add fresh media to study recovery kinetics.
Inhibitor Specificity The drug does not affect uptake via other carriers like the glucose transporter (2-deoxyglucose uptake) or the System L pathway [1]. Use this as a positive control to confirm cell viability and specificity in your experiments.

The following diagram illustrates Cyclofenil's mechanism and the proposed bypass strategy via System L.

Frequently Asked Questions (FAQs)

Q1: The System A transporter is blocked. Which amino acids can I use that will still get into my chondrocytes? You should focus on large neutral amino acids that are substrates for the System L (LAT1) transporter. Research on bovine chondrocytes confirms that L-leucine and L-tryptophan are transported exclusively via this sodium-independent system [3] [4]. Using these specific amino acids in your assays should allow uptake even in the presence of this compound.

Q2: Are there any known chemical inhibitors or reagents that can directly reverse Cyclofenil's effect? The search results do not identify any chemical agents that directly reverse Cyclofenil binding or its inhibitory action. The most reliable method to restore cellular function is to remove the drug from the culture medium [2]. The reversibility of its effects is a key feature noted in the literature.

Q3: How long does it take for chondrocytes to recover after Cyclofenil treatment? Ultrastructural studies indicate that the Golgi apparatus, which is fragmented during treatment, fully reforms within 21 hours after Cyclofenil withdrawal [2]. You should expect a similar timeframe for the restoration of normal amino acid uptake and proteoglycan synthesis functions.

References

Cyclofenil diphenol experimental recovery time washout protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Handling

For any experimental work, correct identification and safe handling are paramount. The table below summarizes the key data from the search results.

Property Details
IUPAC Name 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol [1] [2]
Molecular Formula C₁₉H₂₀O₂ [1] [3] [2]
Molecular Weight 280.4 g/mol [1] [3] [2]
CAS Number 5189-40-2 [1] [3] [2]
Synonyms F-6060; bis(p-hydroxyphenyl)cyclohexylidenemethane [3] [2]
Hazard Statements Potential skin and eye irritant. Possible risk of impaired fertility and harm to the unborn child [4].
Safe Handling Avoid inhalation and contact with skin and eyes. Use with chemical-resistant gloves, safety goggles, and adequate ventilation [4].

Documented Experimental Context and Washout Evidence

While a dedicated washout protocol was not found, one clinical study provides a direct reference to the use of a washout period in a human trial, which can inform your in-vitro work.

  • Evidence of Washout Practice: A double-blind, controlled cross-over study in humans administered cyclofenil (the parent compound of cyclofenil diphenol) and a placebo in two treatment cycles. Between these cycles, the researchers included a "washout cycle" [5]. This confirms that a washout period is a recognized and necessary component of experimental design with this compound class.
  • Lack of Specific Timing: The same study does not specify the duration of this washout cycle, nor does it provide pharmacokinetic data (like half-life) that would allow for the calculation of a recovery time [5].

Known Mechanisms of Action & Implications for Recovery

Designing a washout protocol requires an understanding of the compound's biological effects. The search results highlight two primary mechanisms, which are summarized in the diagram below.

G Cyclofenil Cyclofenil ERBinding Binds to Estrogen Receptors (ER) Cyclofenil->ERBinding GolgiDisruption Disrupts Golgi Apparatus Cyclofenil->GolgiDisruption Agonist Agonist / Antagonist Activity ERBinding->Agonist Inhibits Inhibits Synthesis GolgiDisruption->Inhibits EstrogenicPathways Altered Estrogenic Signaling Agonist->EstrogenicPathways CellularProcesses Disrupted Cellular Processes EstrogenicPathways->CellularProcesses Proteoglycans Proteoglycan & Glycosaminoglycan Synthesis Inhibits->Proteoglycans Proteoglycans->CellularProcesses

Based on these mechanisms, consider the following when determining recovery time:

  • Receptor Binding Dynamics: As a SERM, its effects are mediated through binding to estrogen receptors (ER) [2]. The recovery of normal cellular function will depend on the rate of receptor turnover and the clearance of the compound from the system.
  • Cellular Repair Processes: The disruption of the Golgi apparatus and inhibition of proteoglycan synthesis suggest a longer recovery period may be needed [3]. The washout duration should account for the time required for the cell to reassemble Golgi structure and resume normal synthesis and secretory functions.

Suggested Approach for Protocol Development

  • Define Your Endpoint: First, clearly define what "recovery" means for your specific experiment. Is it the return of baseline gene expression, the resumption of normal protein secretion, or the restoration of original cell morphology? Your measurable endpoint will guide the timing of your assessments.
  • Conduct a Time-Course Pilot Study: Treat your cellular model with this compound for a set duration. Then, remove the compound and monitor your defined recovery endpoints at multiple time points (e.g., 24h, 48h, 72h, 96h post-washout). This will empirically determine the minimum necessary washout period for your system.
  • Implement a Positive Control: Include a control compound with a known mechanism and established recovery profile in your pilot study. This will help you validate your washout and assessment methods.

References

optimizing Cyclofenil diphenol concentration selective GAG inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cyclofenil Diphenol

The table below summarizes the key experimental parameters found in the literature. Please note that this data originates from studies conducted in the 1980s and 1990s.

Parameter Details & Concentrations Experimental Context (Cell Type)
Inhibitory Concentration Complete inhibition of [35S]proteoglycan synthesis at 90 μg/mL [1] [2]. Swarm rat chondrosarcoma chondrocytes [1] [2].
Albumin Dependency Effective concentration is highly dependent on albumin content in the culture medium. Inhibition occurs with 90 μg/mL Cyclofenil and 4 mg/mL albumin [2]. Swarm rat chondrosarcoma chondrocytes [2].
Onset & Reversibility Rapid onset of inhibition (t1/2 < 25 min). Biosynthetic activity recovers within 3 hours of compound removal [2]. Swarm rat chondrosarcoma chondrocytes [2].
Synthesis Inhibition Range Chondroitin 4-[35S]sulphate: 40-68% inhibition. Chondroitin 6-[35S]sulphate: 3-48% inhibition. [3H]Hyaluronan synthesis: 47-66% inhibition [1]. Swarm rat chondrosarcoma chondrocytes (at 50-70 μg/mL Cyclofenil) [1].

Frequently Asked Questions & Troubleshooting

Given the limitations of the source material, here are answers to potential questions.

  • Q: What is the recommended starting concentration for optimizing this compound in my experiment?

    • A: The literature points to 90 μg/mL as a concentration that causes complete inhibition of GAG synthesis in specific chondrocyte models [1] [2]. However, this concentration is tightly linked to the amount of albumin in the culture medium (4 mg/mL) [2]. You must treat this as a historical reference point and perform a thorough dose-response curve in your specific cell system.
  • Q: My experiment shows unexpected cytotoxicity. What could be the cause?

    • A: The older studies noted that in the absence of sufficient albumin, this compound could also inhibit general [3H]protein synthesis [2]. This suggests that off-target effects and cytotoxicity are a significant risk. Your optimization should carefully control for cell viability and confirm that observed effects are specific to GAG synthesis.
  • Q: The inhibitory effect seems inconsistent. How can I improve reproducibility?

    • A: Reproducibility is highly dependent on strictly controlling the serum/albumin concentration in your culture medium [2]. The effective concentration of the compound is directly tied to this parameter. Furthermore, ensure fresh preparation of the compound and consider its solubility, as it binds to albumin.

Experimental Protocol Overview

The workflow below outlines the general method from the historical literature for your reference.

G Start Start Experiment CellCulture Culture Target Cells (e.g., Chondrocytes) Start->CellCulture PrepCompound Prepare Cyclofenil Stock Solution CellCulture->PrepCompound Treat Treat Cells with Cyclofenil & [^35S]-Sulfate PrepCompound->Treat Incubate Incubate Treat->Incubate Analyze Analyze GAG Synthesis (e.g., Measure [^35S] Incorporation) Incubate->Analyze End End Analyze->End Param Critical Parameter: Precisely control serum/albumin concentration in medium Param->Treat

Key Considerations for Your Research

  • Mechanism of Action: The proposed mechanism involves interference with the formation of glycosaminoglycan side chains within the Golgi apparatus, potentially by disrupting Golgi membrane organization [2].
  • Specificity is a Challenge: The compound can also interfere with the cellular uptake of amino acids via the system A carrier [1], highlighting the importance of controls to confirm the specificity of your observed effects.
  • Consult Recent Literature: Given the age of these studies, it is highly recommended that you search modern scientific databases (like PubMed, Google Scholar) using terms such as "Cyclofenil Golgi inhibition," "GAG synthesis inhibitors," or "small molecule GAG inhibition" to find more contemporary tools and protocols.

References

minimizing Cyclofenil diphenol cytotoxicity cell culture viability

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data for Reference Compounds

This table compiles IC₅₀ values from published studies to provide a benchmark for cytotoxicity assessment. Please note that these values are for related compounds and research contexts, as a specific IC₅₀ for Cyclofenil diphenol was not located in the current search.

Compound / Drug Cell Line / System Assay Type IC₅₀ Value Key Finding / Context Source
Cyclofenil-based Conjugate (13e) ER-positive MCF-7 breast cancer Antiproliferative activity 187 nM Demonstrated potent activity with low cytotoxicity in a novel conjugate [1] [1]
Cyclophosphamide Raw 264.7 (mouse macrophage) MTT 145.44 μg/mL Reference antineoplastic drug in cytotoxicity study [2] [2]
Etoposide Raw 264.7 (mouse macrophage) MTT 5.40 μg/mL Reference antineoplastic drug; high cytotoxicity on immune cells [2] [2]
Paclitaxel Raw 264.7 (mouse macrophage) MTT 69.76 μg/mL Reference antineoplastic drug in cytotoxicity study [2] [2]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a cornerstone method for assessing cell viability and compound cytotoxicity. Here is a detailed methodology based on the search results [3] [2].

Principle

The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple, water-insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells [3] [4].

Step-by-Step Workflow

The diagram below outlines the key stages of a standard MTT assay workflow.

MTT_Workflow Start Start MTT Assay Plate Seed cells in 96-well plate Start->Plate Treat Add test compound (e.g., Cyclofenil) Plate->Treat Incubate Incubate (typically 24-72h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (usually 4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Measure Measure absorbance at ~550-590 nm Solubilize->Measure Analyze Analyze data Calculate % viability & IC₅₀ Measure->Analyze

Key Reagents and Parameters
  • Cell Line: The choice depends on your research. Raw 264.7 (mouse macrophage) and MCF-7 (human breast cancer) are common in drug discovery [2] [1].
  • Cell Seeding Density: Optimize for linear growth; a common density is 1x10⁴ to 1x10⁵ cells/mL (100-200 μL/well) [3] [2].
  • Treatment: Prepare a dilution series of this compound. Include a negative control (medium only) and a positive control (e.g., another cytotoxic drug). Perform tests in triplicate [2].
  • MTT Solution: Use a final concentration of 0.5 mg/mL [3].
  • Solubilization: After incubation, remove MTT and add DMSO to dissolve the formazan crystals [3] [2].
  • Data Calculation: Cell viability is calculated as: (Absorbance of treated sample / Absorbance of untreated control) x 100% [3].

FAQs & Troubleshooting Guide

Q1: My cytotoxicity results are inconsistent between assays. What could be the cause?

  • Assay Interference: The MTT assay can be interfered with by colored compounds or those that affect cellular metabolism. Consider using an alternative, label-free method like Real-Time Cell Analysis (RTCA) for more reliable data, especially during early screening [5].
  • Cell Culture Health: Ensure cells are healthy, used at a low passage number, and seeded at a consistent, optimized density. Small variations in seeding density can significantly impact results [4] [6].
  • Compound Solubility: this compound may require dissolution in DMSO. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1-1%) and is matched in all controls, as high DMSO can be cytotoxic [5].

Q2: Are there alternative methods to MTT for assessing cell viability? Yes. The table below compares common viability and cytotoxicity assays.

Assay Name Principle Key Advantages Potential Limitations
CCK-8 Tetrazolium salt (WST-8) reduced to water-soluble formazan [5]. More sensitive than MTT; water-soluble, no solubilization step [5]. Can be interfered with by colored compounds [5].
Real-Time Cell Analysis (RTCA) Measures electrical impedance to monitor cell status in real-time [5]. Label-free, dynamic monitoring, no interference from colored compounds [5]. Can be affected by electroactive additives in drug formulations; requires specialized equipment [5].
ATP Assay Measures ATP levels using luciferase luminescence [4]. Highly sensitive, correlates directly with viable cell count [4]. More expensive; requires a luminometer [4].
Neutral Red Uptake Measures uptake of Neutral Red dye into lysosomes of viable cells [4]. Simple, cost-effective [4]. Does not definitively distinguish between cytotoxicity and cytostasis [4].

Q3: How can I improve the precision of my IC₅₀ determinations?

  • New Kinetic Parameters: Traditional IC₅₀ is time-dependent. Research suggests using the effective growth rate of cells under treatment can provide more robust parameters. Consider calculating ICr₀ (concentration where growth rate is zero) and ICrmed (concentration that halves the control growth rate) for more accurate comparisons [3].
  • Adequate Replication: Perform a minimum of three independent experiments, each with technical replicates, to ensure statistical power [3] [2].

References

Cyclofenil diphenol stock solution preparation storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The table below summarizes the key parameters for preparing and storing cyclofenil stock solutions.

Parameter Specification Source / Context
Solvent DMSO [1] [2]
Solubility in DMSO 21 mg/mL (57.62 mM) / 100 mg/mL (274.39 mM) [1] [2]
Recommended Stock Concentration 10 mM (in DMSO) [2]
Storage Temperature (Powder) -20°C [1] [2]
Storage Temperature (Solution) -80°C (6 months); -20°C (1 month) [2]
Stability Note Protect from light; use fresh DMSO (hygroscopic) [1] [3]

Experimental Protocol for Stock Solution

  • Calculate Mass: Determine the mass of cyclofenil needed for your desired stock solution volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.64 mg of cyclofenil (Molecular Weight: 364.43-364.44 g/mol) [1] [2].
  • Weigh Compound: Accurately weigh the calculated amount of cyclofenil powder.
  • Dissolve in DMSO: Transfer the powder to a sterile vial and add the required volume of fresh, high-quality, anhydrous DMSO to achieve the final concentration. Hygroscopic DMSO can absorb moisture, which may reduce solubility and compound stability [1].
  • Mix Thoroughly: Vortex or sonicate the mixture briefly to ensure complete dissolution and a homogeneous solution.
  • Aliquot and Store: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month) [2].

Stability Considerations & Troubleshooting

Here are answers to common questions and issues you might encounter:

  • Q: How can I protect my stock solution from degradation?

    • A: Protect from light. Cyclofenil and related compounds can be sensitive to light, a process known as photodegradation [3]. Use amber vials or wrap containers in aluminum foil during preparation and storage.
    • A: Use fresh, dry DMSO. Always use a newly opened bottle of anhydrous DMSO to prevent water absorption, which can compromise stability and solubility [1] [2].
  • Q: What if the compound precipitates after thawing?

    • A: Warm the solution gently at room temperature and vortex mix. If the precipitate does not dissolve, brief sonication in a warm water bath (at around 37°C) can help. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
  • Q: The available data is for cyclofenil. What about cyclofenil diphenol?

    • A: This is a recognized data gap. While this compound is a known metabolite and research compound, detailed, supplier-verified protocols for its stock solution are not available in the current search results [4] [5] [6]. As a general practice for such compounds, you can:
      • Start with a small-scale solubility test in DMSO.
      • Assume storage conditions similar to the parent compound (-80°C in single-use aliquots, protected from light) unless other data is available.
      • Empirically determine the solution's stability over time using analytical methods like HPLC.

Methodology for Assessing Solution Stability

To experimentally determine the stability of your stock solution (highly recommended for this compound), you can follow this workflow:

G Start Prepare Stock Solution A Aliquot and Store (-80°C) Start->A B At Pre-determined Time Points (e.g., 1, 3, 6 months) A->B C Thaw Aliquot B->C D Analyze by HPLC/UV C->D E Compare peak area/intensity vs. fresh solution D->E F Stable E->F Similar G Unstable >10% Degradation E->G Significant Drop H Establish new storage protocol G->H

  • Preparation: Prepare a large master batch of the stock solution and aliquot it.
  • Storage: Store the aliquots under your chosen conditions (e.g., -80°C).
  • Analysis: At regular intervals, thaw one aliquot and analyze it using High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Comparison: Compare the chromatogram with that of a freshly prepared solution. A significant decrease (e.g., >10%) in the main peak area or the appearance of new degradation peaks indicates instability.

References

troubleshooting Cyclofenil diphenol Golgi disruption reversible effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Golgi Disruption and Redistribution

Understanding how a compound affects the Golgi apparatus begins with understanding its mechanism of cellular entry and distribution.

  • Cellular Entry and Vesicular Trafficking: Many bioactive peptides and small molecules enter cells via energy-dependent endocytic pathways. For instance, the cell-penetrating peptide p28 enters through caveolae-mediated endocytosis and is trafficked through the endosomal-lysosomal system and the Golgi apparatus [1].
  • Induced Redistribution: The intracellular localization of a compound can be altered. The molecule NDGA (Nordihydroguaiaretic acid) can induce the redistribution of p28 from cytoplasmic vesicles to the nucleus, significantly enhancing its biological activity [1]. A similar approach could be hypothesized for Cyclofenil, where a co-treatment might shift its location away from the Golgi, mitigating disruption.
  • Functional Consequences: During apoptosis, major lipid redistribution events occur, such as the movement of the mitochondrial lipid cardiolipin to other cellular membranes, including the plasma membrane [2]. This demonstrates that the redistribution of key structural components can be a fundamental event in cellular stress and signaling.

The following diagram maps the potential lifecycle and disruption points of a compound like Cyclofenil within a cell, based on these general principles.

G CompoundEntry Compound Entry CaveolaeEndocytosis Caveolae-Mediated Endocytosis CompoundEntry->CaveolaeEndocytosis VesicularTrapping Trapping in Vesicular Compartments (e.g., Endosomes) CaveolaeEndocytosis->VesicularTrapping GolgiLocalization Localization to Golgi Apparatus VesicularTrapping->GolgiLocalization InducedRedistribution Induced Redistribution (e.g., by NDGA) VesicularTrapping->InducedRedistribution Inhibitor Treatment GolgiDisruption Golgi Disruption GolgiLocalization->GolgiDisruption EffectReversal Reversal of Effects (Washout Experiment) GolgiDisruption->EffectReversal Washout NuclearLocalization Nuclear Localization InducedRedistribution->NuclearLocalization

Experimental Troubleshooting Guide

Here is a structured guide to diagnose and address issues related to Cyclofenil diphenol-induced Golgi disruption.

Issue Potential Mechanism Troubleshooting Strategy Key Parameters to Monitor

| Irreversible Golgi Fragmentation | Sustained compound localization leading to permanent structural damage. | 1. Compound Washout: Remove the compound and monitor recovery over 24-72 hours. 2. Inhibitor Co-treatment: Test lysosomotropic agents (e.g., Chloroquine) to alter vesicular pH and trafficking [1]. | Golgi integrity (GM130 marker), Protein secretion assays, Cell viability. | | High Experimental Variability | Inconsistent cellular uptake or efflux of the compound. | 1. Standardize Conditions: Ensure consistent cell confluency, serum concentration, and compound solvent across replicates. 2. Inhibit Efflux Pumps: Consider low-dose efflux pump inhibitors (e.g., Verapamil). | Intracellular compound concentration (if measurable), Uniformity of Golgi morphology in control groups. | | Lack of Phenotype or Off-target Effects | Ineffective concentration or primary effect on another organelle. | 1. Dose-Response Curve: Systematically test a range of concentrations. 2. Co-localization Studies: Use immunofluorescence to confirm compound localization with Golgi (e.g., Giantin), ER, and mitochondrial markers. | Co-localization coefficients, Mitochondrial membrane potential (TMRE) [2], ER stress markers. |

Protocol for Testing Reversibility of Golgi Disruption

This protocol provides a methodology to determine if the effects of this compound on the Golgi apparatus are reversible upon compound removal.

1. Experimental Setup and Treatment:

  • Plate cells (e.g., HeLa or U937 cells) onto glass-bottom dishes or multi-well plates suitable for high-resolution live-cell and fixed-cell imaging.
  • Treat cells with the working concentration of This compound for the desired duration (e.g., 4-24 hours) based on your initial findings. Include a vehicle-treated control group.

2. Washout Procedure:

  • Washout Group: After the treatment period, carefully aspirate the medium containing Cyclofenil.
  • Wash the cell monolayer three times with pre-warmed, compound-free PBS or complete culture medium.
  • Add fresh, compound-free complete medium and return the cells to the incubator.
  • Continuous Treatment Group: Keep another set of treated cells in the original compound-containing medium for comparison.

3. Monitoring and Analysis:

  • Time Points: Analyze cells immediately after washout (T=0) and at subsequent time points (e.g., 6, 12, 24, 48 hours).
  • Immunofluorescence: At each time point, fix cells and perform immunofluorescence staining for cis-Golgi matrix protein GM130.
  • Use high-content imaging or confocal microscopy to assess Golgi morphology. A perinuclear, ribbon-like structure indicates a healthy Golgi, while scattered, punctate staining indicates fragmentation.
  • Quantify the percentage of cells with normal Golgi architecture in both the washout and continuous treatment groups over time.

Frequently Asked Questions

What does the redistribution of a compound like p28 to the nucleus tell us? The induced redistribution of p28 to the nucleus by NDGA demonstrates that a compound's subcellular localization—and thus its biological activity and potential side-effects—can be dynamically controlled. This suggests that the disruptive effects of other compounds on organelles like the Golgi might be mitigated by similar pharmacological strategies that alter their intracellular trafficking [1].

How can I confirm the compound is specifically affecting the Golgi? Specific organelle disruption should be confirmed using multiple markers. For the Golgi, use antibodies against different sub-compartments (e.g., GM130 for cis-Golgi, Giantin for medial/trans). You should also rule out concurrent stress in other organelles by probing for markers of mitochondrial membrane potential (e.g., TMRE) [2] and ER stress (e.g., BiP/GRP78).

Are there known lipid interactions that could explain Golgi disruption? While not directly observed for Cyclofenil, the interaction between pro-apoptotic proteins like Bid and the mitochondrial lipid cardiolipin (and its metabolite monolysocardiolipin) is a key precedent [2]. It is plausible that a small molecule could similarly interact with and disrupt the lipid bilayer of the Golgi apparatus, leading to loss of integrity and function.

References

Cyclofenil diphenol vs stilboestrol clomiphene ER binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Estrogen Receptor Binding Affinity at a Glance

The table below organizes the available experimental data for the mentioned compounds.

Compound Other Names ERα Binding Affinity (IC₅₀ or Ki) ERβ Binding Affinity (IC₅₀ or Ki) Experimental Notes & Context
Cyclofenil diphenol (F6060) - IC₅₀ = 19 nM [1] IC₅₀ = 229 nM [1] Data from a specific conjugate compound (13e) using a recombinant ER competitive binding assay [1].
Clomiphene Clomifene Affinity relative to Estradiol: 0.1% to 12% [2] Information not specified in sources The affinity is highly variable between studies. It is a mixture of two isomers (enclomiphene and zuclomiphene) with different properties [2].
Stilboestrol Diethylstilbestrol, DES Information not available in sources Information not available in sources A potent synthetic estrogen; known to have high ER affinity, but no specific quantitative data was found in the current search.

Insights from Research and Experimental Context

While a direct comparison is challenging, the search results provide valuable insights into the properties and research contexts of these compounds.

  • Cyclofenil as a Research Tool: Cyclofenil and its derivatives are actively investigated in drug discovery for conditions like breast cancer. The high affinity of the Cyclofenil-derived compound 13e (19 nM for ERα) comes from a 2017 study designing novel conjugate molecules to deliver cytotoxic drugs specifically to ER-positive breast cancer cells [1].
  • Clomiphene's Clinical Profile: Clomiphene is a well-established Selective Estrogen Receptor Modulator (SERM) used primarily to treat infertility [2]. Its binding affinity is reported over a wide range and is considered a long-acting ER ligand. It's crucial to note that it consists of a mixture of two isomers: enclomiphene (anti-estrogenic) and zuclomiphene (pro-estrogenic), which complicates a straightforward affinity comparison [2].
  • The Challenge of Comparing Data: The binding affinity values for these compounds can vary significantly depending on the experimental conditions, such as the type of assay used (e.g., competitive binding with recombinant receptors vs. tissue extracts), the source of the receptors, and the reference ligand. Therefore, values from different studies should be compared with caution.

Key Experimental Protocols for ER Binding

To critically evaluate binding data, it's helpful to understand the common methodologies. The MultiCASE expert system analysis highlights that a phenolic hydroxyl group is the most prominent substructural feature among high-affinity ER ligands [3].

A standard method used in many studies, including those on compounds like Cyclofenil, is the competitive binding assay [1] [3]. The general workflow is as follows:

G Start Start Experiment Step1 1. Prepare ER Source (Recombinant protein or tissue cytosol) Start->Step1 Step2 2. Incubate with Components: • Radioactive/fluorescent Estradiol (E2) • Test compound (competitor) • Buffer Step1->Step2 Step3 3. Separation Step (Sepbound ER-ligand complex from free ligand) Step2->Step3 Step4 4. Quantification (Measure bound radioactive/ fluorescent signal) Step3->Step4 Step5 5. Data Analysis (Calculate IC₅₀ or Ki from competition curve) Step4->Step5 End Determine Relative Binding Affinity Step5->End

The IC₅₀ value (Half Maximal Inhibitory Concentration) represents the concentration of a compound needed to displace 50% of the reference ligand (like estradiol) from the receptor. A lower IC₅₀ indicates a higher binding affinity [1] [3].

How to Proceed with Your Comparison

For a rigorous comparison guide, I suggest:

  • Consulting Primary Literature: Search for original research articles that specifically conduct head-to-head binding assays for these compounds. Databases like PubMed can be queried with terms like "competitive binding assay estrogen receptor cyclofenil clomiphene".
  • Reviewing Authority Databases: Chemical and pharmacological databases (e.g., PubChem, ChEMBL) often compile bioactivity data from multiple sources, which can provide a broader range of values for comparison.

References

Cyclofenil diphenol ERalpha vs ERbeta subtype selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Known Activity of Cyclofenil and Related Compounds

Cyclofenil diphenol is recognized as a non-steroidal estrogen and a Selective Estrogen Receptor Modulator (SERM) with mixed agonist-antagonist activity [1]. The table below summarizes the key information available from the search results.

Compound Name ERα Activity / Affinity ERβ Activity / Affinity Selectivity Profile Key Experimental Findings
This compound (Core structure) Binds to ERα [1] [2] Binds to ERβ [1] [2] No clear subtype selectivity identified in available data; considered a SERM with mixed agonist-antagonist activity [1]. - Inhibits proteoglycan & hyaluronate synthesis [3]. - Used in bivalent ligands to target ER [2].
Conjugate 13e (Cyclofenil-derived) IC~50~ = 19 nM [1] IC~50~ = 229 nM [1] ~12-fold selective for ERα (based on binding affinity). - Potent anti-proliferative activity in MCF-7 cells (IC~50~ = 187 nM) [1].
OSU-ERβ-12 (Reference compound) Weak agonist [4] EC~50~ = 78.3 nM [4] >100-fold functional selectivity for ERβ [4]. - Used as a benchmark for ERβ selectivity in studies [4].

Experimental Methodologies for Profiling ER Selectivity

To determine the selectivity data summarized above, researchers typically employ a combination of the following experimental methods:

  • Competitive Binding Assays: These cell-free assays measure a compound's ability to displace a radiolabeled high-affinity ligand (like estradiol) from the ligand-binding pockets of purified human ERα and ERβ proteins. The results provide the half-maximal inhibitory concentration (IC~50~) or inhibition constant (K~i~), which are used to calculate binding affinity and selectivity ratios [4].
  • Transcriptional Activation Assays: This method assesses the functional activity of a compound. Cells (like HEK-293) are engineered to be transiently transfected with plasmids for one specific ER subtype (ERα or ERβ) along with an estrogen response element (ERE) linked to a reporter gene (like luciferase). The compound's ability to activate or inhibit the receptor's transcriptional activity is measured, yielding an EC~50~ or IC~50~ value that indicates its functional potency and selectivity [4].
  • In Vivo Uterotrophic Assay: This is a key experiment to confirm functional selectivity in a living organism. In estrogen-naive female mice, uterine hypertrophy is a response mediated exclusively by ERα activation. A selective ERβ agonist should not induce this effect, thereby demonstrating a lack of ERα-mediated side effects at the tested dose [4].

The following diagram illustrates the logical workflow that connects these key experiments in the process of characterizing a compound's ER subtype selectivity.

G Start Compound of Interest Bind Competitive Binding Assay Start->Bind Determine Binding Affinity (Ki/IC50) Trans Transcriptional Activation Assay Bind->Trans Assess Functional Activity (EC50/IC50) InVivo In Vivo Uterotrophic Assay Trans->InVivo Confirm Functional Selectivity In Vivo Data Selectivity Profile InVivo->Data Integrate Data

References

Cyclofenil diphenol crystal structure ER ligand-binding domain 5E0X

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview of 5E0X

The 5E0X structure captures the complex of the human ERα ligand-binding domain (LBD) with a modified cyclofenil-based ligand and a fragment of a nuclear receptor coactivator (NCOA2) [1] [2].

  • Biological Assembly: The crystallographic asymmetric unit contains two ERα LBD chains (A and B), each bound to one molecule of the cyclofenil derivative (ligand code: 5KD), and two short peptides from the coactivator NCOA2 (chains C and D) [1] [2].
  • Ligand Structure: The bound ligand is 4,4'-{[(3S)-3-(4-methoxyphenyl)cyclohexylidene]methanediyl}diphenol, a derivative of cyclofenil [1] [3].
  • Experimental Method: The structure was solved using X-ray diffraction at a resolution of 2.01 Å [1] [2]. This high resolution allows for a detailed view of atomic interactions between the receptor and the ligand.
  • Key Structural Feature: The structure was determined as part of a broader study to understand how different ligands can promote unique conformations and signaling outcomes through ERα [1] [4].

Comparative Analysis of Ligand Binding and Function

The following table summarizes how the cyclofenil derivative in 5E0X compares to other established ER ligands, based on the data from the search results.

Ligand / Compound Class Primary Binding Mode Reported Binding Affinity (Relative to Estradiol) Functional Profile (Agonist/Antagonist) Key Structural Insights
Cyclofenil derivative (5E0X) LBD [1] High (nanomolar range for some analogs) [5] [6] SERM (Mixed) [6] Represents a "dynamic" ligand capable of binding in multiple orientations, influencing coactivator binding and downstream signaling [4].
17β-Estradiol (Endogenous) LBD [7] Reference (Highest) [8] Full Agonist Binds in a single orientation, optimally positioning Helix-12 for coactivator recruitment [4].
4-Hydroxytamoxifen (SERM) LBD [4] High (Similar affinity for ERα and ERβ) [8] Partial Antagonist/SERM Bulky side chain repositions Helix-12, disrupting the coactivator binding site (AF-2) [4].
Fulvestrant (SERD) LBD [6] High [6] Full Antagonist/SERD Larger bulky side chain further destabilizes the receptor, leading to its degradation [6].
Genistein (Phytoestrogen) LBD [8] Higher for ERβ [8] Preferential ERβ Agonist The ligand-binding pocket of ERβ is more accommodating for certain bulkier substituents compared to ERα [8].

Key Experimental Protocols

The insights from the 5E0X structure and related studies were derived from several key experimental approaches:

  • Protein Crystallography: The ERα LBD (residues 305-548) was expressed in E. coli, purified, and co-crystallized with the cyclofenil derivative and a coactivator peptide. Crystals were flash-frozen, and X-ray diffraction data were collected. The structure was solved and refined using software suites like PHENIX [1] [2].
  • Ligand Binding Assays: The relative affinity of cyclofenil derivatives for ERα and ERβ was determined using competitive radioligand binding assays. In these experiments, test compounds compete with a radiolabeled estradiol (e.g., 16α-[¹²⁵I]iodo-17β-estradiol) for binding to the receptor, and the concentration that displaces 50% of the radioligand (IC₅₀) is calculated [8] [5].
  • Cellular Profiling: To understand the functional consequences of ligand binding, studies employed reporter gene assays (e.g., ERE-luciferase) and phenotypic assays (e.g., cell proliferation in MCF-7 breast cancer cells, suppression of TNFα-induced IL-6 secretion) in a high-throughput 384-well format [4].

Signaling Pathway and Impact of Ligand Dynamics

The research surrounding 5E0X highlights that ligands are not static keys, but dynamic entities whose movement within the binding pocket can rewire cellular signaling. The diagram below illustrates this core concept.

G LigandType Ligand Binding Dynamics Dynamic Dynamic Ligand (e.g., Cyclofenil derivative) LigandType->Dynamic  Flips between orientations Constrained Constrained Ligand LigandType->Constrained  Locked in one orientation DBDdependent DBD-Dependent Signaling Enhanced anti-inflammatory effects Dynamic->DBDdependent Promotes AF2dependent Canonical AF-2 Signaling DNA binding & GREB1 gene induction Constrained->AF2dependent Promotes PhenotypeA Specific Phenotypic Outcome DBDdependent->PhenotypeA Leads to PhenotypeB Classical Proliferative Outcome AF2dependent->PhenotypeB Leads to

As the diagram shows, the cyclofenil derivative from 5E0X is an example of a "dynamic ligand" that can bind the receptor in multiple orientations [4]. This dynamic behavior is distinct from "constrained ligands" that are locked into a single pose. The binding orientation influences which receptor surface is presented, ultimately determining which co-regulators are recruited and what downstream biological effects are triggered [4].

Research Implications and Applications

The structural and mechanistic insights from 5E0X and related cyclofenil compounds have significant implications for drug discovery.

  • Rational Drug Design: Understanding the specific atomic interactions and the "tolerance" of the ligand-binding pocket (e.g., the C3 position of cyclofenil being more permissive for bulkier groups than the C4 position) helps medicinal chemists design novel compounds with improved affinity and selectivity [5].
  • Exploiting Ligand Dynamics: The concept that ligand dynamics can bias signaling toward a therapeutic pathway (e.g., anti-inflammatory effects) while minimizing side effects (e.g., proliferation) opens a new front in the development of Selective Estrogen Receptor Modulators (SERMs) [4].
  • Development of Targeted Conjugates: The high binding affinity of cyclofenil derivatives for ERα makes them excellent candidates for targeted drug delivery. Researchers have successfully conjugated cyclofenil to potent cytotoxic agents (e.g., combretastatin A-4), creating bifunctional molecules that can selectively deliver the drug to ER-positive breast cancer cells [6].

References

Comprehensive Comparison of Golgi Apparatus Disruptors: Cyclofenil Diphenol vs. Brefeldin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Golgi Disruption Agents

The Golgi apparatus plays a central role in the intracellular trafficking, modification, and sorting of proteins and lipids. Chemical agents that disrupt Golgi structure and function have become invaluable tools for studying membrane dynamics and intracellular transport mechanisms. Among these, Brefeldin A (BFA) and Cyclofenil diphenol represent two distinct classes of Golgi-disrupting compounds with different mechanisms of action and experimental applications. BFA, a fungal metabolite, has been extensively characterized and induces rapid, reversible disassembly of the Golgi complex through inhibition of ADP-ribosylation factor (ARF) activation. In contrast, This compound, a non-steroidal weak estrogen, represents a less characterized but mechanistically distinct approach to Golgi disruption with more selective effects on specific biosynthetic pathways. This guide provides researchers and drug development professionals with a comprehensive, evidence-based comparison of these compounds, including their molecular mechanisms, experimental effects, and appropriate research applications.

Mechanisms of Action and Molecular Targets

The molecular mechanisms through which Brefeldin A and this compound disrupt Golgi function differ significantly, reflecting their distinct cellular targets and downstream effects.

Brefeldin A Mechanism
  • ARF GTPase inhibition: BFA specifically inhibits guanine nucleotide exchange factors (GEFs) that activate ADP-ribosylation factor (ARF) GTPases, particularly preventing the conversion of ARF-GDP to ARF-GTP. [1] [2]
  • Coat protein dissociation: Without active ARF-GTP, the coat protein I (COP I) complex cannot assemble on Golgi membranes, preventing the formation of transport vesicles and disrupting normal trafficking pathways. [2]
  • Enhanced tubulation: BFA treatment accentuates the inherent ability of Golgi membranes to form tubules, promoting the creation of an extensive tubular network that persists for 5-10 minutes before rapidly fusing with the endoplasmic reticulum (ER). [1]
  • Membrane redistribution: This tubulation leads to complete absorption of Golgi membranes into the ER within 15-30 seconds, effectively eliminating the Golgi as a distinct compartment. [1]
This compound Mechanism
  • Structural disruption: this compound induces fragmentation of the Golgi apparatus into small vesicles without immediate redistribution to the ER. [3] [4]
  • Multiple inhibitory mechanisms: Unlike BFA's single-target approach, Cyclofenil appears to act through multiple mechanisms, including inhibition of glycosaminoglycan synthesis, interference with amino acid uptake, and reduction of nucleotide sugar pools. [3]
  • Selective inhibition: The compound demonstrates preferential inhibition of proteoglycan synthesis over general protein synthesis, suggesting targeted effects on specific biosynthetic pathways rather than global disruption of Golgi function. [3]

Table 1: Comparative Mechanisms of Action

Feature Brefeldin A (BFA) This compound
Primary Molecular Target ARF GEFs [1] [2] Multiple, including proteoglycan synthesis machinery [3]
COP I Coat Stability Dissociates from membranes [2] Not specifically documented
Golgi Morphology Changes Tubulation and ER fusion [1] Fragmentation into vesicles [3]
ARF Activation Completely inhibited [1] [2] Not primarily affected
Vesicle Formation Blocks COP I vesicle formation [2] Inhibits proteoglycan vesicular transport [3]
Time Scale of Action Rapid (minutes) [1] Not well characterized

Cellular Effects and Phenotypic Outcomes

Treatment with either compound produces distinctive morphological and functional changes to the Golgi apparatus and related cellular processes, with important implications for experimental design and interpretation.

BFA-Induced Cellular Phenotypes
  • Golgi disassembly: BFA treatment causes the Golgi complex to completely redistribute to the endoplasmic reticulum within minutes, as monitored by immunofluorescence and live-cell imaging with GFP-tagged Golgi proteins. [5] [1]
  • Microtubule stability: Interestingly, despite complete Golgi disruption, the associated detyrosinated microtubule network remains stable and retains its juxtanuclear organization, suggesting that Golgi membranes themselves are not required to maintain this stable microtubule population. [5]
  • Cytoskeletal effects: Prolonged BFA treatment (15-40 hours) leads to significant disruption of both microtubule and actin cytoskeletons, with loss of peripheral microtubules and actin stress fibers. These effects become irreversible after extended exposure. [6]
  • Rapid reversibility: Short-term BFA effects are rapidly reversible upon drug removal, with Golgi structure reassembling within 30-60 minutes, making it valuable for pulse-chase experiments. [1]
Cyclofenil-Induced Cellular Phenotypes
  • Golgi fragmentation: Cyclofenil treatment causes the Golgi apparatus to break up into small vesicles without complete redistribution to the ER, as observed through ultrastructural analysis. [3]
  • Inhibition of proteoglycan synthesis: The compound profoundly inhibits [³⁵S]proteoglycan synthesis (complete inhibition at 90 μg/mL) while having less effect on apparent [³H]protein synthesis (approximately 40% inhibition). [3]
  • Specific glycosaminoglycan effects: Cyclofenil selectively inhibits synthesis of chondroitin 4-sulfate (40-68% inhibition) and chondroitin 6-sulfate (3-48% inhibition) at concentrations of 50-70 μg/mL, while also reducing hyaluronan synthesis (47-66% inhibition). [3]
  • Metabolic impacts: The drug reduces pool sizes of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses, though these reductions alone cannot account for the complete inhibition of proteoglycan synthesis. [3]

Table 2: Experimental Effects on Cellular Processes

Cellular Process Brefeldin A Effects This compound Effects
Golgi Structure Complete redistribution to ER [1] Fragmentation into vesicles [3]
Microtubule Network Stable detyrosinated MTs remain [5] Not specifically documented
Protein Secretion Blocks ER-to-Golgi transport [1] Partially inhibits (40% general protein synthesis inhibition) [3]
Proteoglycan Synthesis Indirectly affects through Golgi disruption Strongly inhibits (complete at 90 μg/mL) [3]
Glycosaminoglycan Synthesis Global disruption Selective inhibition of specific types [3]
Nucleotide Sugar Pools Not primarily affected Reduces UDP-sugar pools [3]
Reversibility Rapidly reversible [1] Not well characterized

Experimental Protocols and Methodologies

Standard BFA Treatment Protocols
  • Concentration range: BFA is typically used at concentrations of 2-5 μg/mL for most cell types, with effects observable within minutes of treatment. [1]
  • Live-cell imaging: For dynamic studies of Golgi disruption, cells expressing GFP-tagged Golgi proteins (such as GFP-galactosyltransferase) are imaged at 37°C following BFA addition. Tubulation begins within 2-5 minutes, with complete redistribution to ER occurring within 15-30 minutes. [1]
  • Reversibility assays: To examine Golgi reassembly, cells are treated with BFA for desired duration (typically 15-60 minutes), then washed extensively with drug-free medium and monitored for recovery over 30-120 minutes. [1]
  • Cytoskeletal studies: For examination of cytoskeletal effects, prolonged treatments (15-40 hours) are used, with parallel assessment of Golgi structure, microtubule organization, and actin architecture. [6]
Standard Cyclofenil Treatment Protocols
  • Concentration optimization: this compound is effective at concentrations ranging from 50-90 μg/mL, with complete inhibition of proteoglycan synthesis at the higher end of this range. [3]
  • Metabolic labeling: Assessment of proteoglycan synthesis typically involves labeling with [³⁵S]sulfate or [³H]glucosamine following drug treatment, with separation of reaction products using ion-exchange chromatography or gel electrophoresis. [3]
  • Ultrastructural analysis: Electron microscopy is used to visualize Golgi fragmentation, with fixation in glutaraldehyde and osmium tetroxide followed by epoxy resin embedding and thin-section staining. [3]
  • Nucleotide sugar analysis: To assess effects on nucleotide sugar pools, drug-treated cells are extracted with perchloric acid or ethanol, with subsequent analysis by anion-exchange HPLC. [3]

Pathway Diagrams and Visualization

The following diagrams illustrate the key mechanisms through which Brefeldin A and this compound disrupt Golgi structure and function, based on experimental evidence from the cited literature.

Brefeldin A Disruption Mechanism

bfa_mechanism BFA BFA ARFGEF ARF Guanine Exchange Factor (GEF) BFA->ARFGEF Inhibits GolgiTubules Golgi Tubule Formation BFA->GolgiTubules Accentuates ARFGDP ARF-GDP ARFGEF->ARFGDP Activates ARFGTP ARF-GTP ARFGDP->ARFGTP COPI COP I Coat Proteins ARFGTP->COPI Recruits Vesicles Transport Vesicles COPI->Vesicles Vesicles->GolgiTubules Blocks normal vesicle formation GolgiERFusion Golgi-ER Fusion GolgiTubules->GolgiERFusion

Brefeldin A Action Mechanism - This diagram illustrates BFA's inhibition of ARF activation leading to blocked vesicle formation and enhanced Golgi tubulation.

This compound Disruption Mechanism

cyclofenil_mechanism Cyclofenil Cyclofenil GolgiFragmentation Golgi Fragmentation into Vesicles Cyclofenil->GolgiFragmentation ProteoglycanSynth Proteoglycan Synthesis Cyclofenil->ProteoglycanSynth Strongly Inhibits Glycosaminoglycan Glycosaminoglycan Synthesis Cyclofenil->Glycosaminoglycan Selectively Inhibits NucleotidePools UDP-Sugar Pools Cyclofenil->NucleotidePools Reduces AATransport Amino Acid Transport Cyclofenil->AATransport Interferes with System A carrier GolgiFragmentation->ProteoglycanSynth NucleotidePools->Glycosaminoglycan AATransport->ProteoglycanSynth

Cyclofenil Action Mechanism - This diagram shows multiple inhibition sites through which Cyclofenil disrupts Golgi structure and function.

Research Applications and Considerations

Appropriate Research Applications
  • Brefeldin A applications: BFA is particularly valuable for studying retrograde membrane traffic, ER-Golgi interactions, and the role of ARF GTPases in vesicle formation. Its rapid and reversible action makes it ideal for kinetic studies of membrane trafficking and Golgi reassembly after disruption. The drug's ability to separate Golgi disruption from effects on stable microtubule networks enables researchers to study these structures independently. [5] [1] [2]

  • This compound applications: Cyclofenil is primarily useful for studies focusing on proteoglycan and glycosaminoglycan biosynthesis, particularly in chondrocytes and other matrix-producing cells. Its more selective inhibition pattern allows researchers to dissect specific pathways in extracellular matrix synthesis without completely disrupting general protein secretion. [3] [4]

Practical Experimental Considerations
  • Temporal considerations: BFA acts within minutes, making it suitable for acute interventions, while Cyclofenil's effects may develop over longer time courses. Researchers should conduct time-course experiments to establish optimal treatment durations for their specific systems. [3] [1]

  • Cell type variability: Response to both compounds can vary by cell type. For example, Cyclofenil effects have been particularly well-characterized in Swarm chondrosarcoma chondrocytes, while BFA responses have been documented in numerous cell types including HeLa, NRK, and CHO cells. [3] [1] [6]

  • Combination approaches: Both compounds can be used in combination with other inhibitors to dissect trafficking pathways. For example, BFA has been used with nocodazole to study microtubule-independent aspects of Golgi trafficking, revealing that detyrosinated microtubules can reform in a compact juxtanuclear location even without an intact Golgi complex. [5]

Conclusion and Research Recommendations

Brefeldin A and this compound represent complementary tools for investigating Golgi apparatus structure and function, each with distinct advantages for specific research applications. BFA excels for studies of membrane trafficking dynamics, ARF-mediated processes, and rapid, reversible Golgi disruption, particularly when combined with live-cell imaging approaches. Cyclofenil offers unique advantages for investigating proteoglycan biosynthesis and extracellular matrix production, with more selective effects on specific synthetic pathways.

For researchers selecting between these agents, consideration of experimental goals is paramount. Those studying general membrane trafficking mechanisms, protein secretion, or rapid organelle dynamics will likely find BFA more appropriate. Investigators focused specifically on glycosaminoglycan synthesis, chondrocyte biology, or extracellular matrix formation may benefit from Cyclofenil's more targeted inhibition profile. In some cases, sequential or combined use of these agents may help dissect complex regulatory pathways controlling Golgi function and secretory processes.

References

Cyclofenil diphenol vs raloxifene SERM activity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

SERM Profile Comparison at a Glance

The following table summarizes the key information gathered from the search results.

Feature Cyclofenil Diphenol (F6060) Raloxifene
Chemical Class Diphenol derivative with a dicyclohexyl moiety [1] [2] Benzothiophene derivative [3]
Core SERM Activity Mixed agonist-antagonist, similar to tamoxifen [1] Mixed agonist-antagonist [3]
ERα Binding Affinity (IC₅₀) Nanomolar range (e.g., derived conjugate 13e: IC₅₀ = 19 nM) [1] [4] Binds ERα; one derivative (Y134) showed potent antagonist activity (IC₅₀ = 0.52 nM) [5]
ERβ Binding Affinity (IC₅₀) Nanomolar range (e.g., derived conjugate 13e: IC₅₀ = 229 nM) [1] [4] Binds ERβ; one derivative (Y134) showed antagonist activity (IC₅₀ = 2.94 nM) [5]
Subtype Selectivity Conjugates can show selectivity for ERα over ERβ [1] [4] Displays higher binding affinity for ERα than for ERβ [5]
Antiproliferative Activity Conjugates show potent activity in ER+ MCF-7 cells (e.g., 16b: IC₅₀ = 5.7 nM) [1] [4] Suppresses estrogen-stimulated proliferation of ER+ MCF-7 and T47D cells [5]
Key Agonist Tissues Information not available in search results Bone, Lipid metabolism [3]
Key Antagonist Tissues Used as an ER-targeting scaffold for cytotoxic conjugates in breast cancer [1] Breast tissue, Uterine endometrium [3]
Clinical/Research Status Primarily a research tool for novel conjugate and hybrid drug design [1] [2] FDA-approved for osteoporosis prevention; well-established clinical profile [3]

Detailed Experimental Data and Protocols

For robust comparison, understanding the experimental context of the data is crucial.

1. Receptor Binding Assays The binding affinity data for cyclofenil-derived compounds and the raloxifene derivative Y134 were typically generated through competitive receptor binding assays [5].

  • Methodology: This experiment involves incubating the ER (α or β) with a known, radioactively labeled estrogen (like ³H-estradiol) and different concentrations of the test compound (e.g., cyclofenil derivative or Y134). The IC₅₀ value represents the concentration of the test compound needed to displace 50% of the radiolabeled estrogen from the receptor, providing a measure of its binding affinity [5].

2. Antiproliferative Activity Assays The data on inhibition of breast cancer cell growth is commonly obtained using cell proliferation assays.

  • Cell Lines: The ER-positive MCF-7 human breast cancer cell line is the standard model used for both types of compounds [1] [5].
  • Methodology: Cells are treated with a range of concentrations of the test compound. After a set incubation period (e.g., 48-72 hours), cell viability is measured using colorimetric assays like MTT or MTS. The GI₅₀ (growth inhibition 50) or IC₅₀ (half-maximal inhibitory concentration) is then calculated, which indicates the potency of the compound's antiproliferative effect [1] [6].

Molecular Mechanisms of Action

The tissue-specific action of SERMs is a complex process determined by ligand-induced receptor conformation and co-regulator recruitment. The diagram below illustrates the core signaling pathway.

SERM_Mechanism SERM SERM Binding (e.g., Raloxifene, Cyclofenil) ER Estrogen Receptor (ER) SERM->ER Induces conformational change in LBD CoReg Co-regulator Recruitment ER->CoReg Dimerization & Binding to DNA (ERE) Response Tissue-Specific Response CoReg->Response Agonist or Antagonist Gene Transcription

Key Mechanistic Insights:

  • Helix-12 Positioning: A critical event is the positioning of Helix-12 (H12) in the ER's Ligand Binding Domain (LBD). Agonists lock H12 into a conformation that creates a binding surface for co-activator proteins, activating transcription. SERMs like raloxifene and cyclofenil typically displace H12, preventing co-activator recruitment and leading to antagonism in tissues like breast [7] [8].
  • Co-regulator Recruitment: The ultimate effect depends on which co-regulators are recruited in a specific tissue. This recruitment is influenced by the unique conformation induced by each SERM and the tissue-specific expression levels of co-activators (e.g., SRC-1, SRC-3) and co-repressors (e.g., NCoR, SMRT) [7].
  • AF-1 and AF-2 Synergy: The agonist effects of SERMs in tissues like bone are largely mediated through the Activation Function-1 (AF-1) domain in the N-terminus of the ER, which can function independently of the antagonized AF-2 domain in the C-terminus [8] [3].

Research Implications and Future Directions

  • Cyclofenil's Niche: While raloxifene is a clinically matured drug, current research focuses on cyclofenil as a versatile scaffold for designing novel conjugates and bivalent ER antagonists [1] [2]. Its structure is being used to create hybrid molecules that can simultaneously target the ligand binding site and other regions of the ER, potentially leading to new classes of therapeutics with enhanced efficacy or SERD-like (Selective Estrogen Receptor Downregulator) activity [2].
  • Data Gap: The available data does not allow for a direct, "head-to-head" comparison of the parent compounds under identical experimental conditions. The information for cyclofenil is primarily from recent studies on its novel derivatives, while core data for raloxifene is more established.

References

Experimental Data on Cyclofenil Derivatives and NCOA2 Recruitment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from crystal structures that illustrate this indirect interaction.

PDB ID Ligand (Cyclofenil Derivative) Direct Binding to NCOA2 Experimental Method Key Finding
5E14 [1] 4,4'-{[(3R)-3-phenylcyclohexylidene]methanediyl}diphenol [1] No X-ray Crystallography (2.22 Å) [1] Ligand binds ERα LBD; ERα interacts with an NCOA2 NR Box peptide [1].
5DYB [2] 4,4'-(3,4-dihydronaphthalen-2(1H)-ylidenemethanediyl)diphenol [2] No X-ray Crystallography (2.27 Å) [2] Structure shows the canonical mechanism of NCOA2 recruitment to ERα via its activation function-2 (AF-2) surface upon ligand binding [2].

These structures are part of a broader study that demonstrated how different ERα ligands control signaling and cell proliferation by modulating the recruitment of coactivators like NCOA1, NCOA2, and NCOA3 [1] [2].

Mechanism of Action: The Estrogen Receptor Pathway

The signaling pathway involves the ligand binding to ERα, which induces a conformational change in the receptor. This change creates a new binding surface that allows the receptor to interact with LXXLL motifs (NR Boxes) in the Receptor Interaction Domain (RID) of NCOA2 [3]. Once recruited, NCOA2 facilitates gene transcription through its activation domains (AD1 and AD2) [4] [3].

The following diagram illustrates this canonical pathway:

G Ligand Cyclofenil Derivative ER Estrogen Receptor α (ERα) Ligand->ER Binds to LBD NCOA2 NCOA2 Coactivator ER->NCOA2 Recruits via AF-2 surface Transcription Target Gene Transcription NCOA2->Transcription Activates via AD1/AD2 domains

Guidance for Further Research

The search results indicate that a direct small-molecule binding assay between cyclofenil and NCOA2 is not reported. To further investigate this interaction, you could consider the following established experimental approaches:

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to test for a direct interaction between purified cyclofenil derivatives and the NCOA2 protein.
  • Cellular Coactivator Recruitment Assays: These are cell-based assays designed to measure the recruitment of NCOA2 (or other coactivators) to ERα in the presence of a ligand. They provide functional evidence for the interaction within a cellular environment [1].
  • Literature on NCOA2 as a Fusion Oncogene: While not related to cyclofenil, a significant body of research exists on NCOA2's role in cancer when its C-terminal activation domains are fused to other genes (e.g., in HEY1-NCOA2 [5] [6] or MEIS1-NCOA2 [7] fusions). This highlights the functional importance of NCOA2's domains but involves a different mechanism.

References

Cyclofenil diphenol chondroitin sulfate vs hyaluronan synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Mechanisms at a Glance

The table below summarizes the core characteristics and primary mechanisms of action for each inhibitor.

Feature Cyclofenil Diphenol 4-Methylumbelliferone (4-MU)
Compound Type Non-steroidal weak estrogen [1] Coumarin derivative [2] [3]
Primary Molecular Target Golgi apparatus membrane organization [1] [4] Hyaluronan Synthase (HAS) expression & UDP-GlcUA substrate depletion [2] [3]
Inhibition of Hyaluronan Synthesis Confirmed (47-66%); may involve multiple mechanisms [4] Confirmed; primary and well-characterized effect [2] [3]
Inhibition of Proteoglycan/Chondroitin Sulfate Synthesis Potent and selective inhibition; core target [1] [4] Not a primary effect; minor impact reported [2]

Detailed Experimental Data and Findings

The following tables consolidate key experimental results from the literature to facilitate a quantitative comparison.

Table 1: Efficacy and Potency in Cell-Based Assays
Compound Cell Line / Model Key Findings on Synthesis Inhibition Reference

| This compound | Swarm rat chondrosarcoma chondrocytes | - ~100% inhibition of [³⁵S]proteoglycan synthesis at 90 µg/mL with excess albumin.

  • Rapid onset (t₁/₂ < 25 min).
  • Inhibits chondroitin sulfate chain polymerization. | [1] [4] | | | Swarm rat chondrosarcoma chondrocytes | - 40-68% inhibition of chondroitin-4-sulfate.
  • 47-66% inhibition of [³H]hyaluronan synthesis. | [4] | | 4-Methylumbelliferone (4-MU) | NIH3T3 mouse fibroblasts | - Inhibits HA secretion with an IC₅₀ = 8.68 ± 1.6 µM. | [2] | | | Various human cell lines (e.g., pancreatic cancer, melanoma) | - Reduces cellular UDP-glucuronic acid (UDP-GlcUA) pool by 38-95%.
  • Downregulates HAS2 mRNA expression. | [2] [3] |
Table 2: Other Pharmacological Effects
Compound Additional Effects / Mechanisms Experimental Evidence

| This compound | - Disrupts Golgi apparatus structure, causing fragmentation.

  • Interferes with System A amino acid transport. | - Electron microscopy in chondrocytes [4].
  • Inhibited uptake of methylaminoisobutyric acid [4]. | | 4-Methylumbelliferone (4-MU) | - Depletes UDP-GlcUA, a essential substrate for HA synthesis.
  • Demonstrates anti-fibrotic, anti-metastatic, and chemo-sensitizing activity in vivo. | - Metabolized to 4-MUG, consuming UDP-GlcUA [3].
  • Reduces liver metastasis in pancreatic cancer mouse models; enhances gemcitabine efficacy [3]. |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited literature.

Assessing Hyaluronan and Proteoglycan Synthesis Inhibition

This is a common approach for both compounds, typically using radiolabeled precursors in cell culture.

  • Cell Culture: Primary chondrocytes (e.g., from rat chondrosarcoma) or fibroblast cell lines (e.g., NIH3T3) are commonly used [1] [2].
  • Treatment:
    • This compound: Cells are treated with the compound (e.g., 50-90 µg/mL) in a culture medium. A critical step is the use of albumin (e.g., 4 mg/mL) to maintain the compound in solution and modulate its selectivity [1].
    • 4-MU: Cells are treated with the compound at varying concentrations (e.g., 1-1000 µM) to determine dose-response curves and IC₅₀ values [2].
  • Radiolabeling: Incorporation of radioactive precursors is measured.
    • For Hyaluronan: Use [³H]-glucosamine or [³H]-acetate [1] [4].
    • For Proteoglycans/Chondroitin Sulfate: Use [³⁵S]-sulfate [1] [4].
  • Analysis: Isolate newly synthesized HA and proteoglycans from the culture medium and/or cell layer, often using cetylpyridinium chloride (CPC) precipitation or size-exclusion chromatography. Radioactivity is quantified by scintillation counting [1] [2].
Mechanism-of-Action Studies
  • For this compound: Golgi Disruption.
    • Imaging: Chondrocytes treated with the compound (90 µg/mL) are fixed and processed for transmission electron microscopy (TEM). The key observation is the fragmentation of the stacked Golgi cisternae into numerous small vesicles [4].
  • For 4-MU: Substrate Depletion and HAS Expression.
    • UDP-Sugar Analysis: Measure intracellular levels of UDP-GlcUA and UDP-N-acetylglucosamine (UDP-GlcNAc) in treated cells using high-performance liquid chromatography (HPLC) [2] [3].
    • Gene Expression: Quantify mRNA levels of HAS1, HAS2, and HAS3 in treated cells versus controls using quantitative real-time PCR (qRT-PCR) [2] [3].

Visualizing the Mechanisms of Action

The diagrams below illustrate the distinct pathways through which this compound and 4-MU exert their inhibitory effects.

G cluster_cyclofenil This compound Mechanism cluster_4mu 4-Methylumbelliferone (4-MU) Mechanism A This compound B Disrupts Golgi Membrane Structure A->B C1 Inhibits Chondroitin Sulfate Chain Polymerization B->C1 C2 Inhibits Hyaluronan Synthesis B->C2 D Fragmented Golgi Apparatus B->D E 4-MU F1 Glucuronidation consumes UDP-GlcUA E->F1 F2 Downregulates HAS2 mRNA E->F2 G Depleted UDP-GlcUA Pool & Reduced HAS F1->G F2->G H Potent Inhibition of Hyaluronan Synthesis G->H

Research Implications and Strategic Selection

  • This compound is a powerful tool for studying the biology of proteoglycans and the structure-function relationship of the Golgi apparatus. Its profound and selective inhibition of CS synthesis is unmatched by 4-MU.
  • 4-Methylumbelliferone (4-MU) has emerged as the leading candidate for therapeutic strategies aimed at reducing hyaluronan in pathologies like cancer, fibrosis, and inflammation. Its well-characterized safety profile and proven efficacy in animal models support its translational potential [3].

The choice between them depends entirely on the research or therapeutic objective: This compound for probing proteoglycan synthesis and Golgi function, and 4-MU for targeted hyaluronan inhibition and therapeutic development.

References

×

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

280.146329876 Da

Monoisotopic Mass

280.146329876 Da

Heavy Atom Count

21

UNII

00W4083OML

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5189-40-2

Wikipedia

Cyclofenil diphenol

Dates

Last modified: 08-15-2023
Nettles et al. NFB selectivity of estrogen receptor ligands revealed by comparative crystallographic analyses Nature Chemical Biology, doi: 10.1038/nchembio.76, published online 16 March 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types